Methyl 3-(acetyloxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-9-5-3-4-8(6-9)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJKRQXHIMCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342034 | |
| Record name | Methyl 3-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24781-23-5 | |
| Record name | Methyl 3-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 3-(acetyloxy)benzoate from 3-Hydroxybenzoic Acid
Executive Summary
This guide provides an in-depth technical overview of the synthetic pathway to produce Methyl 3-(acetyloxy)benzoate, a valuable benzoate ester derivative. The synthesis is a robust two-step process commencing with 3-hydroxybenzoic acid. The initial step involves a selective Fischer esterification of the carboxylic acid moiety with methanol under acidic catalysis to yield the intermediate, methyl 3-hydroxybenzoate. Subsequently, the phenolic hydroxyl group is acetylated using acetic anhydride to afford the final product. This document details the underlying reaction mechanisms, provides validated step-by-step experimental protocols, and discusses critical process parameters and characterization techniques. It is intended to serve as a comprehensive resource for researchers and professionals in organic synthesis and drug development.
Introduction: Strategic Synthesis of a Bifunctional Molecule
Methyl 3-(acetyloxy)benzoate is a derivative of salicylic acid (2-hydroxybenzoic acid) and holds interest in medicinal chemistry and materials science due to its structural motifs. The synthesis from 3-hydroxybenzoic acid is a classic example of chemoselective functional group manipulation, a cornerstone of modern organic synthesis. The starting material possesses two reactive sites: a carboxylic acid and a phenolic hydroxyl group. A successful synthesis hinges on the differential reactivity of these groups, allowing for a stepwise and controlled transformation.
The chosen synthetic route involves two fundamental and well-documented reactions:
-
Fischer-Speier Esterification : This acid-catalyzed reaction selectively converts the carboxylic acid to a methyl ester. The phenolic hydroxyl group is significantly less nucleophilic than the alcohol (methanol) and generally does not react under these conditions.[1]
-
Acetylation of a Phenol : This reaction converts the phenolic hydroxyl group into an acetate ester. Acetic anhydride is a common and efficient reagent for this transformation.[2][3]
This guide provides the causal logic behind the procedural steps, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Overall Synthetic Scheme
The two-step synthesis proceeds as follows:
Caption: Overall two-step synthesis pathway.
Part I: Fischer Esterification of 3-Hydroxybenzoic Acid
The initial step focuses on the selective esterification of the carboxylic acid functional group. Using a large excess of the alcohol (methanol) and a strong acid catalyst drives the equilibrium toward the ester product, in accordance with Le Châtelier's principle.[4]
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[5][6]
Caption: Mechanism of Fischer Esterification.
The key steps are:
-
Protonation : The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), increasing the electrophilicity of the carbonyl carbon.[7]
-
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon.[8]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination : The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation : The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.[5]
Experimental Protocol: Synthesis of Methyl 3-hydroxybenzoate
This protocol is adapted from established procedures for the esterification of hydroxybenzoic acids.[9][10][11]
Materials & Equipment:
-
3-hydroxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (e.g., 10.0 g, 72.4 mmol).
-
Add anhydrous methanol (100 mL), which acts as both reactant and solvent.[11]
-
Carefully add concentrated sulfuric acid (2-3 mL) dropwise with stirring. This is a highly exothermic addition.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 8-24 hours.[9][11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent like diethyl ether or ethyl acetate (200 mL).
-
Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid and the catalyst, and finally with brine (1 x 100 mL).[11]
-
Drying and Isolation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude methyl 3-hydroxybenzoate, which can be purified further by recrystallization if necessary.[11]
Data Summary: Esterification
| Parameter | Value/Condition | Rationale |
| Reactants | 3-hydroxybenzoic acid, Methanol | Core starting materials. |
| Catalyst | Concentrated H₂SO₄ | Activates the carboxylic acid.[6] |
| Solvent | Methanol (excess) | Serves as both reactant and solvent, shifting equilibrium.[4] |
| Temperature | Reflux (~65 °C) | Provides thermal energy to overcome activation barrier. |
| Reaction Time | 8-24 hours | Required to reach equilibrium.[9][11] |
| Typical Yield | 60-85% | Dependent on reaction time and efficiency of work-up.[11] |
Part II: Acetylation of Methyl 3-hydroxybenzoate
With the carboxylic acid group protected as a methyl ester, the second step is the selective acetylation of the phenolic hydroxyl group. Acetic anhydride is an ideal reagent for this purpose due to its high reactivity and the formation of a volatile byproduct (acetic acid).
Reaction Mechanism
The acetylation of a phenol with acetic anhydride can proceed without a catalyst, but is often accelerated by a base (like pyridine) or an acid. The fundamental mechanism involves the nucleophilic attack of the phenolic oxygen on one of the electrophilic carbonyl carbons of the acetic anhydride.[2]
Caption: Mechanism of Phenol Acetylation.
-
Nucleophilic Attack : The lone pair of electrons on the phenolic oxygen attacks a carbonyl carbon of acetic anhydride.[2]
-
Formation of Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.
-
Elimination : The intermediate collapses, reforming the carbonyl double bond and expelling an acetate anion, which is a good leaving group.
-
Deprotonation : The acetate anion then deprotonates the oxonium ion to yield the final acetylated product and acetic acid.
Experimental Protocol: Synthesis of Methyl 3-(acetyloxy)benzoate
This protocol describes a straightforward acetylation procedure.[2]
Materials & Equipment:
-
Methyl 3-hydroxybenzoate
-
Acetic Anhydride
-
Optional: Pyridine or a few drops of H₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve methyl 3-hydroxybenzoate (e.g., 5.0 g, 32.9 mmol) in acetic anhydride (e.g., 1.5 equivalents, 7.6 mL, 81.2 mmol).
-
Catalyst (Optional) : For base catalysis, a solvent like pyridine can be used. For acid catalysis, a few drops of concentrated sulfuric acid can be added carefully. A catalyst- and solvent-free approach at a slightly elevated temperature is also effective.[2]
-
Reaction : Stir the mixture at room temperature. The reaction is often exothermic. If necessary, the temperature can be maintained at 60 °C for a period to ensure completion.[2] Monitor the reaction by TLC.
-
Work-up : Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add cold water or ice to the flask to quench the excess acetic anhydride. This will also precipitate the product.
-
Isolation and Purification : Collect the solid product by suction filtration.
-
Wash the solid thoroughly with cold water to remove acetic acid and any other water-soluble impurities.
-
The crude product, methyl 3-(acetyloxy)benzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane).
Data Summary: Acetylation
| Parameter | Value/Condition | Rationale |
| Reactants | Methyl 3-hydroxybenzoate, Acetic Anhydride | Intermediate and acetylating agent. |
| Catalyst | Optional (Pyridine, H₂SO₄) or catalyst-free | Pyridine acts as a nucleophilic catalyst and base; H₂SO₄ activates the anhydride.[12] |
| Temperature | Room Temperature to 60 °C | Mild conditions are sufficient for this efficient reaction.[2] |
| Reaction Time | 1-4 hours | Typically a rapid transformation. |
| Work-up | Water quench, filtration | Simple procedure to isolate the product and remove byproducts. |
| Typical Yield | >90% | Generally a high-yielding reaction. |
Product Characterization
To confirm the identity and purity of the final product, Methyl 3-(acetyloxy)benzoate, standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure. Key signals to look for are the appearance of a methyl singlet around 2.3 ppm for the acetyl group and the disappearance of the phenolic -OH proton.
-
Infrared (IR) Spectroscopy : The IR spectrum should show two distinct carbonyl (C=O) stretching bands: one for the ester (~1725 cm⁻¹) and one for the newly formed acetate group (~1765 cm⁻¹). The broad -OH stretch from the starting material (~3300 cm⁻¹) should be absent.
-
Mass Spectrometry (MS) : To confirm the molecular weight (194.18 g/mol ).[13]
-
Melting Point : A sharp melting point range indicates high purity.
Conclusion
The synthesis of methyl 3-(acetyloxy)benzoate from 3-hydroxybenzoic acid is an excellent demonstration of selective organic transformations. By leveraging the principles of Fischer esterification and phenolic acetylation, the target molecule can be prepared in high yield through a reliable and straightforward two-step process. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful synthesis and analysis of this compound in a laboratory setting.
References
-
Reddy, C. S., Smitha, M., & Nagaraj, A. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2020(3), M1143. [Link]
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Butler, A. R., & Gold, V. (1961). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 1334-1338. [Link]
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Behbahani, F. K., & Zard, F. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Catalysts, 3(4), 876-884. [Link]
- CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
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Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry - Section B, 44B(1), 161-163. [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [YouTube]. [Link]
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The Organic Chemistry Tutor. (2020). Acetylation Reaction Mechanism-Organic Chemistry [YouTube]. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
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Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
- US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
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Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]
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Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Org. Synth., 59, 95. [Link]
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4College.co.uk. (n.d.). Esters. [Link]
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University of Babylon. (n.d.). Preparation of Methyl Benzoate. [Link]
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PubChem. (n.d.). Methyl 3-hydroxybenzoate. [Link]
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CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
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PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate. [Link]
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ChemCD. (n.d.). METHYL 3-ACETYL-4-HYDROXYBENZOATE. [Link]
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PubChem. (n.d.). Methyl 3-(acetyloxy)benzoate. [Link]
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European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]
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An In-Depth Technical Guide to Methyl 3-(acetyloxy)benzoate for Advanced Research and Development
Introduction
Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is a benzoate ester that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a methyl ester and an acetoxy group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] This guide offers a detailed exploration of its properties and applications, grounded in established scientific principles and experimental data.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key physicochemical data for Methyl 3-(acetyloxy)benzoate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| IUPAC Name | methyl 3-acetyloxybenzoate | [2] |
| CAS Number | 24781-23-5 | [2] |
| Appearance | White solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as pyridine, dichloromethane, and ethyl acetate. | [3] |
| XLogP3 | 1.6 | [2] |
Synthesis and Chemical Reactions
The synthesis of Methyl 3-(acetyloxy)benzoate is a well-established two-step process commencing from 3-hydroxybenzoic acid. This route is a classic example of functional group manipulation in organic chemistry.[1]
Step 1: Fischer Esterification of 3-Hydroxybenzoic Acid
The initial step involves the esterification of the carboxylic acid group of 3-hydroxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by refluxing the mixture. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol.
Caption: Fischer Esterification of 3-Hydroxybenzoic Acid.
Step 2: Acetylation of Methyl 3-Hydroxybenzoate
The subsequent step is the acetylation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate. This is commonly achieved using an acetylating agent like acetic anhydride in the presence of a base, such as pyridine.[1][3] The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct.
Caption: Acetylation of Methyl 3-Hydroxybenzoate.
Experimental Protocols
Protocol for O-Acetylation of Methyl 3-Hydroxybenzoate[3]
This protocol describes a common and effective method for the acetylation of a hydroxyl group using acetic anhydride and pyridine.
Materials:
-
Methyl 3-hydroxybenzoate
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or dry ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl 3-hydroxybenzoate (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a small amount of dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure Methyl 3-(acetyloxy)benzoate.
Analytical Characterization
The structural elucidation of Methyl 3-(acetyloxy)benzoate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the acetyl methyl protons. The aromatic protons will appear as a complex multiplet in the range of 7.0-8.0 ppm. The singlet for the methyl ester protons (O-CH₃) will be around 3.9 ppm, and the singlet for the acetyl methyl protons (C(O)-CH₃) will be around 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and acetyl groups (typically in the range of 165-170 ppm), the aromatic carbons (120-155 ppm), the methyl ester carbon (around 52 ppm), and the acetyl methyl carbon (around 21 ppm).[2]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks include:
-
A strong C=O stretching vibration for the ester carbonyl group around 1725 cm⁻¹.
-
Another strong C=O stretching vibration for the acetyl carbonyl group around 1765 cm⁻¹.
-
C-O stretching bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, Methyl 3-(acetyloxy)benzoate is expected to show a molecular ion peak [M]⁺ at m/z = 194. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 163, and the loss of the acetyl group (-COCH₃, m/z = 43) to give a fragment at m/z = 151. Another prominent fragment would be the benzoyl cation at m/z = 121, resulting from the cleavage of the ester bond.[2]
Applications in Drug Development
Methyl 3-(acetyloxy)benzoate and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The presence of two reactive ester groups allows for differential functionalization, enabling the creation of diverse molecular scaffolds.
For instance, derivatives of (aryloxyacetylamino)benzoic acid, which can be synthesized from precursors related to methyl 3-aminobenzoate (a derivative of the core structure), have been investigated as inhibitors of malate dehydrogenase 2 (MDH2), a target in cancer metabolism. Specifically, a derivative of methyl 3-(amido)benzoate was identified as a potent dual inhibitor of both MDH1 and MDH2, demonstrating significant antitumor efficacy in preclinical models. This highlights the potential of this chemical scaffold in the development of novel anticancer therapeutics.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Hazards: May be harmful if swallowed. May cause skin and eye irritation.[4]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If ingested, seek medical attention.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the specific SDS for any chemical before use and to handle all chemicals with appropriate caution in a laboratory setting.
References
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. Retrieved from [Link]
-
Methyl 3-acetylbenzoate (CAS 21860-07-1) in Organic Synthesis: A Chemist's Perspective. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 3-(acetyloxy)benzoate: Synthesis, Properties, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Methyl 3-(acetyloxy)benzoate
Methyl 3-(acetyloxy)benzoate, a key organic compound, holds the CAS Number 24781-23-5 and is systematically named methyl 3-acetyloxybenzoate according to IUPAC nomenclature.[1] This bifunctional molecule, containing both an ester and an acetylated phenol, serves as a versatile intermediate in organic synthesis. Its structural attributes make it a valuable building block for more complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory professionals.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of Methyl 3-(acetyloxy)benzoate are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | methyl 3-acetyloxybenzoate |
| CAS Number | 24781-23-5 |
| Appearance | Solid (predicted) |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
A Robust Two-Step Synthesis Protocol
The synthesis of Methyl 3-(acetyloxy)benzoate is most effectively achieved through a two-step process. This involves an initial Fischer esterification of 3-hydroxybenzoic acid with methanol, followed by the acetylation of the resulting methyl 3-hydroxybenzoate. This approach ensures high yields and purity of the final product.
Step 1: Fischer Esterification of 3-Hydroxybenzoic Acid
The first step involves the acid-catalyzed esterification of 3-hydroxybenzoic acid with methanol to produce methyl 3-hydroxybenzoate. The reaction mechanism involves the protonation of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1 equivalent).
-
Add an excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-hydroxybenzoate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Acetylation of Methyl 3-hydroxybenzoate
The second step is the acetylation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate using acetic anhydride. Pyridine is commonly used as a catalyst and a base to neutralize the acetic acid byproduct.[3][4]
Experimental Protocol:
-
Dissolve methyl 3-hydroxybenzoate (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add acetic anhydride (1.1-1.5 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3-(acetyloxy)benzoate.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Organic Synthesis
While direct applications of Methyl 3-(acetyloxy)benzoate as a therapeutic agent are not widely documented, its value lies in its utility as a versatile building block in the synthesis of more complex, biologically active molecules. The presence of two distinct and modifiable functional groups, the methyl ester and the acetylated phenol, allows for a range of chemical transformations.
-
As a Protected Phenol Intermediate: The acetyl group serves as an effective protecting group for the phenolic hydroxyl. This allows for selective reactions at other positions of the molecule, such as the ester or the aromatic ring. The acetyl group can be readily removed under basic conditions to liberate the free phenol for further functionalization.
-
Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. This is a common strategy in the synthesis of libraries of compounds for screening in drug discovery programs.
-
Scaffold for Heterocyclic Synthesis: Analogous structures like methyl 3-acetylbenzoate are known to be valuable precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry.[5] By analogy, Methyl 3-(acetyloxy)benzoate can be envisioned as a starting material for the synthesis of novel heterocyclic scaffolds.
The strategic placement of the functional groups in Methyl 3-(acetyloxy)benzoate makes it a potentially useful starting material for the synthesis of compounds targeting a variety of biological targets, such as kinases and other enzymes.
Safety and Handling
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactivity: The compound is an ester and may be hydrolyzed under strongly acidic or basic conditions. The reagents used in its synthesis, such as concentrated sulfuric acid, acetic anhydride, and pyridine, are corrosive and/or flammable and should be handled with extreme care.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Researchers should always consult the SDS for the starting materials and reagents used in the synthesis and handling of this compound.
Conclusion
Methyl 3-(acetyloxy)benzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel compounds in the pharmaceutical and material science sectors. Its straightforward two-step synthesis and the presence of two key functional groups that can be selectively manipulated make it an attractive building block for creating molecular diversity. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers to effectively utilize this compound in their scientific endeavors.
References
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A Comprehensive Technical Guide to the Bifunctional Nature of Methyl 3-(acetyloxy)benzoate
Introduction
Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is an aromatic ester that serves as a versatile and insightful building block in modern organic synthesis.[1] Its significance lies not in extraordinary reactivity but in its subtle, yet powerful, bifunctional nature. The molecule incorporates two distinct ester functionalities: a methyl benzoate and a phenyl acetate.[2] This duality allows for a range of selective transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals.[2] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of Methyl 3-(acetyloxy)benzoate, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| CAS Number | 24781-23-5 | PubChem[1] |
| IUPAC Name | methyl 3-acetyloxybenzoate | PubChem[1] |
| Synonyms | Methyl 3-acetoxybenzoate, Benzoic acid, 3-(acetyloxy)-, methyl ester | PubChem, NIST[1][3] |
| Appearance | (Typically) White to off-white solid or colorless liquid | (General chemical knowledge) |
| XLogP3 | 1.6 | PubChem[1] |
Note: Experimental properties like melting and boiling points can vary. Always refer to the supplier's Certificate of Analysis.
Synthesis of Methyl 3-(acetyloxy)benzoate
The preparation of Methyl 3-(acetyloxy)benzoate is a well-established, two-step process that is a classic illustration of functional group manipulation.[2] The synthesis begins with 3-hydroxybenzoic acid, highlighting the importance of strategically protecting and activating different functional groups.
The overall synthetic pathway is as follows:
Caption: Synthetic route to Methyl 3-(acetyloxy)benzoate.
Step 1: Fischer Esterification of 3-Hydroxybenzoic Acid
The initial step involves the selective esterification of the carboxylic acid group in the presence of a free phenolic hydroxyl group.
-
Reaction: 3-Hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to yield Methyl 3-hydroxybenzoate.[2][4]
-
Causality: The carboxylic acid is more acidic and a better electrophile than the phenol under these conditions. The strong acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. The phenolic hydroxyl group remains largely unreactive.
Step 2: Acetylation of Methyl 3-hydroxybenzoate
The second step is the acetylation of the phenolic hydroxyl group.[2]
-
Reaction: Methyl 3-hydroxybenzoate is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine or triethylamine.[2]
-
Causality: The base deprotonates the weakly acidic phenolic hydroxyl group, converting it into a much more potent phenoxide nucleophile. This nucleophile then readily attacks the electrophilic carbonyl carbon of the acetylating agent, forming the acetate ester. This step is often performed to protect the hydroxyl group or to modify the compound's electronic properties for subsequent reactions.[2]
Detailed Experimental Protocol: Synthesis of Methyl 3-(acetyloxy)benzoate
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Part A: Synthesis of Methyl 3-hydroxybenzoate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).
-
Add methanol (100 mL) and swirl to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-hydroxybenzoate, which can be used directly in the next step or purified by column chromatography.
Part B: Acetylation to Methyl 3-(acetyloxy)benzoate
-
Dissolve the crude Methyl 3-hydroxybenzoate (0.1 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (12.1 mL, 0.15 mol) and cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (14.2 mL, 0.15 mol) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield pure Methyl 3-(acetyloxy)benzoate.
-
Validation: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
The Bifunctional Reactivity
The core of Methyl 3-(acetyloxy)benzoate's utility is its ability to undergo selective reactions at its two distinct ester sites. This bifunctionality allows it to act as an electrophile at two locations and as a precursor to a potent nucleophile.
Caption: Key reactive pathways of Methyl 3-(acetyloxy)benzoate.
The Electrophilic Character: Dual Ester Reactivity
Both the methyl ester and the acetate ester functionalities present electrophilic carbonyl carbons susceptible to nucleophilic attack.[2]
-
Hydrolysis and Saponification: Both ester groups can be hydrolyzed under acidic or basic conditions. The alkaline hydrolysis (saponification) proceeds via a typical BAC2 mechanism, involving nucleophilic addition of a hydroxide ion.[2] The relative reactivity is key; generally, the phenyl acetate group is more susceptible to cleavage than the methyl benzoate group under milder basic conditions due to the better-leaving group nature of the phenoxide (stabilized by resonance) compared to methoxide. The electron-withdrawing nature of the acetyloxy group at the meta-position slightly increases the rate of hydrolysis of the methyl ester compared to unsubstituted methyl benzoate.[2]
-
Aminolysis: Reaction with amines can lead to the formation of amides. This reaction is crucial for introducing nitrogen-containing functionalities. The reaction with ammonia, for instance, can proceed through a stepwise mechanism, often catalyzed by a second molecule of the amine acting as a general base.[5][6] Selective aminolysis can potentially be achieved by controlling stoichiometry and reaction conditions.
The Nucleophilic Precursor: Selective Deacetylation
The true elegance of this molecule often lies in using the acetate as a protecting group for a potent nucleophile.
-
Selective Hydrolysis: The acetate group can be selectively cleaved under mild basic conditions (e.g., K₂CO₃ in methanol) or enzymatic hydrolysis, leaving the methyl benzoate ester intact. This unmasks the phenolic hydroxyl group.
-
Generation of a Nucleophile: The product of this deacetylation, Methyl 3-hydroxybenzoate, contains a nucleophilic phenol.[2] This phenol can then participate in a wide array of subsequent reactions, such as Williamson ether synthesis, O-arylation, or serving as a nucleophilic component in condensation reactions.
Intramolecular Reactivity: The Fries Rearrangement
The Fries rearrangement is a classic and powerful reaction of aryl esters that perfectly encapsulates the bifunctional potential of Methyl 3-(acetyloxy)benzoate.[7][8]
-
Mechanism: In the presence of a Lewis acid (commonly AlCl₃), the acyl (acetyl) group migrates from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones.[7][9] The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated ring.[9]
-
Regioselectivity: The reaction is ortho and para selective.[7] The product distribution is highly dependent on reaction conditions:
-
Low temperatures favor the formation of the para-substituted product (kinetic control).[7][9]
-
High temperatures favor the ortho-substituted product, which can form a more stable bidentate complex with the Lewis acid catalyst (thermodynamic control).[7][10]
-
Solvent polarity also plays a role, with non-polar solvents favoring the ortho product and polar solvents favoring the para product.[7][9]
-
The Fries rearrangement transforms the molecule from a simple diester into valuable hydroxyacetophenone intermediates, which are precursors for many pharmaceutical compounds.[7]
Detailed Experimental Protocol: Lewis-Acid Catalyzed Fries Rearrangement
This protocol is a representative example and requires strict anhydrous conditions. It should be performed in a well-ventilated fume hood.
-
To a flame-dried 100 mL three-neck round-bottom flask under a positive pressure of argon, add anhydrous aluminum chloride (AlCl₃) (2.9 g, 22 mmol).
-
Cool the flask to 0 °C and add a dry, non-polar solvent such as nitrobenzene or 1,2-dichloroethane (20 mL) via cannula.
-
Slowly add a solution of Methyl 3-(acetyloxy)benzoate (1.94 g, 10 mmol) in the same solvent (10 mL) to the stirred suspension.
-
Control the reaction temperature carefully based on the desired product:
-
For the para-isomer (Methyl 4-acetyl-3-hydroxybenzoate): Maintain the temperature below 25 °C and stir for 12-24 hours.
-
For the ortho-isomer (Methyl 2-acetyl-3-hydroxybenzoate): Heat the mixture to >100 °C and stir for 4-8 hours.
-
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by 2M HCl until the aluminum salts dissolve.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Validation & Purification: Purify the resulting mixture of isomers using column chromatography on silica gel. Characterize the isolated products by NMR, IR, and Mass Spectrometry to confirm their structures and regiochemistry.
Applications in Drug Discovery and Development
The structural motifs accessible from Methyl 3-(acetyloxy)benzoate are prevalent in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The hydroxybenzoate core is found in numerous natural products and synthetic drugs. The ability to selectively functionalize the hydroxyl and carboxyl groups, as demonstrated by the reactivity of Methyl 3-(acetyloxy)benzoate, is a key strategy for creating molecular scaffolds for new therapeutic agents.[2]
-
Intermediate for Complex Synthesis: The products of its various reactions are valuable intermediates. For example, the hydroxyacetophenones generated from the Fries rearrangement are precursors to flavonoids, chalcones, and other classes of compounds with a wide range of biological activities.
-
Prodrug Strategies: The acetyloxy group can be envisioned as a promoiety in a prodrug strategy. In vivo, esterase enzymes could cleave the acetate to release the active phenolic drug, potentially improving bioavailability or modulating pharmacokinetic properties.
Conclusion
Methyl 3-(acetyloxy)benzoate is a prime example of how a relatively simple molecule can offer profound synthetic utility through its bifunctional design. By understanding the subtle differences in the reactivity of its two ester groups and by harnessing its capacity for intramolecular rearrangement, chemists can unlock a diverse range of valuable intermediates. For researchers in organic synthesis and drug development, a deep appreciation for the controlled, selective transformations of this compound provides a reliable and versatile tool for the construction of complex and biologically relevant molecules.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15094405, Methyl 3-acetylbenzoate. Retrieved from [Link]
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Cheméo. (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester (CAS 24781-23-5). Retrieved from [Link]
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Canadian Center of Science and Education. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Retrieved from [Link]
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BYJU'S. (n.d.). Fries Rearrangement. Retrieved from [Link]
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Physics Wallah. (n.d.). Fries Rearrangement | Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
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PubMed. (2018). Arylsulfonylacetamides as Bifunctional Reagents for Alkene Aminoarylation. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-(acetyloxy)-3-methylpentyl benzoate. Retrieved from [Link]
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
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ResearchGate. (2006). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective organocatalyzed asymmetric bromolactonization of aryl acrylate-type carboxylic acids: a new approach towards enantioenriched 3-substituted isobenzofuranones. Retrieved from [Link]
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PubMed. (2005). Mechanism of the aminolysis of methyl benzoate: a computational study. Retrieved from [Link]
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Organic Letters. (2009). Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Retrieved from [Link]
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PubMed Central. (n.d.). The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester. Retrieved from [Link]
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PubMed. (n.d.). Selective monoarylation of acetate esters and aryl methyl ketones using aryl chlorides. Retrieved from [Link]
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ACS Publications. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Retrieved from [Link]
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Navigating the Physicochemical Landscape of Methyl 3-(acetyloxy)benzoate: A Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(acetyloxy)benzoate, a benzoate ester and a member of the phenyl acetates, holds potential as a versatile intermediate in pharmaceutical synthesis and materials science.[1] A thorough understanding of its solubility and stability is paramount for its effective application, from reaction engineering and formulation development to ensuring the shelf-life and efficacy of downstream products. This technical guide provides an in-depth analysis of the solubility profile and chemical stability of methyl 3-(acetyloxy)benzoate in common laboratory solvents. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from analogous compounds, and insights from predictive modeling to offer a robust framework for its handling and application.
Introduction: The Significance of Physicochemical Profiling
The journey of a chemical entity from laboratory synthesis to a functional product is critically dependent on its fundamental physicochemical properties. For methyl 3-(acetyloxy)benzoate, two of the most crucial parameters are its solubility and stability. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. Stability, particularly against hydrolysis and thermal degradation, determines its shelf-life, storage conditions, and potential degradation pathways that could impact purity and safety. This guide serves as a comprehensive resource for professionals who will handle, analyze, or utilize methyl 3-(acetyloxy)benzoate, providing both theoretical understanding and practical, actionable insights.
Solubility Profile of Methyl 3-(acetyloxy)benzoate
The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding. Methyl 3-(acetyloxy)benzoate possesses both polar (ester and acetyl groups) and non-polar (benzene ring) functionalities, suggesting a nuanced solubility profile.
Estimated Solubility in Common Solvents
Table 1: Estimated Qualitative and Quantitative Solubility of Methyl 3-(acetyloxy)benzoate
| Solvent | Solvent Type | Predicted Solubility | Estimated Quantitative Solubility (at 25°C) | Rationale |
| Water | Polar Protic | Sparingly Soluble | < 1 g/100 mL | The presence of polar ester and acetyl groups allows for some hydrogen bonding with water, but the non-polar benzene ring limits extensive solubility. Similar to methyl benzoate which is poorly soluble in water.[2] |
| Methanol | Polar Protic | Soluble | > 50 g/100 g | The molecule can engage in hydrogen bonding and dipole-dipole interactions with methanol. Methylparaben is highly soluble in methanol. |
| Ethanol | Polar Protic | Soluble | > 50 g/100 g | Similar to methanol, ethanol is an effective solvent due to favorable intermolecular interactions. Methylparaben exhibits high solubility in ethanol. |
| Acetone | Polar Aprotic | Soluble | > 60 g/100 g | The strong dipole of acetone's carbonyl group interacts favorably with the ester and acetyl groups of the solute. Methylparaben is very soluble in acetone. |
| Ethyl Acetate | Moderately Polar | Soluble | Likely > 10 g/100mL | As an ester itself, ethyl acetate has a polarity that is compatible with methyl 3-(acetyloxy)benzoate. |
| Dichloromethane | Non-polar | Soluble | Likely > 10 g/100mL | The compound's overall polarity is low enough to allow for good solubility in this common non-polar organic solvent. |
| Hexane | Non-polar | Sparingly Soluble | < 1 g/100mL | The polarity of the ester and acetyl groups will likely hinder solubility in a purely non-polar aliphatic solvent like hexane. |
Note: The quantitative solubility estimates are based on the known solubility of methylparaben and the general principles of solubility. Actual experimental values may vary.
Computational Prediction of Solubility
In modern drug discovery and chemical development, computational models are increasingly used to predict the solubility of small molecules.[3][4][5][6] These models, often employing machine learning algorithms, utilize a molecule's structural features to estimate its solubility in various solvents. For methyl 3-(acetyloxy)benzoate, such tools could provide more precise quantitative predictions and guide solvent selection for various applications.
Chemical Stability of Methyl 3-(acetyloxy)benzoate
The chemical stability of methyl 3-(acetyloxy)benzoate is primarily dictated by the reactivity of its two ester functional groups. Hydrolysis is the most probable degradation pathway under aqueous conditions, while thermal stress can lead to other decomposition reactions.
Hydrolytic Stability
Being an ester, methyl 3-(acetyloxy)benzoate is susceptible to hydrolysis, a reaction in which a water molecule cleaves one of the ester bonds. This can occur at either the methyl ester or the acetyl ester linkage, and the rate of this reaction is highly dependent on pH and temperature.
The hydrolysis of esters can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and an alcohol.
Given the presence of two ester groups in methyl 3-(acetyloxy)benzoate, hydrolysis can lead to a mixture of products, including 3-hydroxybenzoic acid, acetic acid, and methanol. The relative rates of hydrolysis at the two positions will depend on steric and electronic factors.
***```dot graph Hydrolysis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
MAB [label="Methyl 3-(acetyloxy)benzoate", fillcolor="#F1F3F4"]; MHBA [label="Methyl 3-hydroxybenzoate", fillcolor="#F1F3F4"]; HBA [label="3-Hydroxybenzoic Acid", fillcolor="#F1F3F4"]; AA [label="Acetic Acid", fillcolor="#F1F3F4"]; MeOH [label="Methanol", fillcolor="#F1F3F4"];
MAB -> MHBA [label="+ H2O\n- Acetic Acid"]; MAB -> HBA [label="+ 2H2O\n- Acetic Acid\n- Methanol"]; MHBA -> HBA [label="+ H2O\n- Methanol"]; }
Caption: Experimental workflow for solubility determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.
-
Solution Preparation: Prepare solutions of methyl 3-(acetyloxy)benzoate in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.
-
Stress Conditions: Expose the solutions to a range of temperatures (e.g., room temperature, 40°C, 60°C). For photostability, expose the solutions to a light source.
-
Time-Point Analysis: At specified time intervals, withdraw samples and analyze them by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Kinetic Analysis: Plot the concentration of the remaining parent compound versus time to determine the degradation kinetics and calculate the degradation rate constants.
Practical Recommendations for Handling and Storage
Based on the inferred properties, the following recommendations are provided for the handling and storage of methyl 3-(acetyloxy)benzoate:
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Protect from moisture to minimize hydrolysis.
-
Solvent Selection: For reactions and formulations, consider the solubility profile and the potential for solvent-mediated degradation. Aprotic solvents are preferable for long-term storage in solution.
-
pH Control: When working with aqueous solutions, maintain the pH in the neutral to slightly acidic range to minimize hydrolytic degradation.
Conclusion
While direct experimental data for methyl 3-(acetyloxy)benzoate is limited, a comprehensive understanding of its solubility and stability can be achieved through the application of fundamental chemical principles and by drawing parallels with structurally similar molecules. This guide provides a robust framework for researchers, scientists, and drug development professionals to make informed decisions regarding the handling, formulation, and analysis of this promising chemical intermediate. It is strongly recommended that the experimental protocols outlined herein are performed to generate specific data for this compound to further solidify its physicochemical profile.
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An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-(acetyloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is a bifunctional aromatic compound that serves as a versatile building block in contemporary organic synthesis.[1] Its strategic importance in medicinal chemistry and materials science stems from the presence of two key functional groups: a methyl ester and an acetyloxy moiety, positioned in a meta-relationship on a benzene ring. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] Understanding the nuanced details of its molecular structure and conformational preferences is paramount for rationally designing synthetic routes and predicting its reactivity and interactions in biological systems. This guide provides a comprehensive analysis of the structural and conformational properties of Methyl 3-(acetyloxy)benzoate, drawing upon spectroscopic data, and insights from crystallographic and computational studies of closely related analogues.
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its fundamental physicochemical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[2] |
| Molecular Weight | 194.18 g/mol | PubChem[2] |
| IUPAC Name | methyl 3-acetyloxybenzoate | PubChem[2] |
| CAS Number | 24781-23-5 | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2] |
| Topological Polar Surface Area | 52.6 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Spectroscopic data provides the experimental basis for elucidating the molecular structure of Methyl 3-(acetyloxy)benzoate. Key spectral features include:
-
¹³C NMR Spectroscopy : The carbon spectrum reveals distinct resonances for the carbonyl carbons of the ester and acetyl groups, the aromatic carbons, and the methyl carbons of both substituents.[2]
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the singlet for the methyl ester protons (-OCH₃), and the singlet for the acetyl protons (-COCH₃).
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic strong absorption bands for the C=O stretching vibrations of the ester and acetyloxy functionalities. Additionally, C-O stretching and aromatic C-H and C=C stretching bands are observed.
-
Mass Spectrometry (MS) : The mass spectrum displays a molecular ion peak corresponding to the exact mass of the molecule, and characteristic fragmentation patterns, with prominent peaks often observed at m/z 152 and 121.[2]
Synthesis and Reactivity
The synthesis of Methyl 3-(acetyloxy)benzoate is a well-established two-step process that is a common illustration of functional group manipulation in organic chemistry.[1]
Experimental Protocol: Synthesis of Methyl 3-(acetyloxy)benzoate
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Reactants : 3-Hydroxybenzoic acid and methanol.
-
Catalyst : A strong acid catalyst, such as sulfuric acid.
-
Procedure : 3-Hydroxybenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
Work-up : The excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield Methyl 3-hydroxybenzoate.
Step 2: Acetylation of Methyl 3-hydroxybenzoate
-
Reactants : Methyl 3-hydroxybenzoate and an acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Catalyst/Base : A base such as pyridine or triethylamine is typically used to scavenge the acidic byproduct.
-
Procedure : Methyl 3-hydroxybenzoate is dissolved in a suitable solvent (e.g., dichloromethane or pyridine). The acetylating agent is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion.
-
Work-up : The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with dilute acid (to remove the base), a saturated solution of sodium bicarbonate, and brine. The dried organic layer is concentrated, and the crude product can be purified by recrystallization or column chromatography to afford pure Methyl 3-(acetyloxy)benzoate.
The bifunctional nature of Methyl 3-(acetyloxy)benzoate makes it a versatile intermediate. The ester group can undergo hydrolysis, amidation, or reduction, while the acetyloxy group can be hydrolyzed to reveal a phenolic hydroxyl group for further functionalization. This dual reactivity is highly valuable in the construction of complex molecules in drug discovery programs.[1]
Molecular Structure and Conformational Analysis
Insights from the Crystal Structure of 3-Acetoxy-2-methylbenzoic Acid
In the solid state, 3-acetoxy-2-methylbenzoic acid exhibits the following key structural features:[3]
-
Planarity of the Benzene Ring : The benzene ring is nearly planar, which is typical for substituted benzene derivatives.
-
Orientation of the Carboxyl Group : The carboxylic acid group is twisted out of the plane of the benzene ring by approximately 11.37°.[3][4] This deviation from coplanarity is a common feature in benzoic acid derivatives and is influenced by steric and electronic factors.
-
Orientation of the Acetoxy Group : The acetoxy group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of about 86.60°.[3][4] This pronounced rotation is likely due to steric hindrance with the adjacent methyl group and the tendency to minimize repulsive interactions.
-
Intramolecular Geometry : The internal angle at the carbon atom bearing the acetoxy group (C3) is larger than the ideal 120°, while the angle at the carbon with the methyl group (C2) is smaller, indicating steric strain within the molecule.[3]
Predicted Conformation of Methyl 3-(acetyloxy)benzoate
Based on the structural data of its 2-methyl analogue, we can predict the likely conformation of Methyl 3-(acetyloxy)benzoate.
-
The methyl ester group is expected to be slightly twisted out of the plane of the benzene ring. The degree of this torsion is a balance between the stabilizing effect of π-conjugation (favoring planarity) and steric interactions with the ortho-hydrogens.
-
The acetyloxy group is also anticipated to be rotated out of the benzene ring plane. While the steric clash with a methyl group at the 2-position is absent, rotation around the C(ar)-O bond is still expected to be a low-energy process, allowing the molecule to adopt a conformation that minimizes steric and dipolar repulsions.
The rotational barriers around the C(ar)-C(ester) and C(ar)-O(acetoxy) bonds are relatively low, suggesting that in solution, Methyl 3-(acetyloxy)benzoate likely exists as a mixture of rapidly interconverting conformers. Computational studies on related molecules like methyl 3-nitrobenzoate have shown that different rotational isomers can co-exist in equilibrium.[5]
Role in Drug Development and Medicinal Chemistry
Methyl 3-(acetyloxy)benzoate is a valuable building block in medicinal chemistry due to its inherent functionality and synthetic accessibility.[1] While specific examples of its direct incorporation into marketed drugs are not extensively documented, its utility lies in its role as a versatile intermediate for the synthesis of more complex pharmaceutical agents.
The strategic placement of the ester and acetyloxy groups allows for selective chemical modifications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. Alternatively, the acetyloxy group can be deprotected to reveal a phenol, which can participate in ether synthesis or other reactions to build more elaborate structures.
Derivatives of hydroxybenzoic acids and their esters are widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The modification of the hydroxyl and carboxyl groups, as seen in Methyl 3-(acetyloxy)benzoate, is a key strategy for creating new molecular scaffolds with desired biological activities.
Conclusion
Methyl 3-(acetyloxy)benzoate is a synthetically accessible and highly versatile molecule with significant potential in the fields of medicinal chemistry and materials science. While its own biological activity is not the primary focus of research, its value as a building block for more complex and biologically active molecules is well-established. A thorough understanding of its molecular structure, informed by spectroscopic data and crystallographic studies of close analogues, reveals a molecule with a largely planar aromatic core and conformationally flexible ester and acetyloxy substituents. This conformational flexibility, coupled with the differential reactivity of its two functional groups, provides a rich platform for the design and synthesis of novel compounds with therapeutic potential. For drug development professionals, Methyl 3-(acetyloxy)benzoate represents a reliable and cost-effective starting material for the construction of diverse molecular libraries and the targeted synthesis of next-generation pharmaceutical agents.
References
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PubChem. (n.d.). Methyl 3-(acetyloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-acetylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Saranya, M., Subashini, A., Arunagiri, C., & Muthiah, P. T. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o474. Retrieved from [Link]
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Saranya, M., Subashini, A., Arunagiri, C., & Muthiah, P. T. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. ResearchGate. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-(acetyloxy)-3-methylpentyl benzoate. Retrieved from [Link]
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Cheméo. (2023). Benzoic acid, 3-(acetyloxy)-, methyl ester. Retrieved from [Link]
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Wang, L., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4333. Retrieved from [Link]
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Li, J., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(5), 1084-1090. Retrieved from [Link]
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Brainly. (2023). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate? Retrieved from [Link]
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Arshad, M., et al. (2014). Crystal structure of 4-acetylphenyl 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1060. Retrieved from [Link]
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Nagy, B., & Szidarovszky, T. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Acetoacetamido-4-(hexadecyloxy)benzoic acid, methyl ester. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Benzoate as a Versatile Intermediate in Organic Synthesis. Retrieved from [Link]
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YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
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Cambridge Open Engage. (2025). Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. ChemRxiv. Retrieved from [Link]
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Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]
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ResearchGate. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. Retrieved from [Link]
-
ResearchGate. (n.d.). A theoretical and experimental study of the conformational behavior of methyl 3-nitrobenzoate in vacuum, in various solvents, and in solid state. Retrieved from [Link]
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Key reactive sites on the Methyl 3-(acetyloxy)benzoate molecule
An In-depth Technical Guide to the Key Reactive Sites of Methyl 3-(acetyloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(acetyloxy)benzoate is a molecule of significant interest in organic synthesis and medicinal chemistry, presenting multiple avenues for chemical modification. This technical guide provides a comprehensive analysis of the principal reactive sites of this diester: the carbonyl carbon of the methyl ester, the carbonyl carbon of the acetyl group, and the aromatic ring. A deep dive into the electronic and steric factors governing the reactivity of each site is presented, supported by mechanistic insights and established experimental protocols. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and derivatization of benzoate compounds, offering both theoretical grounding and practical methodologies.
Molecular Architecture and Overview of Reactivity
Methyl 3-(acetyloxy)benzoate, with the chemical formula C₁₀H₁₀O₄, possesses a unique structural arrangement that dictates its chemical behavior. The molecule comprises a central benzene ring substituted with a methyl ester group (-COOCH₃) and an acetyloxy group (-OCOCH₃) at the meta-position relative to each other.
The key reactive sites on this molecule are:
-
The Carbonyl Carbon of the Methyl Ester Group: An electrophilic center susceptible to nucleophilic acyl substitution.
-
The Carbonyl Carbon of the Acetyl Group: A second electrophilic ester site, also prone to nucleophilic attack.
-
The Aromatic Ring: A nucleophilic entity that can undergo electrophilic aromatic substitution.
The interplay between the electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the two ester functionalities.
Figure 1: .
Nucleophilic Acyl Substitution at the Ester Carbonyl Centers
Both the methyl ester and the acetyl ester functionalities are susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. The reaction proceeds via a tetrahedral intermediate, and the rate is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Hydrolysis of the Ester Groups
The hydrolysis of Methyl 3-(acetyloxy)benzoate, typically under basic conditions (saponification), offers a prime example of nucleophilic acyl substitution. This reaction can lead to the cleavage of one or both ester groups, depending on the reaction conditions.
The acetyloxy group at the meta-position is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atoms. This inductive effect increases the electrophilicity of the methyl ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing its rate of hydrolysis compared to unsubstituted methyl benzoate.
The general mechanism for the basic hydrolysis of an ester involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (methoxide or acetate).
Caption: Generalized mechanism for base-catalyzed ester hydrolysis.
Experimental Protocol: Selective Hydrolysis of the Methyl Ester
Controlling the reaction conditions allows for the selective hydrolysis of the more reactive ester group.
Objective: To selectively hydrolyze the methyl ester of Methyl 3-(acetyloxy)benzoate to yield 3-(acetyloxy)benzoic acid.
Materials:
-
Methyl 3-(acetyloxy)benzoate
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for acidification
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve Methyl 3-(acetyloxy)benzoate in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of NaOH solution while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and cool in an ice bath.
-
Acidify the solution by the slow addition of HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
Self-Validation:
-
The identity and purity of the product, 3-(acetyloxy)benzoic acid, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
The melting point of the product should be determined and compared to the literature value.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of Methyl 3-(acetyloxy)benzoate is the site of electrophilic aromatic substitution (EAS). Both the methyl ester and the acetyloxy groups are deactivating and meta-directing. Therefore, electrophilic attack will predominantly occur at the positions meta to both groups (positions 4 and 6 relative to the methyl ester).
A common example of this is the nitration of the aromatic ring.
Nitration of Methyl 3-(acetyloxy)benzoate
Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
Caption: Workflow for the electrophilic nitration of an aromatic compound.
Experimental Protocol: Nitration of Methyl 3-(acetyloxy)benzoate
Objective: To synthesize Methyl 3-(acetyloxy)-4-nitrobenzoate and/or Methyl 3-(acetyloxy)-6-nitrobenzoate.
Materials:
-
Methyl 3-(acetyloxy)benzoate
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-water bath
-
Methanol for recrystallization
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add Methyl 3-(acetyloxy)benzoate to the cold sulfuric acid with stirring.
-
In a separate container, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the ester, maintaining a low temperature (0-10 °C).
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from methanol to obtain the purified nitro-substituted product.
Self-Validation:
-
Characterize the product using ¹H NMR and ¹³C NMR to determine the position of the nitro group. The symmetry of the starting material is lost upon substitution, leading to more complex spectra.
-
Confirm the presence of the nitro group through IR spectroscopy (characteristic stretching frequencies).
-
Measure the melting point of the purified product.
Quantitative Data Summary
| Property | Methyl 3-(acetyloxy)benzoate |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 24781-23-5 |
Conclusion
The reactivity of Methyl 3-(acetyloxy)benzoate is multifaceted, offering chemists a versatile scaffold for molecular engineering. A thorough understanding of the electronic and steric influences on its three primary reactive sites—the two distinct ester carbonyls and the aromatic ring—is paramount for designing selective and efficient synthetic transformations. The protocols detailed herein provide a practical framework for exploiting this reactivity, enabling the synthesis of a diverse array of derivatives for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Methyl 3-(acetyloxy)benzoate | 24781-23-5.
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
Methodological & Application
Application Notes: The Strategic Utility of Methyl 3-(acetyloxy)benzoate in Synthetic Chemistry
Abstract
Methyl 3-(acetyloxy)benzoate is a bifunctional aromatic compound whose value as a synthetic intermediate is derived from the distinct reactivity of its two ester moieties. This guide provides an in-depth exploration of its synthesis, key chemical transformations, and strategic applications. We will delve into the mechanistic underpinnings of its reactivity, offering detailed protocols for its preparation and subsequent use in pivotal reactions such as selective hydrolysis and the Fries rearrangement. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage this versatile building block for the synthesis of complex molecules and pharmaceutical intermediates.
Introduction: A Profile of a Versatile Intermediate
Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is an aromatic compound featuring both a methyl ester and an acetyl ester functional group.[1] This unique structural arrangement is not a mere curiosity; it is the very source of its synthetic utility. The differential electrophilicity of the carbonyl carbons in the methyl benzoate and phenyl acetate systems allows for selective chemical manipulation, enabling chemists to use the molecule as a linchpin in multi-step syntheses.
The presence of these two groups allows for a range of transformations, making it a valuable precursor for creating new molecular scaffolds for pharmaceuticals and specialty chemicals.[2] Its isomers, particularly derivatives of salicylic acid (2-hydroxybenzoic acid), are crucial in drug development, highlighting the importance of functional group manipulation on the hydroxybenzoic acid framework.[2]
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of Methyl 3-(acetyloxy)benzoate are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 3-acetyloxybenzoate | PubChem[1] |
| Synonyms | Methyl 3-acetoxybenzoate, Methyl m-acetoxybenzoate | PubChem[1], NIST[3] |
| CAS Number | 24781-23-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| Appearance | Not explicitly stated; typically a liquid or low-melting solid | General Knowledge |
| SMILES | CC(=O)OC1=CC=CC(=C1)C(=O)OC | PubChem[1] |
| InChIKey | QVHJKRQXHIMCTL-UHFFFAOYSA-N | PubChem[1] |
Synthesis of Methyl 3-(acetyloxy)benzoate
The preparation of Methyl 3-(acetyloxy)benzoate is a well-established, two-step process that serves as an excellent example of sequential functional group modification.[2] The synthesis commences with 3-hydroxybenzoic acid, a readily available starting material.
Workflow Overview:
-
Fischer Esterification: The carboxylic acid moiety of 3-hydroxybenzoic acid is esterified with methanol using an acid catalyst to form Methyl 3-hydroxybenzoate.
-
Acetylation: The phenolic hydroxyl group of Methyl 3-hydroxybenzoate is then acetylated using an acetylating agent, such as acetic anhydride or acetyl chloride, to yield the final product.[2]
Sources
Application Notes and Protocols: The Strategic Use of Methyl 3-(acetyloxy)benzoate in Pharmaceutical Synthesis
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the versatile applications of Methyl 3-(acetyloxy)benzoate in pharmaceutical synthesis. This document provides in-depth protocols, mechanistic insights, and strategic considerations for leveraging this compound as a key building block and intermediate in the synthesis of pharmaceutically relevant molecules.
Introduction: Unveiling the Synthetic Potential of Methyl 3-(acetyloxy)benzoate
Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is a benzoate ester that holds significant value in the lexicon of organic synthesis, particularly within the pharmaceutical industry.[1] Its structure, featuring both a methyl ester and an acetylated phenol, offers a unique combination of functionalities that can be strategically manipulated. The acetyl group can serve as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule. Alternatively, the facile hydrolysis of the acetyl group provides a direct route to the versatile intermediate, Methyl 3-hydroxybenzoate.[2] This dual utility makes Methyl 3-(acetyloxy)benzoate a valuable starting material for the synthesis of a range of complex pharmaceutical agents.
Table 1: Physicochemical Properties of Methyl 3-(acetyloxy)benzoate [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 24781-23-5 |
| Appearance | White solid (typical) |
| IUPAC Name | methyl 3-acetyloxybenzoate |
Core Application: A Gateway to 3-Hydroxybenzoic Acid Derivatives
A primary application of Methyl 3-(acetyloxy)benzoate in pharmaceutical synthesis is its role as a stable precursor to Methyl 3-hydroxybenzoate. The acetyl group provides a stable, crystalline solid that is often easier to handle and purify than the free phenol. The subsequent deacetylation is a straightforward and high-yielding transformation, providing access to the key intermediate, Methyl 3-hydroxybenzoate, which is a building block for various pharmaceuticals.
Mechanistic Rationale: The Hydrolysis Pathway
The hydrolysis of the ester linkage in Methyl 3-(acetyloxy)benzoate to liberate the free hydroxyl group is typically achieved under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the phenoxide ion, which is then protonated upon workup to yield the desired Methyl 3-hydroxybenzoate.
Caption: Hydrolysis of Methyl 3-(acetyloxy)benzoate.
Detailed Protocol: Synthesis of Methyl 3-hydroxybenzoate
This protocol details the hydrolysis of Methyl 3-(acetyloxy)benzoate to Methyl 3-hydroxybenzoate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Methyl 3-(acetyloxy)benzoate | 24781-23-5 | 194.18 g/mol | 10.0 g (51.5 mmol) |
| Methanol | 67-56-1 | 32.04 g/mol | 100 mL |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 2.26 g (56.5 mmol) |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 g/mol | As needed for neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 150 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 g/mol | 50 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | For drying |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-(acetyloxy)benzoate (10.0 g, 51.5 mmol) in methanol (100 mL).
-
Base Addition: Add sodium hydroxide (2.26 g, 56.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in 100 mL of water.
-
Acidify the aqueous solution to pH ~6 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Methyl 3-hydroxybenzoate can be purified by recrystallization from a suitable solvent system such as benzene/cyclohexane to afford a white solid.[3]
Expected Yield: 6.5 - 7.5 g (83-96%).
Application in the Synthesis of Pharmaceutical Intermediates
While a direct, one-step synthesis of a marketed drug from Methyl 3-(acetyloxy)benzoate is not prominently documented, its deprotected form, Methyl 3-hydroxybenzoate, is a crucial intermediate. The following section illustrates a potential synthetic application based on established chemical transformations of this intermediate.
Retracted Example: Synthesis of Gefitinib Intermediate
A now-retracted article described a novel synthesis of the anticancer drug Gefitinib starting from a related compound, methyl 3-hydroxy-4-methoxybenzoate.[4] Although the paper was retracted, the initial steps outlined are chemically plausible and serve as an illustrative example of how a hydroxybenzoate core can be elaborated into a complex pharmaceutical. The key transformations involved alkylation of the hydroxyl group, followed by nitration, reduction, and cyclization.[4] This highlights the importance of the hydroxyl functionality, made accessible from Methyl 3-(acetyloxy)benzoate, in building complex heterocyclic systems common in medicinal chemistry.
Caption: Synthetic pathway from Methyl 3-(acetyloxy)benzoate.
Safety and Handling
Methyl 3-(acetyloxy)benzoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Methyl 3-(acetyloxy)benzoate is a valuable and versatile reagent in the arsenal of the pharmaceutical synthesis chemist. Its primary utility lies in its function as a stable, crystalline precursor to the key intermediate, Methyl 3-hydroxybenzoate. The acetyl group serves as an effective protecting group that can be readily removed under mild conditions. The protocols and discussions provided herein offer a framework for the strategic application of Methyl 3-(acetyloxy)benzoate in the design and execution of synthetic routes towards complex pharmaceutical targets.
References
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PubChem. (n.d.). Methyl 3-(acetyloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. (Retracted)
-
PrepChem. (2023). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]
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Application Notes & Protocols for the Comprehensive Characterization of Methyl 3-(acetyloxy)benzoate
Abstract
This technical guide provides a suite of detailed analytical protocols for the robust characterization of Methyl 3-(acetyloxy)benzoate (also known as Methyl 3-acetoxybenzoate). Designed for researchers, scientists, and professionals in drug development and quality control, this document outlines the application of fundamental analytical techniques, including spectroscopy (NMR, IR), chromatography (HPLC, GC), and mass spectrometry. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and the generation of reliable, reproducible data.
Introduction to Methyl 3-(acetyloxy)benzoate
Methyl 3-(acetyloxy)benzoate is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and chemical entities. Its purity and structural integrity are paramount to the quality and efficacy of the final products. Therefore, a multi-faceted analytical approach is essential for its unambiguous identification, purity assessment, and the elucidation of its physicochemical properties. This guide provides the foundational methods to achieve a comprehensive characterization.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Methyl 3-(acetyloxy)benzoate is fundamental to the selection and optimization of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| CAS Number | 24781-23-5 | PubChem[1] |
| IUPAC Name | methyl 3-acetyloxybenzoate | PubChem[1] |
| Calculated LogP | 1.6 | PubChem[1] |
| Calculated Boiling Point | 612.44 K | Cheméo[2] |
| Calculated Melting Point | 385.72 K | Cheméo[2] |
Analytical Characterization Workflow
The comprehensive characterization of Methyl 3-(acetyloxy)benzoate involves a logical sequence of analytical techniques to confirm its identity, purity, and stability.
Caption: Workflow for the characterization of Methyl 3-(acetyloxy)benzoate.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of Methyl 3-(acetyloxy)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Methyl 3-(acetyloxy)benzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for many organic compounds and its distinct solvent peak that does not typically interfere with the analyte signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Data Interpretation:
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~2.3 ppm (singlet, 3H, -OCOCH₃ )
-
~3.9 ppm (singlet, 3H, -COOCH₃ )
-
~7.2-7.9 ppm (multiplets, 4H, aromatic protons)
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~21 ppm (-OC OCH₃)
-
~52 ppm (-COOC H₃)
-
~122-134 ppm (aromatic carbons)
-
~151 ppm (C -OCOCH₃)
-
~165 ppm (-C OOCH₃)
-
~169 ppm (-OC OCH₃)
-
-
The interpretation of the spectra should be consistent with the structure of Methyl 3-(acetyloxy)benzoate. For comparison, the spectral data of related benzoate compounds can be consulted.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid Methyl 3-(acetyloxy)benzoate directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950-2990 cm⁻¹: C-H stretching of the methyl groups.
-
~1760 cm⁻¹: C=O stretching of the acetyl ester.
-
~1720 cm⁻¹: C=O stretching of the methyl ester. The conjugation with the aromatic ring lowers the frequency compared to a typical aliphatic ester.[5][6]
-
~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching of the ester groups.
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of Methyl 3-(acetyloxy)benzoate in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Utilize a GC-MS system with an electron ionization (EI) source.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Interpretation:
-
Expected Molecular Ion Peak (M⁺): m/z 194.
-
Expected Key Fragment Ions:
-
m/z 152 ([M - C₂H₂O]⁺) - loss of ketene.
-
m/z 121 ([M - C₂H₂O - OCH₃]⁺) - subsequent loss of the methoxy radical.[1]
-
-
Chromatographic Analysis for Purity Assessment
Chromatographic techniques are essential for separating Methyl 3-(acetyloxy)benzoate from any impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantitative analysis of non-volatile and thermally labile compounds.
Protocol for Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% phosphoric acid. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[8] The acidic modifier helps to ensure sharp peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.
Caption: Step-by-step HPLC analysis protocol.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile impurities.
Protocol for Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation: Prepare a solution of Methyl 3-(acetyloxy)benzoate in a volatile solvent (e.g., acetone) at a concentration of approximately 10 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
GC Conditions:
-
Data Analysis: Assess the purity by calculating the area percentage of the main peak.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of Methyl 3-(acetyloxy)benzoate. The synergistic use of spectroscopic and chromatographic techniques ensures the unambiguous identification of the compound and a reliable assessment of its purity. Adherence to these protocols will facilitate the generation of high-quality, reproducible data essential for research, development, and quality assurance in the chemical and pharmaceutical industries.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. Retrieved from [Link]
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Cheméo (2023). Benzoic acid, 3-(acetyloxy)-, methyl ester. Retrieved from [Link]
-
PubChem (n.d.). Methyl 3-acetylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
PubChem (n.d.). Methyl 4-acetoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link]
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Brainly (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
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NIST (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase (n.d.). Benzoic acid, 3-[(acetyloxy)methyl]-4,5-dimethyl-, methyl ester. Retrieved from [Link]
-
Cheméo (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester. Retrieved from [Link]
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United States Department of Agriculture (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
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ChemSynthesis (2025). 5-(acetyloxy)-3-methylpentyl benzoate. Retrieved from [Link]
-
SIELC Technologies (2018). Methyl benzoate. Retrieved from [Link]
-
ResearchGate (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
-
NIST (n.d.). Benzoic acid, 4-(acetyloxy)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
-
Proprep (n.d.). What does the methyl benzoate IR spectrum reveal?. Retrieved from [Link]
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Application Note & Protocols for the Analysis of Methyl 3-(acetyloxy)benzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This comprehensive technical guide provides detailed methodologies for the qualitative and quantitative analysis of Methyl 3-(acetyloxy)benzoate, a key intermediate and potential impurity in pharmaceutical synthesis. We present robust and validated protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for accurate quantification and stability assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive detection. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction to Methyl 3-(acetyloxy)benzoate Analysis
Methyl 3-(acetyloxy)benzoate (CAS No: 24781-23-5), with a molecular weight of 194.18 g/mol , is an ester derivative of salicylic acid.[1] Its structural similarity to acetylsalicylic acid (aspirin) and related compounds necessitates precise and reliable analytical methods to ensure product purity, monitor reaction kinetics, and conduct stability studies. The choice between HPLC and GC-MS is dictated by the analytical objective. HPLC is the workhorse for quantification in bulk drug substances and formulations due to its precision and compatibility with non-volatile compounds. GC-MS, with its superior separation efficiency for volatile compounds and definitive mass spectral identification, is invaluable for impurity profiling and trace analysis.
Physicochemical Properties of Methyl 3-(acetyloxy)benzoate
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol, acetonitrile | Inferred from related structures[2][3] |
| Volatility | Sufficiently volatile for GC analysis | Inferred from ester structure[2] |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Principle of the Method:
This Reverse-Phase HPLC (RP-HPLC) method separates Methyl 3-(acetyloxy)benzoate from its potential impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The ester, being moderately nonpolar, is well-retained on a C18 column and can be eluted with a mixture of acetonitrile and water. A photodiode array (PDA) or UV detector is employed for detection, leveraging the chromophoric nature of the benzene ring. This method is designed to be stability-indicating, capable of resolving the active ingredient from its degradation products.[4][5][6][7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA or variable wavelength UV detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and retention for aromatic esters. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape and resolution for acidic compounds that may be present as impurities.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B | A gradient is employed to ensure elution of compounds with a wider polarity range and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[6] |
| Detection Wavelength | 230 nm | Provides good sensitivity for the aromatic system in the analyte.[6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 3-(acetyloxy)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the test sample containing approximately 25 mg of Methyl 3-(acetyloxy)benzoate and prepare a 25 mL solution as described for the standard stock solution. Further dilute if necessary to fall within the calibration range.
-
-
System Suitability:
-
Inject the 25 µg/mL working standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the Methyl 3-(acetyloxy)benzoate peak should be between 0.8 and 1.5.
-
The theoretical plates for the analyte peak should be greater than 2000.
-
HPLC Workflow Diagram
Caption: HPLC analytical workflow for Methyl 3-(acetyloxy)benzoate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
Principle of the Method:
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] In this method, the sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with a nonpolar stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for definitive identification.
Experimental Protocol:
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column providing good separation for a wide range of compounds.[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard injection volume for GC. |
| Oven Temperature Program | Initial: 80°C (hold 2 min)Ramp: 10°C/min to 280°CHold: 5 min | A temperature program to separate the analyte from potential impurities with different boiling points. |
| MS Ion Source Temp. | 230°C | Standard temperature for an EI source. |
| MS Quadrupole Temp. | 150°C | Standard temperature for a quadrupole mass analyzer. |
| Ionization Energy | 70 eV | Standard electron energy for generating reproducible mass spectra. |
| Mass Range | 40-400 amu | Covers the expected mass of the parent ion and its fragments. |
| Solvent Delay | 3 min | Prevents the solvent peak from saturating the detector. |
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the sample in a volatile solvent such as ethyl acetate or methanol.
-
Ensure the sample is fully dissolved before injection.
-
-
Expected Fragmentation Pattern: Based on the structure of Methyl 3-(acetyloxy)benzoate and common fragmentation patterns of benzoate esters, the following key fragments are anticipated in the mass spectrum.[1][9][10]
-
m/z 194: Molecular ion [M]⁺
-
m/z 152: Loss of ketene (CH₂=C=O) from the acetyl group [M - 42]⁺
-
m/z 121: Loss of the methoxycarbonyl group [M - COOCH₃]⁺ or from the m/z 152 fragment with subsequent loss of the methoxy group.
-
m/z 43: Acetyl cation [CH₃CO]⁺ (often a base peak for acetylated compounds)
-
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow for Methyl 3-(acetyloxy)benzoate.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. The HPLC method incorporates system suitability tests to ensure the chromatographic system is performing adequately before sample analysis. For both methods, the linearity, accuracy, and precision should be formally validated according to ICH guidelines for quantitative applications. The GC-MS method's trustworthiness is grounded in the unique and reproducible fragmentation pattern of the analyte, which can be confirmed by comparison to a reference standard or a validated spectral library. The use of orthogonal techniques (HPLC and GC-MS) provides a high degree of confidence in the analytical results.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of Methyl 3-(acetyloxy)benzoate. The HPLC method is well-suited for accurate quantification and stability studies, while the GC-MS method offers definitive identification and sensitive impurity profiling. The provided protocols, grounded in established chromatographic principles, can be readily implemented in a quality control or research laboratory. Method validation should be performed to demonstrate suitability for the intended application.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]
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Athota, K., Rao, D. S., & Inamadugu, J. K. (2017). Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets: Method Development and Validation. ResearchGate. Retrieved from [Link]
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Rahman, A., & Abdullah, M. P. (2019). SIMULTANEOUS DETERMINATION OF BENZOIC ACID AND PARABENS (METHYL-PARABEN AND N-BUTYL PARABEN) IN SOY SAUCE BY GC-MS. ResearchGate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern... Retrieved from [Link]
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Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15094405, Methyl 3-acetylbenzoate. Retrieved from [Link]
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Institute for Occupational Safety and Health of the German Social Accident Insurance. (2023). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved from [Link]
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Van der Merwe, M. J., & Jordaan, J. H. (2009). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
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Toup, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 592170, Methyl 3-(acetylamino)benzoate. Retrieved from [Link]
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Application Notes & Protocols: Methyl 3-(acetyloxy)benzoate as a Versatile Building Block in Complex Molecule Synthesis
Abstract: Methyl 3-(acetyloxy)benzoate is a readily accessible and highly versatile bifunctional building block in modern organic synthesis. Its strategic arrangement of a methyl ester and an acetoxy group on a benzene ring provides chemists with two distinct and orthogonally reactive handles. This allows for selective manipulations, enabling the construction of complex molecular architectures, particularly in the fields of pharmaceuticals and materials science. This document provides an in-depth guide to the core reactivity of methyl 3-(acetyloxy)benzoate, complete with detailed, field-tested protocols for its key transformations. We will explore the causality behind experimental choices and provide self-validating methodologies to ensure reliable and reproducible outcomes in the research laboratory.
Introduction: The Strategic Value of a Bifunctional Reagent
In the chess game of multi-step synthesis, the choice of starting materials is paramount. An ideal building block offers not just a foundational scaffold but also predictable and selective points of modification. Methyl 3-(acetyloxy)benzoate (CAS 24781-23-5) excels in this role.[1] The molecule contains two ester functionalities with differing reactivity profiles: a robust methyl ester and a more labile phenolic acetate. This differential reactivity is the cornerstone of its synthetic utility, allowing chemists to "unmask" either a carboxylic acid, a phenol, or both, at will. Furthermore, the acetoxy group can be leveraged in rearrangement reactions to introduce new carbon-carbon bonds on the aromatic ring.
This guide will dissect the primary synthetic pathways originating from this molecule, providing both the mechanistic rationale and practical, step-by-step protocols for its application.
Figure 1: Key synthetic transformations of methyl 3-(acetyloxy)benzoate.
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for safe handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | methyl 3-acetyloxybenzoate | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| CAS Number | 24781-23-5 | PubChem[1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 45-48 °C | N/A |
| Boiling Point | ~285 °C (predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Insoluble in water. | N/A |
Core Synthetic Transformations & Protocols
The synthetic utility of methyl 3-(acetyloxy)benzoate is primarily derived from three distinct transformations: selective hydrolysis of the acetoxy group, selective hydrolysis of the methyl ester, and the Fries rearrangement.
Protocol 1: Selective Hydrolysis of the Acetoxy Group (Phenol Deprotection)
This protocol selectively cleaves the phenolic acetate to reveal the free phenol, yielding methyl 3-hydroxybenzoate. This transformation is a classic example of nucleophilic acyl substitution, where a hydroxide ion attacks the more electrophilic acetyl carbonyl.[2][3][4] The reaction is typically performed under basic conditions (saponification).[5][6]
Causality: The acetyl carbonyl is more reactive towards nucleophilic attack than the methyl ester carbonyl due to the electron-donating resonance of the aromatic ring, which slightly reduces the electrophilicity of the ester carbonyl carbon. Mild basic conditions are sufficient to hydrolyze the phenolic acetate while leaving the methyl ester largely intact, especially at controlled temperatures.
Application: The resulting methyl 3-hydroxybenzoate is a valuable intermediate for synthesizing ethers, or for use in coupling reactions where a free phenol is required.
Detailed Protocol: Synthesis of Methyl 3-hydroxybenzoate
Materials:
-
Methyl 3-(acetyloxy)benzoate (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve methyl 3-(acetyloxy)benzoate (e.g., 5.0 g, 25.7 mmol) in methanol (50 mL) in a 250 mL round-bottom flask with magnetic stirring.
-
In a separate beaker, dissolve sodium hydroxide (e.g., 1.13 g, 28.3 mmol) in deionized water (10 mL).
-
Add the NaOH solution dropwise to the stirring methanolic solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (~65 °C) and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of deionized water.
-
Cool the flask in an ice bath and slowly acidify the solution to pH ~5-6 by adding 1 M HCl dropwise. The product may precipitate as a white solid.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash with deionized water (1 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from hexanes/ethyl acetate) or flash column chromatography to afford methyl 3-hydroxybenzoate as a white solid.
Self-Validation:
-
Expected Yield: 85-95%
-
TLC: The product should have a lower Rf than the starting material in non-polar solvent systems.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a broad -OH stretch ~3300 cm⁻¹ and absence of the acetyl C=O stretch).
Protocol 2: The Fries Rearrangement
The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxy aryl ketone, forming a new C-C bond.[7][8] The reaction is catalyzed by a Lewis acid (commonly AlCl₃) and involves an intramolecular electrophilic acyl substitution.[9][10]
Causality: The Lewis acid coordinates to both the carbonyl oxygen of the acetyl group and the ester oxygen, facilitating the formation of a highly electrophilic acylium ion intermediate. This intermediate then attacks the electron-rich aromatic ring, primarily at the ortho and para positions. Temperature plays a crucial role in selectivity: lower temperatures generally favor the para-product, while higher temperatures favor the thermodynamically more stable ortho-product.
Application: This reaction provides direct access to substituted hydroxyacetophenones, which are key structural motifs in many natural products and pharmaceutical agents.
Sources
- 1. Methyl 3-(acetyloxy)benzoate | C10H10O4 | CID 577969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fries重排 [sigmaaldrich.com]
- 9. Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3-(acetyloxy)benzoate
Introduction
Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure incorporates both a methyl ester and a phenyl acetate moiety, offering two distinct points for chemical modification. This dual reactivity allows for its use as a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals. The strategic manipulation of either the ester or the acetoxy group, or both, provides a powerful tool for creating diverse molecular scaffolds.
This comprehensive guide provides detailed protocols for the synthesis of Methyl 3-(acetyloxy)benzoate and its subsequent application in common organic transformations, including selective hydrolysis and transesterification. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and adaptation for specific research needs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Methyl 3-(acetyloxy)benzoate is crucial for its effective handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| CAS Number | 24781-23-5 | PubChem[1] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | Not precisely defined, but expected to be a low-melting solid | N/A |
| Boiling Point | Not precisely defined | N/A |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | N/A |
Synthesis of Methyl 3-(acetyloxy)benzoate: A Two-Step Protocol
The synthesis of Methyl 3-(acetyloxy)benzoate is typically achieved through a reliable two-step process starting from 3-hydroxybenzoic acid. The first step involves the selective esterification of the carboxylic acid group, followed by the acetylation of the phenolic hydroxyl group.
Diagram 1: Synthetic Pathway to Methyl 3-(acetyloxy)benzoate
Caption: Two-step synthesis of Methyl 3-(acetyloxy)benzoate.
Protocol 1: Fischer Esterification of 3-Hydroxybenzoic Acid to Methyl 3-hydroxybenzoate
This protocol describes the acid-catalyzed esterification of the carboxylic acid functionality of 3-hydroxybenzoic acid, leaving the phenolic hydroxyl group intact.
Materials and Reagents:
-
3-Hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Acid Catalyst Addition: While stirring the solution, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the mass of the benzoic acid). Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 3-hydroxybenzoate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Acetylation of Methyl 3-hydroxybenzoate
This protocol details the acetylation of the phenolic hydroxyl group of Methyl 3-hydroxybenzoate to yield the final product, Methyl 3-(acetyloxy)benzoate.
Materials and Reagents:
-
Methyl 3-hydroxybenzoate
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq). The reaction is typically exothermic and should be cooled in an ice bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield Methyl 3-(acetyloxy)benzoate. The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography on silica gel if required.
-
Key Reactions and Protocols Involving Methyl 3-(acetyloxy)benzoate
The presence of two distinct ester functionalities in Methyl 3-(acetyloxy)benzoate allows for selective chemical transformations, a feature highly valuable in multi-step synthesis.
Protocol 3: Selective Hydrolysis of the Phenyl Acetate Group
The phenyl acetate ester is generally more labile to hydrolysis than the methyl benzoate ester under basic conditions. This difference in reactivity can be exploited for the selective deacetylation to regenerate the phenolic hydroxyl group.
Causality of Selectivity: The rate of basic ester hydrolysis (saponification) is dependent on the electrophilicity of the carbonyl carbon and the stability of the leaving group. The phenoxide leaving group from the acetate ester is more stable than the methoxide leaving group from the methyl ester due to resonance delocalization of the negative charge over the aromatic ring. This makes the phenyl acetate more susceptible to nucleophilic attack by hydroxide ions.[2]
Diagram 2: Mechanism of Selective Basic Hydrolysis
Caption: Selective hydrolysis of the phenyl acetate group.
Materials and Reagents:
-
Methyl 3-(acetyloxy)benzoate
-
Methanol or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve Methyl 3-(acetyloxy)benzoate (1.0 eq) in a mixture of methanol or THF and water.
-
Base Addition: Cool the solution in an ice bath and slowly add a stoichiometric amount (1.0 eq) of 1 M NaOH solution.
-
Reaction: Stir the reaction at 0°C to room temperature and monitor the progress carefully by TLC to avoid hydrolysis of the methyl ester. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, neutralize the reaction mixture by adding 1 M HCl until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain Methyl 3-hydroxybenzoate.
-
Protocol 4: Transesterification of the Methyl Ester Group
The methyl ester can undergo transesterification with other alcohols, allowing for the introduction of different alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base.
Causality of Transesterification: Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the methyl ester. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the methanol by-product is removed from the reaction mixture.[3]
Materials and Reagents:
-
Methyl 3-(acetyloxy)benzoate
-
Benzyl alcohol (or another alcohol of choice)
-
Sodium methoxide (catalytic amount)
-
Toluene (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-(acetyloxy)benzoate (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add an excess of benzyl alcohol (e.g., 3-5 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired benzyl 3-(acetyloxy)benzoate.
-
Application in the Synthesis of Bioactive Molecules: A Conceptual Framework
Derivatives of 3-hydroxybenzoic acid are valuable precursors in the synthesis of various pharmacologically active compounds. For instance, the structural motif is present in certain adrenergic agents. While a direct synthesis of a marketed drug from Methyl 3-(acetyloxy)benzoate might not be the most common route, it serves as an excellent model compound to explore synthetic strategies towards analogues of bioactive molecules like salbutamol.
Diagram 3: Conceptual Application in Bioactive Molecule Synthesis
Caption: Conceptual pathway for utilizing Methyl 3-(acetyloxy)benzoate.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Fire Safety: The compound is likely combustible. Keep away from open flames and sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet for any reagents used in the described protocols.
Characterization Data
The identity and purity of synthesized Methyl 3-(acetyloxy)benzoate can be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the acetyl protons (~2.3 ppm), and aromatic protons in the range of 7.2-8.0 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include carbonyl carbons for the ester and acetate groups (~165-170 ppm), aromatic carbons, and methyl carbons.
-
Infrared (IR) Spectroscopy (KBr or neat): Characteristic absorptions would be observed for the C=O stretching of the two ester groups (typically in the range of 1720-1760 cm⁻¹), and C-O stretching vibrations.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of 194.18 g/mol should be observable.
Conclusion
Methyl 3-(acetyloxy)benzoate is a valuable and versatile building block in organic synthesis. The protocols detailed in this guide provide a solid foundation for its preparation and manipulation. By understanding the underlying principles of its reactivity, researchers can effectively utilize this compound to construct a diverse range of complex molecules for applications in drug discovery and materials science.
References
-
PubChem. Methyl 3-(acetyloxy)benzoate. National Center for Biotechnology Information. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Kirby, A. J. (1996). The mechanism of ester hydrolysis. Acta Chemica Scandinavica, 50(4), 203-210.
- Otera, J. (2003).
- Hartley, C. S., & Collins, A. M. (2013). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 16(7), 783-788.
-
PubChem. Methyl 3-(acetyloxy)benzoate. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Transesterification. [Link]
Sources
Application Notes and Protocols for Methyl 3-(acetyloxy)benzoate in Materials Science
Introduction: Unlocking New Possibilities in Aromatic Polyesters with Methyl 3-(acetyloxy)benzoate
Methyl 3-(acetyloxy)benzoate is a bifunctional aromatic compound poised for significant applications in the synthesis of advanced polyester-based materials. As a derivative of 3-hydroxybenzoic acid, it offers a unique combination of reactive sites: an activated acetylated phenol and a methyl ester. This dual functionality opens avenues for creating novel polymers with tailored properties, particularly in the realm of high-performance aromatic polyesters and liquid crystalline polymers (LCPs).
The meta-substitution of the functional groups on the benzene ring introduces a "kink" in the polymer backbone. This structural feature is of particular interest as it can disrupt the crystallinity and lower the melting point of the resulting polymers compared to their linear para-substituted counterparts.[1] This modification can enhance the processability of high-performance polymers, making them more amenable to conventional melt processing techniques.
These application notes provide a comprehensive guide for researchers and materials scientists on the potential uses of Methyl 3-(acetyloxy)benzoate as a monomer. We will delve into the rationale for its use, provide a detailed protocol for its polymerization via melt polycondensation, and outline key characterization techniques for the resulting polymers.
Key Physicochemical Properties of Methyl 3-(acetyloxy)benzoate
A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.
| Property | Value | Source |
| IUPAC Name | methyl 3-(acetyloxy)benzoate | PubChem |
| CAS Number | 24781-23-5 | PubChem |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem |
| Molecular Weight | 194.18 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Generic |
Application Note 1: A Versatile Monomer for Tailoring Polyester Properties
Methyl 3-(acetyloxy)benzoate serves as an AB-type monomer, where both the acetylated hydroxyl group and the methyl ester group can participate in polymerization reactions. The primary route for polymerization is melt polycondensation, a solvent-free process that is widely used in the industrial production of polyesters.
The acetyl group acts as a protecting group for the phenolic hydroxyl, preventing undesirable side reactions at lower temperatures and facilitating a more controlled polymerization at elevated temperatures. During melt polycondensation, the acetyl group is eliminated as acetic acid, and the methyl ester group can undergo transesterification, releasing methanol. Both of these byproducts are volatile and can be removed under vacuum to drive the reaction towards the formation of high molecular weight polymer chains.
The incorporation of Methyl 3-(acetyloxy)benzoate into a polyester backbone can be expected to:
-
Reduce Crystallinity: The meta-linkage disrupts the linear packing of polymer chains, leading to more amorphous or semi-crystalline materials.
-
Lower Melting Point: The reduced crystallinity results in a lower melting temperature, which can improve the melt processability of the polymer.
-
Enhance Solubility: The less regular polymer structure may lead to improved solubility in common organic solvents, facilitating characterization and processing from solution.
-
Modify Liquid Crystalline Behavior: In the synthesis of thermotropic LCPs, the introduction of "kinked" units like those derived from Methyl 3-(acetyloxy)benzoate can be used to adjust the transition temperatures of the liquid crystalline phases.
Experimental Protocol: Synthesis of Poly(3-oxybenzoate) via Melt Polycondensation of Methyl 3-(acetyloxy)benzoate
This protocol details the synthesis of a homopolymer from Methyl 3-(acetyloxy)benzoate. The same principles can be applied to the synthesis of copolymers by introducing other comonomers.
Materials:
-
Methyl 3-(acetyloxy)benzoate (≥98% purity)
-
Antimony(III) oxide (Sb₂O₃) or other suitable polycondensation catalyst (e.g., titanium(IV) isopropoxide, zinc acetate)
-
High-purity nitrogen gas
-
Methanol (for polymer precipitation)
-
Chloroform or other suitable solvent for polymer dissolution
Equipment:
-
Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Heating mantle with a programmable temperature controller.
-
Vacuum pump with a cold trap.
-
Standard laboratory glassware.
Diagram of the Experimental Setup:
A schematic of the melt polycondensation apparatus.
Procedure:
-
Reactor Setup: Assemble the polymerization reactor, ensuring all glassware is clean and dry. Charge the reactor with Methyl 3-(acetyloxy)benzoate and the catalyst (e.g., 200-400 ppm of Antimony(III) oxide relative to the monomer).
-
Inert Atmosphere: Purge the system with a slow stream of high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial stages of the reaction.
-
Melt and Oligomerization Stage:
-
Begin stirring the reaction mixture.
-
Gradually heat the reactor to a temperature just above the melting point of the monomer (approximately 140-160 °C) to create a homogeneous melt.
-
Slowly increase the temperature to 200-220 °C over a period of 1-2 hours. During this stage, acetic acid will begin to distill off as a byproduct of the initial condensation reactions.
-
Maintain this temperature until the rate of acetic acid distillation significantly decreases.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 250-280 °C.
-
Simultaneously, slowly apply a vacuum to the system (reducing the pressure to <1 mmHg). This will facilitate the removal of both acetic acid and methanol, driving the polymerization to a higher molecular weight.
-
A noticeable increase in the viscosity of the melt will be observed. The stirring torque will increase as the molecular weight of the polymer builds up.
-
Continue the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere to prevent degradation of the polymer.
-
The resulting polymer will be a solid plug. Carefully remove the polymer from the reactor.
-
Dissolve the crude polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Collect the purified polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Diagram of the Polymerization Reaction:
The overall reaction for the polymerization of Methyl 3-(acetyloxy)benzoate.
Characterization of the Synthesized Polymer
The properties of the synthesized poly(3-oxybenzoate) should be thoroughly characterized to understand its structure-property relationships.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the polymer, verify the absence of monomer, and analyze end groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups in the polymer, such as the ester carbonyl stretching vibration. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymer. |
| Polarized Optical Microscopy (POM) | To investigate the potential for liquid crystalline behavior by observing the texture of the polymer melt. |
| X-ray Diffraction (XRD) | To assess the degree of crystallinity of the polymer. |
Conclusion and Future Outlook
Methyl 3-(acetyloxy)benzoate presents a valuable building block for the synthesis of novel aromatic polyesters. The ability to introduce "kinked" structures into the polymer backbone provides a powerful tool for tuning the physical and thermal properties of these materials. The detailed protocol provided herein serves as a starting point for the exploration of this monomer in both homopolymer and copolymer systems. Further research into the copolymerization of Methyl 3-(acetyloxy)benzoate with other aromatic monomers could lead to the development of new high-performance materials with tailored processability and properties for a wide range of applications, from engineering plastics to advanced functional materials.
References
- Kricheldorf, H. R. (2001). Aromatic Polyesters. In Handbook of Polymer Synthesis (pp. 399-460). Marcel Dekker, Inc. [Link to a general reference on aromatic polyesters, as a specific URL for the book chapter is not available].
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Protecting Group Strategies Involving the Acetyloxy Moiety: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Acetyloxy Group in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity. A protecting group temporarily masks a reactive functional group, preventing it from undergoing undesired transformations while other parts of the molecule are being modified.[1][2] The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new stereogenic centers.[3] Among the plethora of available protecting groups, the acetyl (Ac) group, which forms an acetyloxy (ester) or acetamido (amide) moiety, stands out for its versatility, reliability, and cost-effectiveness.
This technical guide provides an in-depth exploration of the strategic applications of the acetyloxy moiety as a protecting group for hydroxyl, amino, and thiol groups. We will delve into the mechanistic underpinnings of its installation and removal, provide detailed, field-proven protocols, and discuss its role in complex synthetic endeavors, including total synthesis and the development of prodrugs.
Core Principles of Acetyloxy Protection
The acetyloxy group, with the structure -C(=O)-CH₃, is a cornerstone in the synthetic chemist's toolkit.[4] Its protective function stems from the conversion of a nucleophilic hydroxyl, amino, or thiol group into a significantly less reactive ester, amide, or thioester, respectively. This transformation effectively shields the functional group from a variety of reagents and reaction conditions.
Key Advantages of the Acetyl Protecting Group:
-
Stability: The resulting ester, amide, and thioester linkages are stable to a wide array of synthetic conditions, including many oxidative and reductive environments, and mildly acidic conditions.[5][6]
-
Ease of Introduction: Acetylation is typically a high-yielding and straightforward reaction, often achievable under mild conditions.[7][8]
-
Facile Cleavage: The acetyl group can be readily removed under basic or, in some cases, acidic conditions, often with high selectivity.[9]
-
Reactivity Modulation: As an electron-withdrawing group, the acetyl moiety can influence the reactivity of adjacent functionalities, a property that is strategically exploited in areas like carbohydrate chemistry.[6]
-
Orthogonality: The deprotection conditions for the acetyl group are often compatible with other common protecting groups, allowing for selective deprotection in complex molecules.[1][10]
Installation of the Acetyl Group: Acetylation Protocols
The introduction of an acetyl group, or acetylation, is a fundamental transformation in organic synthesis.[7][8] The choice of acetylating agent and reaction conditions depends on the nature of the substrate and the presence of other functional groups.
Acetylation of Alcohols and Phenols
The most common method for the acetylation of alcohols and phenols involves the use of acetic anhydride or acetyl chloride in the presence of a base.
Standard Protocol: Acetylation of a Primary Alcohol using Acetic Anhydride and Pyridine
-
Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2-1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing cold 1 M HCl and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pyridine: Acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion. It also serves as a nucleophilic catalyst.
-
Acetic Anhydride: A less reactive and easier-to-handle acetylating agent compared to acetyl chloride.
-
Inert Atmosphere: Prevents the reaction of the reagents with atmospheric moisture.
Alternative Acetylation Methods for Alcohols:
| Catalyst/Reagent | Conditions | Advantages |
| DMAP (4-Dimethylaminopyridine) | Catalytic amount with Ac₂O | Highly efficient for sterically hindered alcohols. |
| Scandium(III) triflate | Catalytic amount with Ac₂O | Mild, Lewis acid-catalyzed conditions. |
| Solvent-free | Neat Ac₂O, moderate heat | Environmentally friendly, high-yielding for many substrates.[7][8] |
Acetylation of Amines
The acetylation of amines to form stable amides is also a common protection strategy.
Standard Protocol: Acetylation of a Primary Amine using Acetyl Chloride
-
Preparation: Dissolve the amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9]
-
Addition of Reagent: Cool the solution to 0 °C and slowly add acetyl chloride (1.1-1.2 equiv) dropwise.[9]
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and separate the organic layer. Wash with dilute acid, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the resulting amide by recrystallization or column chromatography.
Acetylation of Thiols
Thiols can be protected as thioacetates, which are generally stable but can be cleaved under specific conditions.
Standard Protocol: S-Acetylation of a Thiol
-
Preparation: Dissolve the thiol (1.0 equiv) in a suitable solvent such as THF or DMF.
-
Addition of Reagents: Add a base like triethylamine (1.1 equiv) followed by the slow addition of acetic anhydride (1.1 equiv).
-
Reaction and Work-up: Stir at room temperature until the reaction is complete. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer and concentrate. Purify the thioacetate by chromatography.
Removal of the Acetyl Group: Deacetylation Protocols
The cleavage of the acetyloxy group, or deacetylation, is typically achieved through hydrolysis under basic or acidic conditions. The choice of method depends on the stability of the substrate to the reaction conditions.
Base-Catalyzed Deacetylation (Saponification)
This is the most common method for the deprotection of acetylated alcohols and phenols.
Standard Protocol: Deacetylation using Potassium Carbonate in Methanol
-
Preparation: Dissolve the acetylated compound (1.0 equiv) in methanol.
-
Addition of Base: Add a catalytic to stoichiometric amount of potassium carbonate (K₂CO₃).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl or acetic acid).
-
Purification: Remove the methanol under reduced pressure and partition the residue between water and an organic solvent. Dry the organic layer and concentrate to obtain the deprotected compound.
Alternative Basic Deacetylation Methods:
| Reagent | Conditions | Substrate Compatibility |
| NaOH or KOH in H₂O/alcohol | Room temperature to reflux | Strong conditions, may not be suitable for base-sensitive substrates.[9] |
| Ammonia in Methanol | Room temperature | Mild conditions, often used in carbohydrate and nucleoside chemistry.[11] |
| Hydrazine | Room temperature or gentle heating | Effective for deacetylation of amides. |
Acid-Catalyzed Deacetylation
While less common for O-acetyl groups, acidic conditions can be employed for the deprotection of certain substrates, particularly N-acetyl groups.
Standard Protocol: Acidic Deprotection of an Acetamide
-
Preparation: Dissolve the acetamide in a mixture of an alcohol (e.g., ethanol) and aqueous strong acid (e.g., HCl).[9]
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction.[9]
-
Work-up: After completion, cool the reaction mixture and neutralize with a base.
-
Purification: Extract the product with an organic solvent, dry, and concentrate.
Chemoselective Deacetylation:
In molecules with multiple acetyl groups or other ester functionalities, selective deacetylation can be achieved by carefully controlling the reaction conditions or using specific reagents. For example, a catalytic amount of acetyl chloride in methanol can chemoselectively deacetylate alcohols in the presence of other esters.[12]
Orthogonal Protection Strategies
A key advantage of the acetyl group is its compatibility with other protecting groups in orthogonal protection schemes.[1][13] This allows for the selective removal of one protecting group without affecting others, enabling complex, multi-step syntheses.
Example of an Orthogonal Set:
-
Acetyl (Ac): Cleaved by base (e.g., K₂CO₃/MeOH).
-
tert-Butyldimethylsilyl (TBS): Cleaved by fluoride ion (e.g., TBAF).
-
Benzyl (Bn): Cleaved by hydrogenolysis (e.g., H₂, Pd/C).
-
p-Methoxybenzyl (PMB): Cleaved by oxidative conditions (e.g., DDQ or CAN).
Applications in Drug Development and Total Synthesis
The acetyloxy moiety plays a crucial role in both the total synthesis of complex natural products and in the development of pharmaceuticals.
Prodrug Strategies
Acetylation is a common strategy to create prodrugs, which are inactive or less active derivatives of a drug that are converted to the active form in the body. The acetyl group can be used to:
-
Increase Lipophilicity: Masking polar hydroxyl or amino groups with an acetyl group can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[4][14] A classic example is the conversion of morphine to the more potent heroin (diacetylmorphine).[4]
-
Improve Formulation: Acetylation can lead to more stable and easily formulated drug substances.
-
Mask Unpleasant Taste or Odor: The acetyl group can be used to mask undesirable organoleptic properties of a drug.
Aspirin (acetylsalicylic acid) is a well-known example where the acetyl group enhances its anti-inflammatory properties compared to salicylic acid.[4] Furthermore, the development of "true" aspirin prodrugs, which release aspirin itself upon hydrolysis, is an active area of research.[15]
Total Synthesis
In the total synthesis of complex molecules, the acetyl group is frequently used to protect hydroxyl groups during various synthetic transformations. Its stability and predictable reactivity make it a reliable choice. For instance, in carbohydrate chemistry, acetyl groups are not only used for protection but also for directing the stereochemical outcome of glycosylation reactions through neighboring group participation.[6]
Conclusion
The acetyloxy moiety, introduced through the simple yet powerful acetylation reaction, remains an indispensable tool in the arsenal of the modern synthetic chemist. Its favorable combination of stability, ease of introduction and removal, and compatibility with other protecting groups ensures its continued and widespread application. From the intricate strategies of total synthesis to the rational design of effective prodrugs, a thorough understanding of the principles and protocols governing the use of the acetyl protecting group is essential for success in chemical research and development.
References
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Sultane, P. R., Mete, T., & Bhat, R. G. (2014). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 12(7), 1131-1135. [Link]
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Mohammadpoor-Baltork, I., Moghadam, M., Tangestaninejad, S., Mirkhani, V., & Hojati, S. F. (2012). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Synthetic Communications, 42(18), 2729-2736. [Link]
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Sultane, P. R., Mete, T., & Bhat, R. G. (2014). Chemoselective N-deacetylation under mild conditions. Semantic Scholar. [Link]
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Acetyl Protection - Common Conditions. SynArchive. [Link]
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Al-Masum, M., Kumar, D., & El-Sayed, M. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(3), M1071. [Link]
- Fernández-Mateos, A., de la Pradilla, R. F., & Roldán, G. (2009). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Helvetica Chimica Acta, 92(6), 1141-1152.
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Sultane, P. R., Mete, T., & Bhat, R. G. (2014). Chemoselective N-Deacetylation under Mild Conditions. Request PDF. [Link]
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13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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Protecting group. Wikipedia. [Link]
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Al-Masum, M., Kumar, D., & El-Sayed, M. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ResearchGate. [Link]
- 11.1: Acylation of Alcohols and Amines. Chemistry LibreTexts.
- Orthogonal protecting group strategies in carbohydr
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- Mechanism of Heterogeneous Alkaline Deacetyl
- Method for deacetylation of biopolymers.
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Moriarty, L. M., Lally, M. N., Carolan, C. G., Jones, M., Clancy, J. M., & Gilmer, J. F. (2008). Discovery of a "true" aspirin prodrug. Journal of medicinal chemistry, 51(24), 7991–7999. [Link]
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Protecting Agents. TCI Chemicals. [Link]
- Acylated prodrugs of PGF2αanalogues.
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Experimental setup for the esterification and acylation of 3-hydroxybenzoic acid
Application Note: Selective Functionalization of 3-Hydroxybenzoic Acid
A Guide to High-Fidelity Esterification and Acylation Protocols for Pharmaceutical and Synthetic Chemistry Intermediates
Abstract
3-Hydroxybenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, offers two distinct sites for chemical modification. However, this bifunctionality also presents a challenge in achieving selective derivatization. This technical guide provides detailed, field-proven protocols for the selective esterification of the carboxylic acid moiety and the selective acylation of the phenolic hydroxyl group. We will delve into the mechanistic rationale behind each experimental design, ensuring that researchers can not only replicate these procedures but also adapt them to analogous systems. The protocols are structured to be self-validating, incorporating in-process monitoring and robust purification strategies to yield high-purity products.
Introduction: The Synthetic Challenge of 3-Hydroxybenzoic Acid
The strategic modification of 3-hydroxybenzoic acid is crucial for the synthesis of a wide range of valuable compounds, including active pharmaceutical ingredients (APIs) and functional materials. The molecule's two functional groups—a carboxylic acid and a phenol—exhibit different reactivities. The carboxylic acid is moderately acidic and electrophilic at its carbonyl carbon, while the phenolic hydroxyl is weakly acidic and its oxygen is nucleophilic. Selective functionalization is paramount to avoid the formation of undesired byproducts. This guide presents two core transformations:
-
Esterification: Targeting the carboxylic acid group to form an ester, leaving the phenolic hydroxyl untouched.
-
Acylation: Targeting the phenolic hydroxyl group to form a phenyl ester, preserving the carboxylic acid.
Understanding the principles of chemoselectivity is key to manipulating these reactions successfully.
Protocol I: Selective Esterification via Fischer-Speier Reaction
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] Under these conditions, the carboxylic acid is protonated, which significantly increases the electrophilicity of its carbonyl carbon, making it susceptible to nucleophilic attack by a relatively weak nucleophile like methanol.[3][4] The phenolic hydroxyl group is significantly less reactive under these acidic conditions and does not interfere. The reaction is an equilibrium process; therefore, using a large excess of the alcohol (in this case, methanol) as the solvent is a common strategy to drive the reaction toward the product, in accordance with Le Châtelier's principle.[1][3]
Reaction Scheme: Esterification
Caption: Fischer-Speier esterification of 3-hydroxybenzoic acid.
Experimental Protocol: Synthesis of Methyl 3-hydroxybenzoate
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Hydroxybenzoic Acid | 138.12 | 10.0 g | 72.4 | Starting material |
| Methanol (Anhydrous) | 32.04 | 100 mL | ~2470 | Reagent and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~1 mL | ~18 | Catalyst[5] |
| Diethyl Ether | 74.12 | 200 mL | - | For extraction |
| Saturated aq. NaHCO₃ | - | 100 mL | - | For neutralization wash[6] |
| Brine (Saturated aq. NaCl) | - | 100 mL | - | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
| Standard Laboratory Glassware | - | - | - | Round-bottom flask, reflux condenser |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (72.4 mmol) of 3-hydroxybenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add ~1 mL of concentrated sulfuric acid to the solution while stirring. An exotherm may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 4-6 hours.[6]
-
Causality Insight: Refluxing provides the necessary activation energy for the reaction to overcome the kinetic barrier, while the condenser prevents the loss of the volatile methanol solvent.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% ethyl acetate in hexanes. The product, methyl 3-hydroxybenzoate, will have a higher Rf value than the more polar starting acid.[6]
-
Work-up - Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Work-up - Extraction: Transfer the concentrated residue into a 500 mL separatory funnel containing 200 mL of diethyl ether. Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with 100 mL of brine.[6]
-
Causality Insight: The NaHCO₃ wash is critical to neutralize the sulfuric acid catalyst and remove any unreacted 3-hydroxybenzoic acid by converting it to its water-soluble sodium salt.
-
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and evaporate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system like benzene/cyclohexane or an ethanol/water mixture to yield pure methyl 3-hydroxybenzoate as a white solid.[6]
Expected Outcome: A typical yield for this reaction is in the range of 60-75%. The purified product, methyl 3-hydroxybenzoate, has a melting point of 71-73 °C.[6]
Protocol II: Selective Acylation via Base-Catalyzed Acetylation
To selectively acylate the phenolic hydroxyl group, its nucleophilicity must be enhanced relative to the carboxylic acid. While strong bases would deprotonate both functional groups, a mild base or an acid catalyst with an appropriate acylating agent can favor reaction at the phenol. A straightforward method involves reacting 3-hydroxybenzoic acid with acetic anhydride, often with a catalytic amount of strong acid or a base.[7][8] The acetic anhydride is highly reactive and will readily acylate the phenolic hydroxyl group.
Reaction Scheme: Acylation
Caption: Acid-catalyzed acylation of 3-hydroxybenzoic acid.
Experimental Protocol: Synthesis of 3-Acetoxybenzoic Acid
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Hydroxybenzoic Acid | 138.12 | 5.0 g | 36.2 | Starting material, must be dry |
| Acetic Anhydride | 102.09 | 7.5 mL (~7.8 g) | 76.4 | Acylating agent, excess |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1-2 drops | - | Catalyst[7] |
| Deionized Water | 18.02 | 100 mL | - | For precipitation and washing |
| Ethanol | 46.07 | ~20 mL | - | For recrystallization |
| Standard Laboratory Glassware | - | - | - | Conical flask, beaker |
Procedure
-
Reaction Setup: In a 100 mL conical flask, combine 5.0 g (36.2 mmol) of dry 3-hydroxybenzoic acid and 7.5 mL of acetic anhydride.
-
Catalyst Addition: Add 1-2 drops of concentrated sulfuric acid to the mixture and swirl the flask to ensure thorough mixing.[7]
-
Heating: Gently warm the mixture on a water bath to approximately 50-60 °C for about 15-20 minutes, stirring occasionally.[7]
-
Causality Insight: Gentle heating accelerates the rate of acylation without promoting significant side reactions or decomposition.
-
-
Precipitation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 100 mL of cold deionized water while stirring vigorously. The product will precipitate as a white solid.
-
Causality Insight: The addition of water serves two purposes: it quenches any unreacted acetic anhydride by hydrolyzing it to acetic acid, and it precipitates the organic product, which is poorly soluble in water.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and any other water-soluble impurities.
-
Purification: The crude 3-acetoxybenzoic acid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[7]
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
Expected Outcome: A high yield (>85%) of 3-acetoxybenzoic acid is expected. The pure compound is a white crystalline solid with a melting point of 131-134 °C.[8][9]
Product Characterization
The identity and purity of the starting material and synthesized products should be confirmed using standard analytical techniques.
Summary of Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | White solid | 201-204 |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | White solid | 71-73[6] |
| 3-Acetoxybenzoic Acid | C₉H₈O₄ | 180.16 | White solid[10] | 131-134[8] |
Experimental Workflow Overview
The following diagram illustrates the divergent synthetic pathways from 3-hydroxybenzoic acid to its selectively functionalized derivatives.
Caption: Synthetic pathways for selective modification of 3-hydroxybenzoic acid.
References
-
Title: Synthesis of methyl 3-hydroxybenzoate Source: PrepChem.com URL: [Link]
-
Title: Methyl 3-hydroxybenzoate Source: ChemBK URL: [Link]
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Title: Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p Source: Indo American Journal of Pharmaceutical Research URL: [Link]
-
Title: Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 Source: PubChem URL: [Link]
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Title: 3-Acetoxybenzoic acid | C9H8O4 | CID 238669 Source: PubChem URL: [Link]
-
Title: Lab5 procedure esterification Source: Truman ChemLab URL: [Link]
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Title: Schotten–Baumann reaction Source: Grokipedia URL: [Link]
-
Title: Methyl 3-hydroxybenzoate, TMS derivative Source: NIST WebBook URL: [Link]
-
Title: Fischer Esterification Source: Chemistry LibreTexts URL: [Link]
-
Title: Fischer Esterification Source: Chemistry Steps URL: [Link]
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-
Title: Schotten-Baumann Reaction Source: Cambridge University Press URL: [Link]
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-
Title: Fischer Esterification of 3-ntrobenzoic acid 2017 Source: Truman ChemLab URL: [Link]
-
Title: Experiment 12. Preparation of 4-acetoxybenzoic acid Source: Unknown URL: [Link]
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-
Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
-
Title: Schotten-Baumann reaction: Significance and symbolism Source: SciSpace URL: [Link]
-
Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]
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Title: Schotten–Baumann reaction Source: Wikipedia URL: [Link]
-
Title: What is the Schottan-Baumann reaction? Source: Quora URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-(acetyloxy)benzoate
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Purification challenges of Methyl 3-(acetyloxy)benzoate from reaction mixtures
Welcome to the technical support center for the purification of Methyl 3-(acetyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the purification of this versatile intermediate. Here, we move beyond simple protocols to provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the expertise to not only solve immediate purification issues but also to understand the underlying chemical principles for future success.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific experimental issues you may encounter. The solutions provided are based on established chemical principles and practical laboratory experience.
Question 1: My crude product is a yellow or brown oil, but the literature reports Methyl 3-(acetyloxy)benzoate as a solid. What is causing this, and how can I fix it?
Answer:
An oily or discolored product is a common issue and typically points to the presence of several impurities. The most likely culprits are residual acetic acid, unreacted methyl 3-hydroxybenzoate, and potentially some by-products from overheating.
Causality:
-
Acetic Acid: If acetic anhydride was used for acetylation, any excess will hydrolyze to acetic acid during aqueous workup. Acetic acid is a liquid at room temperature and can act as a solvent, preventing your product from solidifying.
-
Unreacted Methyl 3-hydroxybenzoate: The starting phenolic ester has a lower melting point than the final product and can form a eutectic mixture, depressing the overall melting point and leading to an oily consistency.[1]
-
Thermal Degradation: If the reaction was run at an excessively high temperature, decomposition or side reactions can generate colored, tarry impurities.
Step-by-Step Purification Protocol:
-
Initial Acid Removal:
-
Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution carefully as CO₂ evolution can cause pressure buildup. Continue washing until the effervescence ceases. This step is crucial for neutralizing and removing acidic impurities like acetic acid.
-
Water (H₂O).
-
Brine (saturated aqueous NaCl solution) to aid in the removal of residual water from the organic layer.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Inducing Crystallization:
-
If the product is still an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.
-
Alternatively, adding a "seed crystal" of pure Methyl 3-(acetyloxy)benzoate can initiate crystallization.
-
If these methods fail, proceed to recrystallization.
-
Question 2: I've performed an aqueous workup, but my NMR spectrum still shows the presence of the starting material, methyl 3-hydroxybenzoate. How can I effectively remove it?
Answer:
The persistence of methyl 3-hydroxybenzoate indicates either an incomplete reaction or inefficient removal during the initial workup. Due to the similar structures of the starting material and the product, a more targeted purification technique is required.
Causality: The key difference between your product and the starting material is the phenolic hydroxyl group on the methyl 3-hydroxybenzoate. This group is weakly acidic and can be exploited for separation.
Purification Strategy: Liquid-Liquid Extraction with a Weak Base
While a strong base like NaOH would hydrolyze your ester product, a milder basic wash can selectively deprotonate and extract the more acidic starting phenol.
Detailed Protocol:
-
Dissolve the crude product in diethyl ether or ethyl acetate.
-
Wash the organic solution with a 5% aqueous sodium bicarbonate solution. This is generally not basic enough to deprotonate the phenol significantly but will remove any remaining acetic acid.
-
Next, wash the organic layer with a chilled, dilute (e.g., 1-2%) aqueous sodium carbonate (Na₂CO₃) solution. Sodium carbonate is a stronger base than sodium bicarbonate and will more effectively deprotonate the phenolic starting material, pulling it into the aqueous layer as its sodium salt. Perform this wash quickly and with cold solutions to minimize the risk of hydrolyzing your product.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
If this fails to provide the desired purity, column chromatography is the next logical step.
Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | Hexane:Ethyl Acetate gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The less polar product, Methyl 3-(acetyloxy)benzoate, should elute before the more polar methyl 3-hydroxybenzoate. |
Question 3: My yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, from an incomplete reaction to product loss during purification.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure you are using at least a slight molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Ineffective Catalyst: If using a base catalyst like pyridine or a tertiary amine, ensure it is fresh and anhydrous. The catalyst is crucial for activating the acetylating agent.
-
Reaction Time/Temperature: The acetylation of phenols is generally rapid, but if you are working at a very low temperature, consider extending the reaction time or allowing the mixture to warm to room temperature.
-
-
Product Hydrolysis during Workup:
-
Prolonged Exposure to Base: The ester functional groups in your product are susceptible to hydrolysis under basic conditions.[2][3][4] Minimize the time your product is in contact with basic aqueous solutions and use chilled solutions when possible.
-
Acid-Catalyzed Hydrolysis: Similarly, strong acidic conditions can also lead to hydrolysis. Ensure that any acid catalyst from the initial esterification step is thoroughly neutralized.
-
-
Loss During Purification:
-
Recrystallization: Choosing an inappropriate solvent can lead to significant product loss. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[5][6] For Methyl 3-(acetyloxy)benzoate, consider solvent systems like isopropanol/water or ethanol/water.
-
Multiple Extractions: During liquid-liquid extractions, some product will always remain dissolved in the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume to maximize recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure Methyl 3-(acetyloxy)benzoate? While not explicitly found in the provided search results for this specific compound, related acetoxy benzoic acids have melting points in a range that suggests a solid product at room temperature. For example, 3-acetoxy-2-methylbenzoic acid has a melting point of 147-148°C.[7] A sharp melting point range is a good indicator of purity.
Q2: Can I use distillation to purify Methyl 3-(acetyloxy)benzoate? Yes, vacuum distillation can be an effective purification method, especially for larger scales if the compound is thermally stable. It is particularly useful for removing non-volatile impurities. A Kugelrohr apparatus is suitable for smaller quantities.[8]
Q3: How should I store Methyl 3-(acetyloxy)benzoate? It should be stored in a tightly sealed container in a cool, dry place away from moisture to prevent hydrolysis of the ester groups.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of Methyl 3-(acetyloxy)benzoate based on the initial assessment of the crude product.
Caption: Decision workflow for purification.
References
- Benchchem. Methyl 3-(acetyloxy)benzoate | 24781-23-5. Accessed January 22, 2026.
- Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. Accessed January 22, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. Accessed January 22, 2026. [Link]
-
Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Accessed January 22, 2026. [Link]
-
ChemSynthesis. 5-(acetyloxy)-3-methylpentyl benzoate. Accessed January 22, 2026. [Link]
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]
-
Beilstein Journals. Supporting information for: Synthesis of novel inhibitors of the human checkpoint kinase 1. Accessed January 22, 2026. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Accessed January 22, 2026. [Link]
-
Khan Academy. Preparation of acid anhydrides. Accessed January 22, 2026. [Link]
-
Beilstein Journals. Supporting Information for: An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds. Accessed January 22, 2026. [Link]
-
Quora. Can methyl benzoate be hydrolyzed? Accessed January 22, 2026. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Accessed January 22, 2026. [Link]
-
PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. Accessed January 22, 2026. [Link]
-
Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate? Accessed January 22, 2026. [Link]
-
Academic Journals. The preparation of methyl benzoate and methyl salicylate on silica gel column. Accessed January 22, 2026. [Link]
-
ResearchGate. The preparation of methyl benzoate and methyl salicylate on silica gel column. Accessed January 22, 2026. [Link]
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. Accessed January 22, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88068, Methyl 3-hydroxybenzoate. Accessed January 22, 2026. [Link]
-
Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Accessed January 22, 2026. [Link]
-
Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. Accessed January 22, 2026. [Link]
-
Academic Journals. The preparation of methyl benzoate and methyl salicylate on silica gel column. Accessed January 22, 2026. [Link]
-
Recrystallization of Benzoic Acid. Accessed January 22, 2026. [Link]
-
Preparation of Methyl Benzoate. Accessed January 22, 2026. [Link]
-
Organic Chemistry – Specific Name Reactions. Accessed January 22, 2026. [Link]
-
European Patent Office. EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Accessed January 22, 2026. [Link]
-
National Center for Biotechnology Information. Crystal structure of 3-acetoxy-2-methylbenzoic acid. Accessed January 22, 2026. [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Accessed January 22, 2026. [Link]
-
SIELC Technologies. Methyl benzoate. Accessed January 22, 2026. [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Identification and minimization of byproducts in Methyl 3-(acetyloxy)benzoate synthesis
Welcome to the technical support guide for the synthesis of Methyl 3-(acetyloxy)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the identification and minimization of key byproducts, troubleshoot common experimental issues, and provide validated protocols to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 3-(acetyloxy)benzoate and which is preferred?
There are two primary, well-established routes for synthesizing Methyl 3-(acetyloxy)benzoate from 3-hydroxybenzoic acid:
-
Route A: Esterification First: Involves the Fischer esterification of 3-hydroxybenzoic acid with methanol, typically using a strong acid catalyst like H₂SO₄, to form Methyl 3-hydroxybenzoate. This intermediate is then acetylated using acetic anhydride to yield the final product.[1][2]
-
Route B: Acetylation First: Involves the initial acetylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid with acetic anhydride to form 3-acetoxybenzoic acid. This intermediate is then esterified with methanol to produce Methyl 3-(acetyloxy)benzoate.[3][4]
The choice of route depends on the specific challenges of your setup. Route A is often straightforward, but the intermediate, Methyl 3-hydroxybenzoate, can be sensitive. Route B protects the reactive phenolic group first, which can sometimes lead to a cleaner subsequent esterification. For many applications, Fischer esterification followed by acetylation (Route A) is common due to the low cost of the reagents.[5][6]
Q2: I've identified my starting material, 3-hydroxybenzoic acid, in my final product. What is the likely cause?
The presence of 3-hydroxybenzoic acid in your final product points to incomplete reactions in both the esterification and acetylation steps. If your synthesis involved esterification first, it indicates that some initial 3-hydroxybenzoic acid did not convert to Methyl 3-hydroxybenzoate. If you acetylated first, it suggests an incomplete initial acetylation step.
Causality & Troubleshooting:
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., H₂SO₄) will result in a slow and incomplete Fischer esterification.[7]
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.[7] To drive the reaction forward, consider using a large excess of methanol or removing the water byproduct as it forms.
-
Insufficient Reagent: Ensure you are using a sufficient molar equivalent of your acetylating agent (acetic anhydride) or esterifying alcohol (methanol).
-
Reaction Time/Temperature: The reaction may not have been heated under reflux for a sufficient duration to reach completion.[7][8]
Q3: My analysis shows the presence of Methyl 3-hydroxybenzoate and 3-acetoxybenzoic acid. Why am I seeing these intermediates?
These are the respective intermediates of the two synthetic routes and their presence indicates an incomplete second step.
-
Methyl 3-hydroxybenzoate: This impurity is common in Route A (Esterification -> Acetylation) and signifies an incomplete acetylation step. The phenolic hydroxyl group of the intermediate has not fully reacted with the acetic anhydride.
-
3-acetoxybenzoic acid: This impurity is found when using Route B (Acetylation -> Esterification) and points to an incomplete esterification of the carboxylic acid.[4]
To minimize these, ensure the second step of your chosen synthesis route runs to completion by verifying catalyst activity, reaction time, and temperature.
Q4: How can I prevent the hydrolysis of the ester and acetyl groups during workup?
Hydrolysis is a primary cause of byproduct formation, reverting the product back to its intermediates or starting materials.[9][10] It is catalyzed by both acidic and basic conditions.[10][11]
Minimization Strategies:
-
Neutralize Carefully: During the aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[4][12] Avoid strong bases (e.g., NaOH, KOH) which can aggressively catalyze the saponification (hydrolysis) of both the methyl ester and the acetyl ester.[9][11]
-
Limit Water Contact Time: Perform extractions and washes efficiently to minimize the time the organic layer is in contact with the aqueous phase.
-
Temperature Control: Conduct all workup steps at room temperature or below to reduce the rate of hydrolysis.
-
Thorough Drying: After the aqueous wash, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any residual water before solvent evaporation.[4]
Troubleshooting Guide: Common Byproducts
| Byproduct Name | Structure | Common Cause(s) | Identification Method | Minimization & Prevention Strategy |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | Incomplete esterification and acetylation; Hydrolysis of intermediates. | HPLC, GC-MS, ¹H NMR | Drive equilibrium by using excess methanol; Ensure sufficient catalyst and reaction time; Use mild workup conditions.[7] |
| Methyl 3-Hydroxybenzoate | C₈H₈O₃ | Incomplete acetylation of the phenolic hydroxyl group (Route A). | HPLC, GC-MS, ¹H NMR | Use a slight excess of acetic anhydride; Ensure catalyst (e.g., pyridine or H₂SO₄) is active; Increase reaction time or temperature if necessary.[13] |
| 3-Acetoxybenzoic Acid | C₉H₈O₄ | Incomplete Fischer esterification of the carboxylic acid (Route B). | HPLC, GC-MS, ¹H NMR | Use excess methanol and sufficient acid catalyst; Ensure removal of water byproduct; Increase reflux time.[4][7] |
| Acetic Acid | C₂H₄O₂ | Byproduct of acetylation; Hydrolysis of the acetyl group. | ¹H NMR, GC-MS | Remove during aqueous workup with a sodium bicarbonate wash. |
| Methanol | CH₄O | Unreacted starting material; Byproduct of hydrolysis. | ¹H NMR, GC-MS | Remove during solvent evaporation under reduced pressure. |
Byproduct Formation & Synthetic Pathways
The following diagram illustrates the primary synthesis (Route A: Esterification first) and the key points where incomplete reactions or hydrolysis lead to common byproducts.
Caption: Synthesis pathway and common byproduct origins.
Experimental Protocols
Protocol 1: Synthesis via Esterification then Acetylation (Route A)
Step 1: Fischer Esterification of 3-Hydroxybenzoic Acid
-
To a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).
-
Add a significant excess of methanol (10-20 eq), which acts as both reactant and solvent.[7]
-
Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1-0.2 eq) while cooling the flask in an ice bath.[6]
-
Add boiling chips and heat the mixture to reflux for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature. Evaporate the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Proceed to the workup (Step 3) or directly to acetylation.
Step 2: Acetylation of Methyl 3-Hydroxybenzoate
-
Dissolve the crude Methyl 3-hydroxybenzoate from the previous step in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Add acetic anhydride (1.2-1.5 eq). For a non-catalyzed reaction, a larger excess and longer reaction time may be needed.[13] A catalytic amount of H₂SO₄ or a base like pyridine can be used to accelerate the reaction.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
Step 3: Aqueous Workup and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Methyl 3-(acetyloxy)benzoate by recrystallization or column chromatography as needed.[14]
Analytical Workflow for Impurity Identification
When an unknown peak or spot appears during analysis (GC, HPLC, TLC), a structured approach is necessary for identification.
Caption: Troubleshooting workflow for impurity identification.
References
- Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. [Link]
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(acetyloxy)benzoate. PubChem Compound Database. [Link]
-
Department of Chemistry, University of the West Indies. (n.d.). Preparation of Methyl Benzoate. [Link]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
Zenodo. (1990). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
ResearchGate. (2018). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]
- Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. [Link]
-
ResearchGate. (2005). Simple and Efficient Method for Acetylation of Alcohols, Phenols, Amines, and Thiols Using Anhydrous NiCl2 Under Solvent-Free Conditions. [Link]
-
MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
- Google Patents. (1993).
-
Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
- Google Patents. (1967). US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid.
-
European Patent Office. (2019). EP3148661B1 - Method for purification of benzoic acid. [Link]
-
UAJY. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. [Link]
-
SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. [Link]
-
Scribd. (n.d.). Methyl Benzoate Synthesis Guide. [Link]
-
ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
NIST. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
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- 14. data.epo.org [data.epo.org]
Preventing hydrolysis of the ester and acetyloxy groups during synthesis
<Technical Support Center
Topic: Preventing Hydrolysis of Ester and Acetyloxy Groups During Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic synthesis, particularly within drug development and materials science, ester and acetyloxy functionalities are ubiquitous. While invaluable, their susceptibility to hydrolysis—the cleavage of the ester bond by water—presents a persistent challenge. This unwanted reaction can significantly reduce product yield, introduce impurities, and compromise the integrity of the final molecule. This guide provides an in-depth exploration of the mechanisms behind ester and acetyloxy hydrolysis and offers a comprehensive set of troubleshooting strategies and preventative measures to ensure the successful synthesis and preservation of these vital functional groups.
Understanding the Enemy: The Mechanism of Ester Hydrolysis
Ester hydrolysis is the reverse of esterification and can be catalyzed by both acids and bases.[1] Understanding the underlying mechanisms is the first step toward preventing this undesired reaction.
-
Acid-Catalyzed Hydrolysis : This is an equilibrium process.[1] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon.[2] To drive the equilibrium away from hydrolysis, it's crucial to minimize the amount of water present.[1]
-
Base-Catalyzed Hydrolysis (Saponification) : This reaction is essentially irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[1] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.
Acetyloxy groups, being esters of acetic acid, are also susceptible to hydrolysis under both acidic and basic conditions.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Significant product loss and formation of the parent carboxylic acid are observed after aqueous workup.
Q: My ester product seems to be hydrolyzing during the extraction and washing steps. How can I minimize this?
A: Aqueous workups are a common source of ester hydrolysis due to the presence of water and potentially acidic or basic conditions. Here’s a systematic approach to mitigate this issue:
-
Maintain Neutral pH: During workup, it is critical to keep the aqueous phase as close to neutral as possible. If your reaction was run under acidic conditions, neutralize it carefully with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] Avoid strong bases like sodium hydroxide (NaOH) as they can aggressively promote saponification.
-
Use Cold Solutions: Perform all aqueous washes with ice-cold water and solutions.[4] The lower temperature significantly slows down the kinetics of the hydrolysis reaction.
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove the bulk of dissolved water from the organic layer and can reduce the solubility of your ester in the aqueous phase, a phenomenon known as "salting out".[4]
-
Minimize Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Separate the layers promptly after each wash.
-
Thorough Drying: After the final wash, dry the organic layer efficiently with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.[4]
Issue 2: My starting material or intermediate contains a sensitive ester or acetyloxy group that doesn't survive the reaction conditions for a subsequent step.
Q: How can I protect my ester or acetyloxy group during a reaction that requires harsh acidic or basic conditions?
A: In multi-step syntheses, protecting groups are indispensable tools. The choice of protecting group depends on the specific reaction conditions you need to employ.[5]
-
Protecting Carboxylic Acids as Robust Esters: If you need to protect a carboxylic acid, converting it to a sterically hindered ester can be an effective strategy.[6]
-
tert-Butyl Esters: These are stable to basic conditions but can be cleaved under acidic conditions.[7]
-
Benzyl Esters: These are stable to both mild acid and base but can be removed by hydrogenolysis, which is a very mild deprotection method.[7]
-
Silyl Esters: While generally labile, "supersilyl" esters have shown exceptional stability against organometallic reagents.[8]
-
-
Protecting Alcohols as Acetates (Acetyloxy Group): Acetates are common protecting groups for alcohols.[3] They are generally stable to acidic conditions but are readily cleaved by bases.[7] If you need to perform a reaction under basic conditions, a different protecting group for the alcohol, such as a silyl ether (e.g., TBDMS) or a benzyl ether, would be more appropriate.
| Protecting Group | Stable To | Cleaved By |
| Methyl/Ethyl Esters | Mild Conditions | Acid or Base |
| tert-Butyl Esters | Base, Some Reductants | Acid |
| Benzyl Esters | Mild Acid and Base | Hydrogenolysis |
| Silyl Esters | Varies with Steric Bulk | Acid, Base, Fluoride Ions |
| Acetates (Acetyloxy) | Acidic Conditions | Base |
Issue 3: Low yields in my esterification reaction suggest that hydrolysis is competing with ester formation.
Q: I'm performing a Fischer esterification, but my yields are consistently low. What can I do to favor the formation of the ester?
A: Fischer esterification is an equilibrium-limited process, meaning the reverse reaction (hydrolysis) is always a competing factor.[9][10] To drive the reaction towards the ester product, you need to apply Le Chatelier's principle.
-
Remove Water: Water is a product of the esterification reaction.[11] Its removal will shift the equilibrium to the right, favoring ester formation.[10] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.
-
Use of a Dehydrating Agent: Molecular sieves can be added to the reaction mixture to sequester water.
-
-
Use an Excess of One Reactant: Using a large excess of either the alcohol or the carboxylic acid can also shift the equilibrium towards the product side.[9] The more economical reactant is typically used in excess.
-
Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dry.[12] Use anhydrous solvents and dry your glassware thoroughly before starting the reaction.
-
Alternative Esterification Methods: If Fischer esterification proves problematic, consider alternative methods that are not reversible:
-
From Acid Chlorides or Anhydrides: Reacting the alcohol with an acid chloride or anhydride is a much faster and generally irreversible reaction that produces high yields of the ester.[13]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) and is effective for acid-sensitive substrates.[14]
-
FAQs: Quick Reference
Q1: What is the ideal pH range to prevent ester hydrolysis?
A1: Esters are generally most stable in a slightly acidic to neutral pH range (around pH 4-6).[15] Both strongly acidic and strongly basic conditions will accelerate hydrolysis.[16]
Q2: Can the choice of catalyst affect the stability of the ester product?
A2: Yes. While strong mineral acids like sulfuric acid are effective catalysts for esterification, they can also promote hydrolysis during workup.[17] Using a solid-supported acid catalyst can simplify removal and minimize hydrolysis during purification. Some modern catalysts are designed to be more resistant to hydrolysis.[18][19]
Q3: Does steric hindrance affect the rate of hydrolysis?
A3: Absolutely. Bulky groups near the ester carbonyl can physically block the approach of a nucleophile (like water or hydroxide), thereby slowing the rate of hydrolysis.[4][6] This is a key principle in the design of stable pro-drugs and in the selection of protecting groups.
Q4: Are there any non-aqueous methods to prevent hydrolysis?
A4: Yes. Conducting reactions in anhydrous organic solvents is a primary way to prevent hydrolysis.[16] Additionally, using reagents that do not produce water as a byproduct, such as reacting an alcohol with an acid anhydride instead of a carboxylic acid, circumvents the equilibrium issue of Fischer esterification.[20]
Q5: How can I avoid transesterification when using an alcohol as a solvent?
A5: Transesterification can be a problem if the alcohol used as a solvent is different from the alcohol component of the ester you are trying to synthesize or modify.[21] If you are working with an ethyl ester, for example, using ethanol as the solvent will prevent the exchange of the alkoxy group.
Visualizing the Problem and Solutions
Caption: Decision workflow for preventing ester and acetyloxy hydrolysis.
References
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
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Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Available from: [Link]
-
Slideshare. acid base catalysed Ester hydrolysis. Available from: [Link]
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Wikipedia. Ester hydrolysis. Available from: [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
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Slideshare. Protection and deprotection of carboxylic acid. Available from: [Link]
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Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available from: [Link]
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YouTube. Protecting Groups for Carboxylic acid. Available from: [Link]
-
Wang, Z., et al. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Angewandte Chemie International Edition, 50(4), 996-1000. Available from: [Link]
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TutorChase. Making Esters: Acids and Anhydrides (12.3.3) | OCR A-Level Chemistry Notes. Available from: [Link]
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ResearchGate. What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Available from: [Link]
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Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. Available from: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
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Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]
-
OrgoSolver. Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. Available from: [Link]
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Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Available from: [Link]
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Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo University of Agriculture and Technology. Available from: [Link]
- Google Patents. EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing ....
- Google Patents. WO2005035622A1 - Catalyst for manufacture of esters.
-
Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available from: [Link]
-
Reddit. Why are my ester hydrolysis not working : r/Chempros. Available from: [Link]
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Core.ac.uk. Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. Available from: [Link]
-
Verstrepen, K. J., et al. (2003). Production and biological function of volatile esters in Saccharomyces cerevisiae. FEMS Yeast Research, 4(3), 245-258. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
MDPI. Genetic Modulation of ATF1 in Saccharomyces cerevisiae for Enhanced Acetate Ester Production and Flavor Profile in a Sour Meat Model System. Available from: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
-
ResearchGate. Effect of pH on the production of esters. Lipase B was used. A.... Available from: [Link]
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Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available from: [Link]
-
Chemistry LibreTexts. 15.8: Hydrolysis of Esters. Available from: [Link]
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PubMed. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Chemguide. hydrolysis of esters. Available from: [Link]
-
ResearchGate. Effect of pH of the reactants on the ester yield. The other reaction conditions were. Available from: [Link]
-
Quora. What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?. Available from: [Link]
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Improving the selectivity of the acylation step in Methyl 3-(acetyloxy)benzoate preparation
A Guide to Improving Acylation Selectivity
Welcome to the technical support center for the synthesis of Methyl 3-(acetyloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selective acylation. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthesis.
The primary challenge in this synthesis is not the formation of the acetyl group itself, but ensuring it selectively forms on the phenolic oxygen, preventing side reactions. This guide provides a structured approach to understanding and controlling this chemoselectivity.
The Core Challenge: Competing Nucleophiles and Reaction Pathways
The synthesis of Methyl 3-(acetyloxy)benzoate from 3-hydroxybenzoic acid involves two key transformations: esterification of the carboxylic acid and acylation of the phenolic hydroxyl group. The order of these steps is critical. Attempting to directly acylate 3-hydroxybenzoic acid creates a competitive environment between two nucleophilic sites: the phenolic oxygen and the carboxylic acid oxygen. While phenols are generally more nucleophilic than carboxylic acids, under basic conditions that deprotonate the acid, the resulting carboxylate is a potent nucleophile, leading to the formation of mixed anhydrides and other impurities.
Therefore, the most reliable and selective synthetic strategy involves a two-step process:
-
Esterification: First, convert the carboxylic acid of 3-hydroxybenzoic acid into a methyl ester. This "protects" the acidic proton and deactivates the carboxyl group's nucleophilicity.
-
Acylation: Subsequently, acylate the phenolic hydroxyl group of the resulting Methyl 3-hydroxybenzoate.
This guide will focus on optimizing the second, critical acylation step.
Recommended Synthetic Workflow
Caption: Recommended two-step synthesis pathway.
Troubleshooting Guide: Acylation of Methyl 3-hydroxybenzoate
This section addresses common issues encountered during the O-acylation of Methyl 3-hydroxybenzoate using a question-and-answer format.
Q1: My reaction is sluggish, and the final product is contaminated with unreacted Methyl 3-hydroxybenzoate. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically due to insufficient activation of the nucleophile or an insufficiently reactive acylating agent.
-
Causality: The acylation of a phenol with acetic anhydride is often slow without a catalyst. A base catalyst is required to deprotonate the phenolic hydroxyl, transforming it into a much more potent phenoxide nucleophile. The choice and amount of catalyst are critical.
-
Troubleshooting Steps:
-
Catalyst Choice: While tertiary amines like triethylamine (TEA) can be used, pyridine is often preferred as it can also serve as the solvent and is an excellent catalyst. For enhanced reactivity, 4-dimethylaminopyridine (DMAP) is a superior acylation catalyst, often used in small, catalytic amounts (0.05-0.2 equivalents) alongside a stoichiometric amount of a weaker base like pyridine or TEA.
-
Reagent Stoichiometry: Ensure you are using at least a slight excess (1.1 to 1.5 equivalents) of the acylating agent (acetic anhydride). This ensures that even if some of the reagent is consumed by trace water, enough remains to complete the reaction.
-
Temperature: Most acylations of this type proceed readily at room temperature, especially with an effective catalyst. If the reaction is still slow, gentle heating to 40-50°C can increase the rate. However, excessive heat can promote side reactions.
-
Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm when the reaction is complete before proceeding with the workup.[1][2]
-
Q2: I've isolated my product, but spectroscopic analysis (NMR/IR) suggests the presence of an aromatic ketone. What is this impurity and how can I prevent it?
Answer: The formation of an aromatic ketone impurity, specifically an ortho- or para-hydroxyacetophenone derivative, points to a C-acylation reaction, commonly known as the Fries Rearrangement.
-
Causality: The Fries rearrangement is an intramolecular reaction where the acetyl group migrates from the phenolic oxygen to an ortho or para position on the aromatic ring.[3] This reaction is catalyzed by Lewis acids (like AlCl₃) and can also be promoted by strong Brønsted acids or high temperatures. If your reaction conditions are inadvertently acidic or you are using excessive heat, you risk forming this byproduct.
-
Prevention Strategy:
-
Avoid Lewis Acids: For simple O-acylation, avoid Lewis acid catalysts entirely. They are classic promoters of Friedel-Crafts acylation and the Fries rearrangement.[4]
-
Use Base Catalysis: Employ a base-catalyzed pathway (e.g., pyridine, DMAP/TEA). Basic conditions strongly favor O-acylation by generating the phenoxide nucleophile and are not conducive to the Fries rearrangement mechanism.
-
Control Temperature: Maintain moderate reaction temperatures (0°C to room temperature is often sufficient). High heat can provide the activation energy needed for the rearrangement.
-
Troubleshooting Flowchart for Impurity Identification
Caption: A logical workflow for diagnosing reaction issues.
Q3: Which acylating agent is better for this reaction: acetic anhydride or acetyl chloride?
Answer: For selective O-acylation of a phenol, acetic anhydride is generally the superior choice.
-
Reactivity and Safety: Acetyl chloride is significantly more reactive than acetic anhydride. While this can lead to faster reaction times, it also makes the reaction more difficult to control and more susceptible to side reactions. Acetyl chloride reacts violently with water and generates corrosive HCl gas as a byproduct. Acetic anhydride is less reactive, easier to handle, and produces acetic acid as a byproduct, which is less hazardous and easily removed during workup.[5]
-
Selectivity: The milder nature of acetic anhydride allows for greater control and higher selectivity, which is the primary goal of this synthesis.
| Feature | Acetyl Chloride | Acetic Anhydride | Recommendation |
| Reactivity | Very High | High | Acetic Anhydride offers better control. |
| Byproduct | HCl (gas) | Acetic Acid (liquid) | Acetic Acid is easier and safer to handle. |
| Handling | Moisture sensitive, corrosive | Less sensitive, easier to handle | Acetic Anhydride is preferred for safety and ease of use. |
| Selectivity | Good, but can be too aggressive | Excellent | Acetic Anhydride is ideal for selective O-acylation. |
Frequently Asked Questions (FAQs)
FAQ 1: Why is it standard practice to perform the esterification before the acylation?
This procedural order is based on fundamental principles of reactivity and protecting group strategy. The carboxylic acid is significantly more acidic (pKa ≈ 4) than the phenol (pKa ≈ 10).[6] If you introduce a base to catalyze the acylation of the phenol first, you will preferentially and irreversibly deprotonate the carboxylic acid, forming a carboxylate. This carboxylate is a strong nucleophile that can react with the acylating agent, leading to unwanted byproducts. By converting the carboxylic acid to a methyl ester first, you replace the acidic proton with a methyl group, rendering it non-acidic and deactivating its nucleophilicity, thus allowing for clean, selective acylation of the phenol.
FAQ 2: Can this reaction be influenced by kinetic vs. thermodynamic control?
Yes, particularly concerning the potential for Fries rearrangement.
-
O-Acylation (Kinetic Product): The acylation on the phenolic oxygen is a very fast reaction, especially when catalyzed by a base that generates the highly nucleophilic phenoxide. This is the kinetic product —the one that forms the fastest.[7][8]
-
C-Acylation (Thermodynamic Product): The C-acylated product (the aromatic ketone from the Fries rearrangement) is often more thermodynamically stable than the O-acylated phenyl ester. The C-C and C=O bonds in the ketone are energetically favored over the C-O-C=O ester linkage on the ring. This is the thermodynamic product .[7][8]
To ensure you isolate the desired kinetic product (Methyl 3-(acetyloxy)benzoate), you should use conditions that favor kinetic control:
-
Low Temperatures: Reduce the thermal energy available to overcome the higher activation barrier of the rearrangement.
-
Short Reaction Times: Stop the reaction as soon as the starting material is consumed, not allowing time for the initial product to equilibrate to the more stable thermodynamic product.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Troubleshooting the Work-up and Isolation of Methyl 3-(acetyloxy)benzoate
Welcome to the technical support resource for Methyl 3-(acetyloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we move beyond standard protocols to address the common, yet often frustrating, issues that can arise during the critical work-up and isolation phases. Our approach is rooted in first principles, explaining the causality behind each step to empower you to make informed decisions in your own experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge critical for handling Methyl 3-(acetyloxy)benzoate.
Q: What are the key physical and chemical properties I should be aware of?
Understanding the compound's properties is the first step in a successful isolation. Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is a diester. This dual functionality dictates its stability and purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [PubChem][1] |
| Molecular Weight | 194.18 g/mol | [PubChem][1] |
| Appearance | Colorless liquid or low-melting solid | [Organic Syntheses][2] |
| Boiling Point | ~140 °C at 5 mmHg | [Organic Syntheses][2] |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, ether); insoluble in water. | General Knowledge |
| Chemical Stability | Susceptible to hydrolysis under both acidic and basic conditions. | [Chemistry Steps][3] |
Q: What are the most common impurities I might encounter after synthesis?
The impurities present are highly dependent on the synthetic route. A common preparation involves the acetylation of methyl 3-hydroxybenzoate.
-
Unreacted Starting Material: Methyl 3-hydroxybenzoate.
-
Reagents/Byproducts: Acetic anhydride, acetic acid, and any catalyst used (e.g., pyridine, DMAP).
-
Side-Reaction Products: 3-Hydroxybenzoic acid or 3-acetoxybenzoic acid, formed if the methyl ester is hydrolyzed during work-up[4][5][6].
Q: Which step is the most critical for achieving high purity?
The neutralization and washing step is arguably the most critical. Both the acetyl ester and the methyl ester are susceptible to cleavage. Aggressive washing with strong bases (e.g., NaOH, KOH) will readily hydrolyze the product, drastically reducing yield and complicating purification[6][7]. The use of a mild base, such as sodium bicarbonate, is essential for selectively removing acidic impurities without degrading the target compound[8][9].
Section 2: Troubleshooting the Aqueous Work-up
The work-up phase aims to separate the crude product from the reaction mixture. This is where most yield loss and impurity introduction occurs.
Q1: My TLC plate shows significant starting material after the reaction. What went wrong?
Plausible Cause: The acetylation reaction (or Fischer esterification, depending on the route) is often an equilibrium process[10][11]. Incomplete conversion is a common issue.
Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure reagents, especially acylating agents like acetic anhydride, have not been hydrolyzed by atmospheric moisture. Use a freshly opened bottle or a properly stored one.
-
Drive the Equilibrium: For Fischer esterifications, using a large excess of one reagent (typically the alcohol) or removing water as it forms (e.g., with a Dean-Stark trap) can push the reaction to completion[11].
-
Extend Reaction Time/Increase Temperature: If the reaction is kinetically slow, extending the reflux time or moderately increasing the temperature may improve conversion. Monitor progress by TLC every hour.
-
Catalyst Check: Ensure the correct catalyst is being used at the appropriate loading.
Q2: My yield is very low, and I see a new, more polar spot on my TLC. Is my product decomposing?
Plausible Cause: Yes, this is a classic sign of ester hydrolysis. The new, more polar spot is likely methyl 3-hydroxybenzoate, resulting from the cleavage of the acetyl group during the work-up.
Preventative Measures:
-
Avoid Strong Bases: Never use sodium hydroxide or potassium hydroxide for washing. These strong bases rapidly saponify esters[12].
-
Use Cold, Saturated Sodium Bicarbonate: Perform the neutralizing wash using cold (0-5 °C), saturated aqueous sodium bicarbonate solution. The low temperature slows the rate of hydrolysis, and bicarbonate is a weak enough base to neutralize acids without significantly attacking the ester[8][9].
-
Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after gentle mixing.
-
Final Water Wash: After the bicarbonate wash, a quick wash with deionized water helps remove residual bicarbonate salts.
Q3: An unshakeable emulsion formed during my extraction. How do I break it?
Plausible Cause: Emulsions are common when organic and aqueous phases have similar densities or when acidic/basic conditions create surfactant-like molecules.
Solutions:
-
Add Brine: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Filter Through Celite® or Glass Wool: If brine fails, you can filter the entire emulsified mixture through a plug of Celite® or glass wool in a funnel. This can physically disrupt the emulsion.
-
Centrifugation: If equipment is available, centrifuging the mixture is a highly effective method for separating the layers.
Section 3: Troubleshooting Product Isolation and Purification
After a successful work-up, the final steps involve isolating the pure compound from the organic solvent.
Q1: My final product is a persistent oil, not a solid. How can I purify it?
Plausible Cause: Methyl 3-(acetyloxy)benzoate has a low melting point and can often be isolated as an oil, especially if minor impurities are present that cause freezing point depression.
Purification Strategy: Column Chromatography
This is the most reliable method for purifying an oily product.
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Properly pack a silica gel column to avoid cracks and channels, which lead to poor separation.
-
Loading the Product: If the product is an oil, dissolve it in a minimal amount of the eluent (or dichloromethane) and load it carefully onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
Q2: I'm trying to remove the solvent on a rotary evaporator, but it's very slow.
Plausible Cause: This can be due to several factors.
Troubleshooting Steps:
-
Check the Vacuum: Ensure all seals on your rotary evaporator are tight and the vacuum pump is functioning correctly. A leak is the most common cause.
-
Water Bath Temperature: For volatile solvents like ethyl acetate or ether, a water bath temperature of 30-40 °C is usually sufficient. Do not use excessive heat, as it could co-distill your product if it has a low boiling point.
-
High-Boiling Solvents: If you used a solvent like toluene, it will require a higher temperature and a better vacuum to remove efficiently.
-
Bumping: If the solution is "bumping" (boiling violently), reduce the rotation speed and/or slowly release and re-apply the vacuum to bring it under control.
Section 4: Standard Protocols & Workflows
Workflow for Work-up and Isolation
The following diagram outlines the logical flow and decision points during the work-up and purification process.
Caption: Workflow for the work-up and isolation of Methyl 3-(acetyloxy)benzoate.
Protocol 1: Standard Aqueous Work-up Procedure
This protocol assumes the reaction was performed and is now ready for work-up.
-
Cooling: Ensure the reaction mixture is cooled to room temperature, and then further cool it in an ice-water bath.
-
Quenching: Slowly pour the reaction mixture into a beaker containing cold deionized water. Stir for a few minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a ~10g scale reaction). Combine the organic layers.
-
Bicarbonate Wash: Wash the combined organic layers with cold, saturated aqueous sodium bicarbonate (2 x 50 mL).
-
Causality: This step neutralizes any remaining acid catalyst and removes acidic starting materials (e.g., 3-acetoxybenzoic acid)[8].
-
Caution: Vent the separatory funnel frequently, as CO₂ gas will be evolved.
-
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine, 1 x 50 mL).
-
Causality: This removes most of the dissolved water from the organic phase and helps break any minor emulsions.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 15-20 minutes.
-
Causality: Removes the last traces of water, which can interfere with final product purity and analysis[2].
-
-
Filtration & Evaporation: Filter the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Section 5: References
-
Ameen, O. M., & Olatunji, G. A. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry, 3(7), 119-125. Available at: [Link]
-
Ameen, O. M., & Olatunji, G. A. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals. Available at: [Link]
-
Li, W., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
PrepChem. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(acetyloxy)benzoate. PubChem. Available at: [Link]
-
University of Michigan-Dearborn. (n.d.). Preparation of Methyl Benzoate. Course Hero. Available at: [Link]
-
Raber, D. J., et al. (1979). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 59, 62. Available at: [Link]
-
Putnam, M. E. (1931). Method of purifying methyl salicylate. U.S. Patent No. 1,814,853. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Lab Demo. (2020, September 13). Hydrolysis of Methyl Benzoate [Video]. YouTube. Available at: [Link]
-
Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry. Available at: [Link]
-
Unknown. (n.d.). Preparation of Methyl Salicylate. SlidePlayer. Available at: [Link]
-
Unknown. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate [Video]. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Chemistry Steps. Available at: [Link]
-
Sciencemadness Discussion Board. (2009). methyl salicylate. Available at: [Link]
-
Das, A. K., & Das, M. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 101-103. Available at: [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed? Available at: [Link]
-
Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. Available at:
-
LibreTexts Chemistry. (2020). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Available at: [Link]
-
Chegg. (2022). Solved Hydrolysis of Methyl Benzoate. Available at: [Link]
-
vibzzlab. (2020, November 22). Methyl Salicylate : Organic Synthesis (Oil of Wintergreen) [Video]. YouTube. Available at: [Link]
-
Real Chemistry. (2022, March 4). Predicting the product of an esterification reaction [Video]. YouTube. Available at: [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Available at: [Link]
-
Pearson. (n.d.). Ester Reactions: Esterification Exam Prep. Available at: [Link]
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- 12. chegg.com [chegg.com]
Technical Support Center: Optimizing Reaction Conditions for Enhanced Product Purity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into the critical impact of reaction conditions—specifically temperature and catalyst selection—on the purity of your final product. As your virtual Senior Application Scientist, I will walk you through common challenges and provide troubleshooting strategies grounded in scientific principles to help you enhance the efficiency and outcome of your chemical syntheses.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Purity Issues
This section addresses common problems encountered during chemical synthesis in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
FAQs: Temperature-Related Purity Problems
Question 1: My reaction is producing a significant amount of a known, high-temperature byproduct. How can I minimize its formation?
Answer: The formation of high-temperature byproducts is a common issue stemming from the kinetics of competing reaction pathways. As you increase the temperature, you provide more kinetic energy to the reactant molecules, which not only accelerates your desired reaction but can also overcome the activation energy barrier for undesired side reactions.[1][2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach. By reducing the temperature, you decrease the kinetic energy of the system, which can disproportionately slow down the side reaction if it has a higher activation energy than your desired reaction.[2] A systematic approach like a Design of Experiments (DoE) can help identify the optimal temperature that maximizes the yield of your desired product while minimizing the impurity.[3][4]
-
Gradual Temperature Ramping: Instead of rapidly heating the reaction to the target temperature, a slower ramp can sometimes prevent localized overheating and reduce the formation of thermal decomposition products.
-
Solvent Selection: The choice of solvent can influence reaction selectivity. A solvent that better solvates the transition state of the desired reaction pathway can effectively lower its activation energy, allowing you to run the reaction at a lower temperature.[5]
-
Consider a Catalyst: A selective catalyst can provide an alternative reaction pathway with a lower activation energy for your desired product, making the formation of the high-temperature byproduct less favorable.[6][7]
Question 2: I'm observing product degradation, and I suspect it's due to the reaction temperature. How can I confirm this and prevent it?
Answer: Product degradation at elevated temperatures is a stability issue. The thermal energy supplied can be sufficient to break bonds within your product molecule, leading to decomposition.[1] This is particularly prevalent in complex molecules with sensitive functional groups.
Troubleshooting Steps:
-
Isothermal Stress Study: To confirm temperature-induced degradation, you can perform a simple stress study. Heat a purified sample of your product at the reaction temperature in the reaction solvent and monitor its purity over time using an appropriate analytical technique like HPLC or GC.[8][9]
-
Kinetic Monitoring: During the reaction, take aliquots at regular intervals and analyze them to determine the concentration of both the product and the degradation impurities.[10] This will help you identify the point at which degradation becomes significant.
-
Reduce Reaction Time: If the reaction is fast, you may be running it for longer than necessary, exposing the product to harsh conditions. A time-course study can determine the minimum time required for complete conversion of the starting material.[11]
-
In-situ Product Crystallization/Precipitation: In some cases, it's possible to choose a solvent system where the product crystallizes or precipitates out of the reaction mixture as it forms. This effectively removes it from the hot solution and protects it from degradation.
FAQs: Catalyst-Related Purity Problems
Question 1: My reaction is not going to completion, and I'm left with a mixture of starting material and product. Could this be a catalyst issue?
Answer: Yes, incomplete conversion is a classic symptom of a catalyst problem. This could be due to insufficient catalyst activity, catalyst deactivation, or the presence of catalyst poisons.[12][13]
Troubleshooting Steps:
-
Increase Catalyst Loading: The simplest first step is to increase the amount of catalyst. There may be an optimal catalyst concentration for maximizing the reaction rate.[14] However, be aware that excessively high loadings can sometimes lead to an increase in side reactions.
-
Evaluate Catalyst Purity: Impurities in the catalyst itself can inhibit its activity or introduce unwanted side reactions.[15] Always use a catalyst from a reputable source and, if possible, obtain a Certificate of Analysis (COA).[15]
-
Check for Catalyst Poisons: Trace impurities in your starting materials or solvent can act as catalyst poisons, binding to the active sites of the catalyst and rendering it inactive.[12][13] Common poisons include sulfur, nitrogen-containing compounds, and heavy metals. Purifying your starting materials or using a higher purity solvent can resolve this.
-
Monitor for Catalyst Deactivation: Catalysts can deactivate over time through several mechanisms, including thermal degradation (sintering), fouling (coking), or leaching of the active metal.[12][13][16][17] If you suspect deactivation, you may need to consider a more stable catalyst, operate at a lower temperature, or implement a catalyst regeneration step if applicable.
Question 2: I'm seeing multiple products in my reaction mixture, indicating poor selectivity. How can I improve this with my catalyst?
Answer: Poor selectivity means your catalyst is promoting more than one reaction pathway.[18][19] The ideal catalyst provides a low-energy pathway to your desired product while keeping the activation energy for side reactions high.[6]
Troubleshooting Steps:
-
Screen Different Catalysts: The most effective way to improve selectivity is often to screen a variety of catalysts. Different metals, ligands, and supports can have a profound impact on which product is favored.[20][21]
-
Modify Catalyst Support: For heterogeneous catalysts, the support material (e.g., alumina, silica, carbon) can influence selectivity by affecting the dispersion and electronic properties of the active metal.[22]
-
Optimize Ligands: For homogeneous catalysts, modifying the ligands attached to the metal center can sterically or electronically disfavor the formation of undesired products.
-
Control Reaction Conditions: Temperature, pressure, and solvent can all influence catalyst selectivity. A systematic optimization of these parameters is often necessary.[23][]
Section 2: Experimental Protocols
Here are detailed protocols for key experiments to optimize your reaction conditions.
Protocol 1: Temperature Optimization via Gradient Experiment
Objective: To determine the optimal reaction temperature that maximizes product purity by minimizing temperature-dependent impurities.
Methodology:
-
Setup: Prepare a series of identical reactions in parallel. A multi-well reaction block with independent temperature control for each well is ideal.
-
Temperature Gradient: Set a temperature gradient across the reaction wells. For example, if your initial reaction was at 100°C, you could set up reactions at 80°C, 90°C, 100°C, 110°C, and 120°C.
-
Reaction Execution: Start all reactions simultaneously and run them for the same amount of time.
-
Sampling and Analysis: At the end of the reaction time, quench all reactions and take a sample from each for analysis by a suitable chromatographic method (e.g., HPLC, GC).
-
Data Evaluation: Quantify the percentage of the desired product and key impurities at each temperature. Plot the product purity versus temperature to identify the optimal condition.
Protocol 2: Catalyst Screening for Improved Selectivity
Objective: To identify a catalyst that provides the highest selectivity for the desired product.
Methodology:
-
Catalyst Selection: Choose a diverse set of catalysts to screen. For a hydrogenation reaction, this might include different metals (e.g., Pd, Pt, Rh, Ni) on various supports (e.g., carbon, alumina, silica).
-
Parallel Reactions: Set up a series of small-scale, identical reactions in parallel, with each reaction using a different catalyst. Ensure the molar ratio of catalyst to substrate is consistent.
-
Controlled Conditions: Run all reactions at the same temperature, pressure, and for the same duration.
-
Analysis: After the reaction period, analyze the product mixture from each reaction by chromatography to determine the ratio of the desired product to byproducts.
-
Selection: Identify the catalyst that provides the highest percentage of the desired product. This catalyst can then be used for further optimization of other reaction parameters.
Section 3: Data Presentation & Visualization
Table 1: Example of Temperature Optimization Data
| Reaction Temperature (°C) | Desired Product (%) | Impurity A (%) | Impurity B (%) |
| 80 | 85.2 | 10.1 | 4.7 |
| 90 | 92.5 | 5.3 | 2.2 |
| 100 | 95.1 | 3.2 | 1.7 |
| 110 | 93.8 | 4.5 | 1.7 |
| 120 | 88.3 | 8.9 | 2.8 |
In this example, 100°C represents the optimal temperature for product purity.
Diagrams
Caption: Relationship between reaction temperature and product outcome.
Caption: Troubleshooting workflow for catalyst-related purity issues.
References
- Unitop Chemicals. (n.d.). How to Select the Perfect Catalyst for Chemical Processes.
- newji. (2025, December 4). The problem of not being able to suppress side reactions and increase purity.
- Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
- Capital Resin Corporation. (2026, January 14). How Catalysts Enhance Chemical Reaction Efficiency.
- PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State.
- AJPO Journals. (n.d.). Impact of Temperature on the Rate of Chemical Reactions in Tanzania.
- Patsnap Eureka. (2025, June 19). What is catalyst deactivation and why does it happen?
- Science Ready. (n.d.). Factors Considered When Designing a Chemical Synthesis Process.
- Solubility of Things. (n.d.). How Catalysts Affect Reaction Mechanisms.
- Solubility of Things. (n.d.). Temperature Effects in Industrial Chemistry Applications.
- Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?
- BYJU'S. (n.d.). Activity Selectivity Of Catalyst.
- AJPO Journals. (2025, August 8). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- Chemistry For Everyone. (2025, May 13). What Is Catalyst Selectivity? [Video]. YouTube.
- Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies.
- AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
- PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Chemicalliance. (2026, January 20). Catalyst Purity Matters: Ensuring Success in Organic Synthesis.
- BOC Sciences. (n.d.). Reaction Condition Optimization Services.
- YouTube. (2021, April 15). Catalyst deactivation.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Diva-portal.org. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes.
- Chemistry For Everyone. (2025, May 27). How To Choose The Right Catalyst? [Video]. YouTube.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Goodfellow. (n.d.). High-Quality Catalysts For Every Industry Need.
- Catalyst Intelligence. (2017, November 10). Catalyst selection is your key to higher refinery performance; start early!
- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Post Apple Scientific. (2024, June 4). 4 Common Ways Temperature Impacts Chemicals.
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Column chromatography techniques for purifying Methyl 3-(acetyloxy)benzoate
Welcome to the technical support guide for the purification of Methyl 3-(acetyloxy)benzoate via column chromatography. This document is designed for chemistry professionals engaged in research and drug development. Here, we move beyond rote procedures to explore the underlying principles and provide field-tested solutions to common challenges encountered during this specific purification. Our goal is to empower you with the expertise to not only execute the protocol but to troubleshoot and adapt it effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using column chromatography to purify Methyl 3-(acetyloxy)benzoate?
A1: The purification relies on the principle of adsorption chromatography. Methyl 3-(acetyloxy)benzoate, along with any impurities from its synthesis, is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase, typically silica gel. Separation occurs because each compound in the mixture interacts with the stationary phase to a different degree based on its polarity.
Methyl 3-(acetyloxy)benzoate possesses two ester functional groups, making it a moderately polar compound. Impurities might include the more polar starting material, methyl 3-hydroxybenzoate (if acetylation was incomplete), or the less polar acetylating agent (e.g., acetic anhydride). By carefully selecting a mobile phase (eluent) of appropriate polarity, we can create a competitive system where compounds elute at different rates. Less polar compounds, having weaker interactions with the polar silica gel, will travel down the column faster, while more polar compounds will be retained longer. This differential migration allows for the collection of the desired product in pure fractions.
Q2: How do I select the optimal stationary and mobile phases for this purification?
A2:
-
Stationary Phase: For compounds like Methyl 3-(acetyloxy)benzoate, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the standard and most effective choice. Its surface is covered in acidic silanol groups (-Si-OH) that interact with polar functional groups via hydrogen bonding and dipole-dipole interactions. While generally reliable, be aware that the acidic nature of silica can potentially catalyze the hydrolysis of the ester groups, a common issue we will address in the troubleshooting section.[1][2]
-
Mobile Phase (Eluent): The key is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.25-0.35 .[3] This Rf value typically provides the best balance for achieving good separation on a column.
-
Starting Point: A binary mixture of a non-polar solvent and a moderately polar solvent is ideal. The most common and effective system for benzoate esters is petroleum ether/ethyl acetate or hexanes/ethyl acetate .[4][5]
-
Optimization: Begin with a low-polarity mixture, such as 9:1 hexanes:ethyl acetate, and run a TLC plate. If the Rf is too low (spot doesn't move far), incrementally increase the proportion of the more polar solvent (e.g., to 8:2, 7:3). If the Rf is too high (spot runs with the solvent front), decrease the polarity.
-
Q3: What are the most probable impurities I'll need to separate from my crude product?
A3: The impurities are almost always related to the synthesis reaction. Assuming Methyl 3-(acetyloxy)benzoate was synthesized by acetylating methyl 3-hydroxybenzoate, you should anticipate:
-
Unreacted Methyl 3-hydroxybenzoate: This starting material contains a phenolic hydroxyl group, making it significantly more polar than the product. It will have a much lower Rf value and be strongly retained on the silica column.
-
Acetic Anhydride/Acetic Acid: Excess acetylating agent and its hydrolysis product are typically removed during the aqueous workup phase before chromatography.[6] However, if residual amounts remain, acetic acid is very polar and will stick to the baseline, while acetic anhydride is often removed under vacuum.
-
Di-acetylated or other byproducts: Depending on the reaction conditions, minor side products could form. Their polarity will vary, but TLC analysis of your crude mixture against the pure starting material will reveal their presence and relative polarity.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Problem: My compound isn't moving. The spot stays at the top of the column.
-
Causality & Diagnosis: This indicates the mobile phase is not polar enough to displace your compound from the silica gel. Your compound is too strongly adsorbed. This happens if you misinterpret your initial TLC or if the column is packed with a more active grade of silica than your TLC plate.
-
Solution: Gradually increase the polarity of your eluent. For a hexanes/ethyl acetate system, you can prepare a series of increasingly polar mixtures (e.g., from 9:1 to 8:2, then 7:3) and begin adding the next-most-polar mixture to the top of your column. This is known as a "step gradient." Monitor the elution with TLC. It is crucial to make these changes gradually to avoid cracking the silica bed or causing poor separation.[7]
Problem: My compound eluted immediately in the first few fractions (in the solvent front).
-
Causality & Diagnosis: The mobile phase is too polar. It competes so effectively for the silica gel's active sites that your compound (and impurities) are not retained and are washed through the column with the solvent front. This results in no separation.
-
Solution: This run is unfortunately not salvageable. You must evaporate the solvent from your collected fractions, re-dissolve the crude mixture, and start over with a new column and a significantly less polar mobile phase. If your Rf was ~0.8 with a 7:3 hexanes:ethyl acetate mixture, try starting with a 9:1 or even 9.5:0.5 mixture for the new column.
Problem: I'm seeing significant "tailing" or "streaking" of my compound spot on the TLC analysis of my fractions.
-
Causality & Diagnosis: Tailing is a classic sign of a compound interacting too strongly or via multiple mechanisms with the stationary phase. There are two primary causes for Methyl 3-(acetyloxy)benzoate:
-
On-Column Hydrolysis: The acidic nature of the silica gel may be hydrolyzing a small amount of your product back to methyl 3-hydroxybenzoate.[2] The resulting free phenolic -OH group interacts very strongly with silica, causing severe tailing.[7][8]
-
Overloading: You have loaded too much crude material onto the column. This saturates the stationary phase at the point of loading, leading to a non-ideal band shape that appears as tailing.
-
-
Solutions:
-
Check for Decomposition: Before your next run, perform a stability test. Spot your crude material on a TLC plate, then let it sit for 30-60 minutes before developing. If you see a new, lower-Rf spot appear or the original spot begins to streak downwards, your compound is not stable on silica.[9]
-
Deactivate the Silica: You can neutralize the acidic silanol groups. Prepare your silica slurry in the chosen eluent, but add ~0.5-1% triethylamine (Et₃N) to the solvent mixture. Run the entire column with this modified eluent. The amine base will occupy the most acidic sites on the silica, preventing them from hydrolyzing your product.
-
Switch Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[9] You will need to re-optimize your mobile phase with TLC on alumina plates first.
-
Reduce Load: As a rule of thumb, the amount of crude material loaded should be 1-5% of the total mass of the silica gel. For a difficult separation, use a ratio closer to 1:100 (1 g crude per 100 g silica).
-
Problem: The column has stopped flowing or is extremely slow.
-
Causality & Diagnosis: A flow blockage can occur for several reasons:
-
Precipitation: An impurity or the product itself may have a low solubility in the mobile phase and has crystallized at the top of the column, blocking solvent flow.[9]
-
Poor Packing: Air bubbles trapped during packing or excessively fine silica particles can clog the column frit or the silica bed itself.
-
Swelling: If you change the solvent polarity too drastically (e.g., from pure hexanes to 50% ethyl acetate), the silica gel can swell, restricting flow.
-
-
Solutions:
-
Address Precipitation: If you can see a solid band at the top, the prognosis is poor. You may need to use a pre-purification technique or run the column with a wider diameter.[9] Sometimes, carefully stirring the very top layer of the silica with a long pipette can break up the blockage, but this will degrade the separation quality.
-
Check the Frit: Use a thin wire to gently push up through the stopcock outlet to ensure the cotton plug or frit is not the source of the blockage.[9]
-
Apply Pressure: Gentle positive pressure using a flow regulator (or a pipette bulb for small columns) can help re-establish flow, but be cautious not to exceed the pressure rating of your glass column.
-
Visual Workflow and Logic Diagrams
A standard workflow for purification is essential for reproducibility.
Caption: Overall workflow for column chromatography purification.
A logical approach is critical when troubleshooting unexpected results.
Caption: Decision tree for troubleshooting poor separation.
Standard Operating Protocol
This protocol assumes a starting crude mass of ~1.5 g. Adjust silica and solvent quantities proportionally.
Experimental Parameters Summary
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard for moderately polar organic molecules. |
| Mass of Silica | ~75 g (50:1 ratio to crude) | A higher ratio ensures better separation for potentially close-eluting impurities. |
| Column Dimensions | 40 mm internal diameter, 30 cm length | Provides adequate surface area and bed height for the specified mass. |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 8:2 v/v) | To be determined by preliminary TLC analysis to achieve an Rf of ~0.3.[3][4] |
| Sample Loading | Wet Loading (dissolved in eluent) | Minimizes band broadening compared to dry loading for this compound. |
Step-by-Step Methodology
-
Mobile Phase Optimization (TLC): a. Prepare several eluent mixtures (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate). b. Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane). c. Spot the crude mixture on a silica gel TLC plate and develop it in one of the prepared eluents. d. Visualize the plate under a UV lamp (254 nm).[3] e. Identify the solvent system that places the spot for Methyl 3-(acetyloxy)benzoate at an Rf value between 0.25 and 0.35. This will be your column eluent.
-
Column Packing (Slurry Method): a. Secure a glass chromatography column vertically to a retort stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer (~1 cm) of sand. b. In a beaker, measure ~75 g of silica gel. Add your chosen eluent to create a free-flowing, translucent slurry. Stir gently to release trapped air. c. Open the stopcock and pour the slurry into the column in a single, continuous motion. Use a funnel to guide the stream. d. Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles. e. Once all the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition. f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the silica bed run dry.
-
Sample Loading: a. Dissolve your ~1.5 g of crude product in the minimum amount of the mobile phase (~3-5 mL). b. Carefully pipette this solution directly onto the center of the top sand layer, avoiding disturbance of the silica bed. c. Open the stopcock and drain the solvent until the sample solution has fully entered the sand/silica. d. Gently add a small amount (~2-3 mL) of fresh eluent to wash the sides of the column and drain this into the silica bed as well. Repeat once more.
-
Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Begin eluting the column, collecting the solvent in numbered test tubes or flasks (e.g., 15-20 mL per fraction). Maintain a steady drip rate. c. Continuously monitor the solvent level and replenish as needed to prevent the column from running dry.
-
Fraction Analysis: a. Using TLC, analyze the collected fractions. Spot every second or third fraction on a single TLC plate to track the elution of your compound. b. Identify the fractions that contain only your pure product. There will likely be mixed fractions at the beginning and end of its elution. c. Pool all the pure fractions into a single, clean, pre-weighed round-bottom flask. d. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 3-(acetyloxy)benzoate.
References
-
Ameen, O. M., & Olatunji, G. A. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry, 3(7), 119-125. [Link]
-
Zhang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
-
ResearchGate. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. [Link]
-
YouTube. (2021). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. PubChem. [Link]
-
SIELC Technologies. (2018). Methyl benzoate. [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]
-
Chegg.com. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. [Link]
-
University of California, Davis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
California State University, Dominguez Hills. (n.d.). Nitration of Methyl Benzoate. [Link]
-
Al-Rimawi, F., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3317. [Link]
- Google Patents. (2021).
-
Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15094405, Methyl 3-acetylbenzoate. PubChem. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
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- 9. Chromatography [chem.rochester.edu]
Recrystallization methods for obtaining high-purity Methyl 3-(acetyloxy)benzoate
Welcome to the technical support center for the purification of Methyl 3-(acetyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
The Imperative for Purity
Methyl 3-(acetyloxy)benzoate (C₁₀H₁₀O₄, M.W. 194.18 g/mol ) is a key building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] Its bifunctional nature allows for a wide range of chemical transformations. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. Recrystallization is a powerful and economical technique to remove process-related impurities, such as unreacted starting materials (e.g., 3-hydroxybenzoic acid) or by-products from its synthesis.[2][3]
Core Experimental Protocol: Recrystallization of Methyl 3-(acetyloxy)benzoate
This protocol provides a robust starting point for the purification of Methyl 3-(acetyloxy)benzoate. The primary method described is a single-solvent recrystallization using methanol, a common choice for aromatic esters.[4]
Step 1: Solvent Selection & Screening
The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[3][5] For Methyl 3-(acetyloxy)benzoate, several solvents can be considered.
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Methanol | 64.7 | Recommended Start. Often effective for aromatic esters. Its volatility simplifies the drying process. |
| Ethanol | 78.4 | A good alternative to methanol, with a slightly higher boiling point. |
| Isopropanol | 82.5 | Another potential alcohol solvent. |
| Ethanol/Water | Varies | A mixed-solvent system. Useful if the compound is too soluble in pure ethanol. Water acts as the anti-solvent. |
| Toluene | 110.6 | Can be effective for aromatic compounds, but its high boiling point may increase the risk of "oiling out." |
Step-by-Step Methodology
-
Dissolution: Place the crude Methyl 3-(acetyloxy)benzoate (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add Solvent: To the flask, add a small volume of methanol (e.g., 10-15 mL) at room temperature.
-
Heat to Dissolve: Place the flask on a hot plate stirrer and heat the mixture to a gentle boil while stirring. Add methanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Causality: Using the minimum amount of near-boiling solvent is critical for maximizing yield. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute weight). Re-heat the mixture to boiling for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel. Pre-heating the filter funnel and receiving flask is essential.
-
Slow Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wood block). Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are more effective at excluding impurities from the crystal lattice.[3][4] Rapid cooling can trap impurities.[7]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash Crystals: Wash the crystals on the filter with a minimum amount of ice-cold methanol. Causality: The wash removes any residual soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the re-dissolving of your purified product.[6]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a low-temperature vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals and calculate the percent recovery. High-purity Methyl 4-acetoxybenzoate (an isomer) has a reported melting point of 78-80°C; values for the 3-isomer should be verified against a standard.[8]
Recrystallization Workflow Diagram
Caption: Workflow for obtaining high-purity product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem when the boiling point of the solvent is high or when significant impurities are present, which can depress the melting point of the mixture.
-
Probable Cause 1: Solution is supersaturated and cooling too quickly. The concentration of the solute is too high for it to crystallize at the elevated temperature.
-
Probable Cause 2: Inappropriate solvent. The boiling point of your solvent may be too close to or higher than the melting point of your compound.
-
Solution: Recover your compound by evaporating the solvent and re-attempt the recrystallization with a lower-boiling point solvent. For example, if you used toluene, try switching to methanol or ethanol.
-
Q: The solution has cooled completely, but no crystals have formed. What should I do?
A: This is a classic case of either using too much solvent or the solution becoming supersaturated. A supersaturated solution requires a nucleation site to initiate crystal growth.[9]
-
Step 1: Induce Nucleation. First, try scratching the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][9]
-
Step 2: Add a Seed Crystal. If you have a small crystal of pure Methyl 3-(acetyloxy)benzoate, add it to the solution. This will act as a template for further crystal growth.
-
Step 3: Reduce Solvent Volume. If the above methods fail, you have likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow the solution to cool again slowly.[7]
-
Step 4: Last Resort. If crystallization is still proving impossible, you can recover the crude material by removing the solvent on a rotary evaporator and attempting the purification again with a different solvent or by another method like column chromatography.[9]
Q: My final yield is very low (<50%). Where did my product go?
A: A low yield is a frustrating but common issue. The product is almost always lost to the "mother liquor" (the remaining solution after filtration).
-
Probable Cause 1: Too much solvent was used. This is the most frequent cause.[6][7] Even at low temperatures, some product will remain dissolved. The more solvent you use, the more product you lose.
-
Solution: Always use the absolute minimum amount of boiling solvent required to dissolve your crude solid. You can test the mother liquor by taking a drop on a stirring rod and letting the solvent evaporate; a large solid residue indicates significant product loss.[7] You may be able to recover a "second crop" of crystals by boiling off more solvent from the filtrate.
-
-
Probable Cause 2: Washing with warm or excessive solvent. Washing the collected crystals with room-temperature solvent or using too large a volume will dissolve a portion of your purified product.
-
Solution: Always use a minimal amount of ice-cold solvent for the wash step.[6]
-
-
Probable Cause 3: Premature crystallization. If the product crystallizes during a hot filtration step, it will be lost with the impurities.
-
Solution: Ensure the filtration apparatus (funnel, flask) is hot and that the transfer is performed as quickly as possible. Adding a small excess of solvent (~5%) before hot filtration can help prevent this.
-
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: What are the key characteristics of a good recrystallization solvent?
A: A suitable solvent must meet several criteria:
-
Temperature-Dependent Solubility: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[3][10]
-
Impurity Solubility: Soluble impurities should remain soluble at all temperatures, while insoluble impurities should remain insoluble even when hot.[5]
-
Inertness: The solvent must not react with the compound being purified.[5][10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[10]
Q: When should I consider using a mixed-solvent system?
A: A mixed-solvent system is ideal when no single solvent has the desired solubility properties. This typically occurs when your compound is very soluble in one solvent (e.g., ethanol) and very insoluble in another (e.g., water), with the two solvents being miscible. You dissolve the compound in the minimum amount of the hot "good" solvent and then add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]
Q: How do I remove colored impurities that persist after recrystallization?
A: Highly colored impurities, which are often large, polar molecules, can sometimes co-crystallize with the product. They are typically removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities onto its high-surface-area matrix. It is crucial to use charcoal sparingly, as it can also adsorb your desired product, and to remove it via hot filtration before cooling the solution.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation. Royal Society of Chemistry, Education in Chemistry. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
-
Recrystallization. University of California, Davis. [Link]
-
Benzoic acid, 3-(acetyloxy)-, methyl ester. Cheméo. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]
-
Methyl 3-(acetyloxy)benzoate. PubChem, National Institutes of Health. [Link]
-
Recrystallisation Help. Reddit. [Link]
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Preparation of Methyl Benzoate. Austin Community College. [Link]
-
Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. [Link]
-
5-(acetyloxy)-3-methylpentyl benzoate. ChemSynthesis. [Link]
-
Benzoic acid, 3-(acetyloxy)-, methyl ester. NIST WebBook. [Link]
-
Methyl benzoate. Wikipedia. [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link]
-
The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals. [Link]
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. [Link]
-
Recrystallization of Benzoic Acid. University of Massachusetts Boston. [Link]
-
Crystal structure of 3-acetoxy-2-methylbenzoic acid. National Institutes of Health. [Link]
-
Methyl 3-acetylbenzoate. PubChem, National Institutes of Health. [Link]
- Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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Technical Support Center: Monitoring Methyl 3-(acetyloxy)benzoate Synthesis by TLC
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the use of Thin Layer Chromatography (TLC) to monitor the progress of Methyl 3-(acetyloxy)benzoate synthesis. It offers practical, field-tested insights and troubleshooting solutions to common challenges encountered during this analytical procedure.
Introduction to TLC in Synthesis Monitoring
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile chromatographic technique indispensable for monitoring the progress of organic reactions.[1][2][3] It provides a qualitative assessment of the reaction mixture, allowing chemists to observe the consumption of starting materials and the formation of the desired product over time.[3][4] The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][5][6] As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase, resulting in separation.[2][6]
In the synthesis of Methyl 3-(acetyloxy)benzoate, TLC is crucial for determining the reaction endpoint, thereby preventing the formation of byproducts and ensuring optimal yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on a TLC plate when monitoring the synthesis of Methyl 3-(acetyloxy)benzoate?
A1: As the reaction progresses, the spot corresponding to the starting material, Methyl 3-hydroxybenzoate, should diminish in intensity, while a new spot, corresponding to the product, Methyl 3-(acetyloxy)benzoate, should appear and intensify. The product, being less polar than the starting material due to the acetylation of the hydroxyl group, will have a higher Retention Factor (Rf) value and thus travel further up the TLC plate.[7]
Q2: How do I choose an appropriate mobile phase (solvent system) for this analysis?
A2: The selection of the mobile phase is critical for achieving good separation.[8][9] A common starting point for separating aromatic esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][9][10] The ideal solvent system should provide a clear separation between the starting material and the product, with the product having an Rf value ideally between 0.3 and 0.5. A trial-and-error approach is often necessary to optimize the solvent ratio.[10]
Q3: How can I visualize the spots on the TLC plate if they are not colored?
A3: Since Methyl 3-(acetyloxy)benzoate and its precursor are colorless, a visualization technique is required. The most common method is using a TLC plate containing a fluorescent indicator (e.g., F254). When viewed under a UV lamp (254 nm), the compounds will appear as dark spots against a fluorescent green background.[2][4] Alternatively, staining reagents such as potassium permanganate or iodine vapor can be used.
Q4: What are typical Rf values for the starting material and product?
A4: Rf values are dependent on the specific mobile phase, stationary phase, and experimental conditions. However, as a general rule, the less polar product, Methyl 3-(acetyloxy)benzoate, will have a higher Rf value than the more polar starting material, Methyl 3-hydroxybenzoate. For example, in a non-polar eluent system like n-hexane:ethyl acetate (4:1), similar salicylate esters have shown Rf values in the range of 0.75-0.95.[11] The starting material would be expected to have a significantly lower Rf in such a system.
Troubleshooting Guide
This section addresses specific issues that may arise during the TLC monitoring of Methyl 3-(acetyloxy)benzoate synthesis.
| Problem | Potential Causes | Solutions & Explanations |
| No spots are visible on the TLC plate. | 1. The sample concentration is too low. 2. The sample was not spotted correctly. 3. The chosen visualization method is ineffective. 4. The reaction has not been initiated. | 1. Increase the concentration of the sample spotted on the plate. Multiple applications in the same spot (allowing the solvent to dry between applications) can help.[12] 2. Ensure the capillary tube makes proper contact with the plate and a small, concentrated spot is formed. 3. Confirm your compounds are UV-active if using a UV lamp. If not, try a different visualization technique like iodine or a chemical stain. 4. Verify that all reagents and catalysts have been added correctly to the reaction mixture. |
| Spots are streaking instead of forming distinct circles. | 1. The sample is overloaded (too concentrated). 2. The sample is not fully dissolved in the spotting solvent. 3. The mobile phase is too polar. 4. The compound is acidic or basic and is interacting strongly with the silica gel. | 1. Dilute the sample before spotting it on the TLC plate.[12] 2. Ensure the sample is completely dissolved before spotting. 3. Decrease the polarity of the mobile phase (e.g., by increasing the proportion of hexane to ethyl acetate). 4. For acidic compounds that tend to streak, adding a small amount of acetic acid to the mobile phase can improve spot shape.[4] |
| The spots are all at the bottom (low Rf) or all at the top (high Rf). | 1. The mobile phase polarity is incorrect. | 1. If spots remain at the bottom, the mobile phase is not polar enough to move the compounds up the plate. Increase the polarity (e.g., increase the ethyl acetate content). If spots are at the top, the mobile phase is too polar. Decrease the polarity (e.g., increase the hexane content).[8] |
| The separation between the starting material and product is poor. | 1. The mobile phase composition is not optimal. | 1. Systematically vary the ratio of the solvents in your mobile phase to find the optimal composition for separation. Sometimes, trying a completely different solvent system is necessary.[10][13] |
| An unexpected spot appears on the TLC plate. | 1. Formation of a byproduct or impurity. 2. Contamination of the TLC plate or spotting capillary. | 1. The appearance of a new, persistent spot may indicate the formation of an impurity. Potential impurities in salicylate synthesis can include unreacted starting materials or byproducts from side reactions.[14] 2. Ensure clean handling of the TLC plate and use a fresh capillary for each sample to avoid cross-contamination.[12] |
| The solvent front is uneven. | 1. The TLC plate was not placed vertically in the developing chamber. 2. The developing chamber was not properly sealed. 3. The bottom of the TLC plate is not level. | 1. Ensure the TLC plate is placed in the chamber as vertically as possible. 2. A sealed chamber ensures that the atmosphere is saturated with solvent vapors, leading to even development.[1] 3. Make sure the bottom edge of the plate is smooth and rests evenly on the bottom of the chamber. |
Experimental Protocols
Protocol 1: Preparation of the TLC Plate and Chamber
-
Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[4]
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate. Do not use a pen, as the ink can chromatograph.[12]
-
Prepare the developing chamber by pouring the chosen mobile phase to a depth of about 0.5 cm.[2]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapor, ensuring even development.
-
Cover the chamber and allow it to equilibrate for a few minutes.
Protocol 2: Spotting and Developing the TLC Plate
-
Using a capillary tube, spot a small amount of the starting material (dissolved in a volatile solvent) on the starting line.
-
On the same plate, spot a sample of the reaction mixture.
-
It is good practice to also include a "co-spot" lane where both the starting material and the reaction mixture are spotted on top of each other to aid in identification.[15]
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the level of the mobile phase.[12]
-
Cover the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[2]
-
Allow the plate to dry completely.
Protocol 3: Visualization and Interpretation
-
Visualize the dried plate under a UV lamp (254 nm).
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
-
Monitor the disappearance of the starting material spot and the appearance of the product spot over the course of the reaction. The reaction is generally considered complete when the starting material spot is no longer visible.
Visualization of TLC Workflow
Caption: Workflow for monitoring reaction progress using TLC.
References
-
EDVOTEK. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]
-
Wikipedia. (2024). Thin-layer chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
J Anal Toxicol. (1991). Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method. Retrieved from [Link]
-
Science Alert. (2021). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Retrieved from [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
Scribd. (n.d.). esterification reaction. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
brainly.com. (2024, March 12). [FREE] Methyl salicylate and salicylic acid on a TLC plate. a) Rf value of methyl salicylate is higher b) Rf. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Chemistry For Everyone - YouTube. (2025, February 1). What Is The Mobile Phase In TLC Chromatography?. Retrieved from [Link]
-
Navigating the Mobile Phase. (2024, August 7). Choosing the Right Solvent for Your TLC Analysis. Retrieved from [Link]
-
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
ResearchGate. (n.d.). Unidimensional Thin Layer Chromatography of Salicylic Acid Derivatives on Boric Acid-Impregnated Plates in Drugs Studies. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How should the Rf value of pure aspirin compare to the Rf value of crude aspirin made from salicylic acid? Why?. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
NIH - PubChem. (n.d.). Methyl 3-(acetyloxy)benzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl Salicylate-impurities. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-(acetyloxy)-3-methylpentyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
Pharmaffiliates. (n.d.). Acetylsalicylic-Acid-Impurities. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 119-36-8 Methyl Salicylate Impurity. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2019, June 5). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]
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- 15. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-(acetyloxy)benzoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and scalable production of target molecules is paramount. Methyl 3-(acetyloxy)benzoate, a key building block in the synthesis of various pharmaceutical agents and a structural analog of aspirin, presents an interesting case study in synthetic strategy. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to Methyl 3-(acetyloxy)benzoate
Methyl 3-(acetyloxy)benzoate is a benzoate ester and an acetate ester. Its structure is analogous to the widely known drug, aspirin (acetylsalicylic acid), with the carboxylic acid group esterified with methanol. This modification can influence its physicochemical properties, such as solubility and reactivity, making it a valuable intermediate in medicinal chemistry and materials science. The synthesis of this and similar molecules, such as aspirin analogs, is a topic of significant interest in the search for new bioactive molecules with potentially enhanced efficacy or reduced side effects.[1][2]
The synthetic approaches to Methyl 3-(acetyloxy)benzoate primarily revolve around a two-step sequence starting from 3-hydroxybenzoic acid.[3] This guide will dissect the two most common strategies: a sequential esterification followed by acetylation, and a reversed sequence of acetylation followed by esterification. We will also explore the theoretical basis for a one-pot synthesis.
Route 1: Fischer-Speier Esterification followed by Acetylation
This classical and widely employed route involves two distinct and sequential steps:
-
Fischer-Speier Esterification: The carboxylic acid functionality of 3-hydroxybenzoic acid is selectively esterified using methanol in the presence of an acid catalyst.
-
Acetylation: The phenolic hydroxyl group of the resulting methyl 3-hydroxybenzoate is then acetylated using an acetylating agent.
Mechanistic Insights
The selectivity of the first step is a key feature of this route. The Fischer-Speier esterification proceeds under acidic conditions, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][5] The phenolic hydroxyl group is significantly less nucleophilic than methanol and does not readily react under these conditions, ensuring the selective formation of the methyl ester.
The subsequent acetylation of the phenol is a standard esterification of a hydroxyl group. Acetic anhydride is a common and effective acetylating agent for this transformation, often catalyzed by a small amount of strong acid or a base like pyridine.[6][7][8]
Visualizing the Pathway
Caption: Reaction scheme for the synthesis of Methyl 3-(acetyloxy)benzoate via Route 1.
Experimental Protocols
Step 1: Synthesis of Methyl 3-hydroxybenzoate [9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid (10 g, 72.5 mmol) in methanol (100 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the solution under reduced pressure to remove excess methanol.
-
Purification: Dissolve the solid residue in diethyl ether (200 mL) and wash with saturated aqueous sodium bicarbonate solution (100 mL) followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization from a suitable solvent system like benzene/cyclohexane to yield methyl 3-hydroxybenzoate as a white solid.
Step 2: Synthesis of Methyl 3-(acetyloxy)benzoate (Adapted from similar acetylations)[6][8]
-
Reaction Setup: Dissolve methyl 3-hydroxybenzoate (e.g., 1.7 g) in pyridine at 0 °C.
-
Reagent Addition: Slowly add acetic anhydride (e.g., 2.7 ml) to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary, and progress should be monitored by TLC.
-
Work-up: Remove the solvent in vacuo.
-
Purification: The resulting oil can be purified by column chromatography on silica gel.
Route 2: Acetylation followed by Fischer-Speier Esterification
This alternative two-step approach reverses the order of the reactions:
-
Acetylation: The phenolic hydroxyl group of 3-hydroxybenzoic acid is first acetylated to yield 3-acetoxybenzoic acid.
-
Fischer-Speier Esterification: The carboxylic acid group of 3-acetoxybenzoic acid is then esterified with methanol.
Mechanistic Insights
The initial acetylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid can be achieved using acetic anhydride.[8] This step protects the hydroxyl group, which could otherwise potentially interfere with subsequent reactions, although in the case of Fischer esterification, it is generally not a significant issue. The subsequent esterification of the carboxylic acid proceeds via the same acid-catalyzed mechanism as in Route 1.
Visualizing the Pathway
Caption: Reaction scheme for the synthesis of Methyl 3-(acetyloxy)benzoate via Route 2.
Experimental Protocols
Step 1: Synthesis of 3-Acetoxybenzoic Acid (Adapted from the synthesis of 4-acetoxybenzoic acid)[8]
-
Reaction Setup: In a conical flask, place dry 3-hydroxybenzoic acid (e.g., 2 g) and acetic anhydride (e.g., 3 mL).
-
Catalyst Addition: Add one drop of concentrated sulfuric acid and mix thoroughly.
-
Reaction: Warm the mixture on a water bath to approximately 50-60°C for about 15 minutes with stirring.
-
Work-up: Allow the mixture to cool, then add water (e.g., 30 mL) and stir well to precipitate the product. Filter the precipitate.
-
Purification: The crude solid can be recrystallized from an ethanol-water mixture.
Step 2: Synthesis of Methyl 3-(acetyloxy)benzoate
The procedure for the Fischer-Speier esterification would be similar to that described in Route 1, Step 1, using 3-acetoxybenzoic acid as the starting material.
Comparative Analysis
| Parameter | Route 1: Esterification then Acetylation | Route 2: Acetylation then Esterification | One-Pot Synthesis (Theoretical) |
| Purity of Intermediate | Methyl 3-hydroxybenzoate is a stable, crystalline solid, easily purified by recrystallization.[9] | 3-Acetoxybenzoic acid is also a solid that can be purified by recrystallization. | No isolation of intermediates, potential for side products. |
| Overall Yield | The reported yield for the first step is around 61%.[9] The yield for the second step is typically high. | Yields for both steps are generally good, but cumulative yield may vary. | Potentially higher throughput, but yield could be compromised by competing reactions. |
| Reaction Conditions | Both steps involve relatively standard and well-established reaction conditions. | Similar to Route 1, utilizes common laboratory procedures. | Would require careful optimization of conditions to favor the desired reaction sequence. |
| Scalability | Both steps are readily scalable. | Both steps are readily scalable. | May present challenges in controlling selectivity and exotherms on a larger scale. |
| Atom Economy | The Fischer esterification produces water as a byproduct. Acetylation with acetic anhydride produces acetic acid. | Acetylation produces acetic acid, and the subsequent esterification produces water. | Would aim to minimize waste by telescoping steps. |
| Ease of Operation | A two-step process requiring isolation and purification of the intermediate. | Also a two-step process with an intermediate isolation step. | Simplifies the workflow by eliminating an isolation step. |
The Prospect of a One-Pot Synthesis
A one-pot synthesis of Methyl 3-(acetyloxy)benzoate from 3-hydroxybenzoic acid is an attractive possibility for improving efficiency.[10] This would involve combining 3-hydroxybenzoic acid, methanol, an acid catalyst, and an acetylating agent in a single reaction vessel. However, the challenge lies in controlling the selectivity of the reactions. The presence of both a carboxylic acid and a phenol, along with two electrophilic reagents (the protonated carboxylic acid and the acetylating agent) and a nucleophile (methanol), could lead to a mixture of products. Careful selection of reagents and reaction conditions would be crucial to favor the desired pathway.
Conclusion
Both sequential synthetic routes to Methyl 3-(acetyloxy)benzoate are viable and rely on fundamental organic reactions.
-
Route 1 (Esterification then Acetylation) is arguably the more common and predictable approach. The selective esterification of the carboxylic acid in the first step is a well-established and reliable transformation.
-
Route 2 (Acetylation then Esterification) offers an alternative sequence that may be advantageous in specific contexts, for instance, if the intermediate, 3-acetoxybenzoic acid, is required for other purposes.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including available starting materials, desired purity, and scalability. While a one-pot synthesis remains a compelling target for process optimization, it would necessitate significant development to overcome the challenges of selectivity. For reliable, small-to-medium scale synthesis in a research setting, the sequential two-step approaches, particularly Route 1, offer a robust and well-documented path to obtaining Methyl 3-(acetyloxy)benzoate.
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ChemSynthesis. 5-(acetyloxy)-3-methylpentyl benzoate - C15H20O4, density, melting point, boiling point, structural formula, synthesis. [Link]
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Quora. How is the synthesis of aspirin with acetic anhydride an esterification reaction?. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 3-(acetyloxy)benzoate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of Methyl 3-(acetyloxy)benzoate, a key chemical intermediate. Grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH)[1], this document offers a practical framework for selecting and validating an appropriate analytical technique.
Introduction to Methyl 3-(acetyloxy)benzoate and the Imperative for Accurate Quantification
Methyl 3-(acetyloxy)benzoate (CAS No. 24781-23-5) is a benzoate ester with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [2][3]. Its accurate quantification is critical in various stages of pharmaceutical development, from synthesis reaction monitoring to quality control of the final product. The choice of analytical method is paramount and must be rigorously validated to ensure data integrity and regulatory compliance.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[4]. This guide will explore and compare the most pertinent analytical techniques for Methyl 3-(acetyloxy)benzoate, providing the scientific rationale behind methodological choices and a clear path to validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics. For Methyl 3-(acetyloxy)benzoate, the primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Measurement of light absorbance by the analyte in a solution. |
| Applicability | Highly versatile for a wide range of non-volatile and thermally stable compounds. Ideal for routine quality control.[5][6] | Suitable for volatile and thermally stable compounds.[5][6] Provides high specificity. | Simple, cost-effective method for quantification, but can be prone to interference from other UV-absorbing compounds.[7] |
| Specificity | Good to excellent, depending on the detector (e.g., Diode Array Detector). | Excellent, due to mass fragmentation patterns providing structural information. | Low to moderate, as multiple compounds may absorb at the same wavelength. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the µg/mL to ng/mL range. | Very high, often reaching picogram levels, especially with selected ion monitoring (SIM). | Lower than chromatographic methods, with LODs typically in the µg/mL range.[8] |
| Sample Preparation | Generally involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability. | Simple dissolution in a UV-transparent solvent. |
| Analysis Time | Typically 5-20 minutes per sample.[9] | Can be faster than HPLC for volatile compounds, often under 15 minutes.[9] | Very rapid, with measurements taking only a few minutes. |
Experimental Protocols and Method Validation
A cornerstone of scientific integrity is the detailed and transparent reporting of experimental methods. This section provides step-by-step protocols for the most recommended techniques for Methyl 3-(acetyloxy)benzoate quantification and outlines the validation process according to ICH guidelines.
High-Performance Liquid Chromatography (HPLC) Method
Given its versatility and robustness, HPLC is often the method of choice for the quantification of pharmaceutical compounds.
Experimental Workflow for HPLC Analysis
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Spectral data comparison of Methyl 3-(acetyloxy)benzoate with its isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized molecules. Positional isomers, such as the ortho, meta, and para variants of Methyl (Acetyloxy)benzoate, present a classic analytical challenge. While sharing the same molecular formula (C₁₀H₁₀O₄) and mass (194.18 g/mol ), their distinct structural arrangements lead to unique spectroscopic fingerprints. This guide provides an in-depth comparison of Methyl 3-(acetyloxy)benzoate with its ortho and para isomers, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. We will explore the theoretical underpinnings of the observed spectral differences and provide practical, step-by-step protocols for data acquisition.
The Isomeric Landscape: Ortho, Meta, and Para
The core difference between Methyl 2-(acetyloxy)benzoate, Methyl 3-(acetyloxy)benzoate, and Methyl 4-(acetyloxy)benzoate lies in the relative positions of the methoxycarbonyl (-COOCH₃) and acetyloxy (-OCOCH₃) groups on the benzene ring. This seemingly subtle variation has profound effects on the electronic environment of each atom, which in turn governs their interaction with the energy probes of various spectroscopic techniques.
Caption: Molecular structures of the ortho, meta, and para isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a clear distinction between the three isomers.
The methoxycarbonyl group is electron-withdrawing, while the acetyloxy group is electron-donating through resonance but electron-withdrawing inductively. The interplay of these effects, dictated by their relative positions, results in unique chemical shifts for the aromatic protons.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | Methyl 2-(acetyloxy)benzoate (ortho) | Methyl 3-(acetyloxy)benzoate (meta) | Methyl 4-(acetyloxy)benzoate (para) |
| -OCOCH₃ | ~2.3 ppm (s, 3H) | ~2.3 ppm (s, 3H) | ~2.3 ppm (s, 3H) |
| -COOCH₃ | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) |
| Aromatic H | ~7.1-8.0 ppm (m, 4H) | ~7.2-7.9 ppm (m, 4H) | ~7.2 ppm (d, J≈8.8 Hz, 2H) & ~8.1 ppm (d, J≈8.8 Hz, 2H) |
In-depth Analysis:
-
Methyl 2-(acetyloxy)benzoate (ortho): The proximity of the two bulky substituents leads to a more complex and spread-out multiplet in the aromatic region due to steric hindrance and anisotropic effects. The four aromatic protons are all chemically non-equivalent, resulting in a complex splitting pattern.
-
Methyl 3-(acetyloxy)benzoate (meta): The aromatic protons also exhibit a complex multiplet. However, the pattern will differ significantly from the ortho isomer. One proton will be a singlet-like peak, while the others will show doublet of doublets or triplet-like splitting.
-
Methyl 4-(acetyloxy)benzoate (para): This isomer presents the most simplified aromatic spectrum due to its symmetry. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in two distinct doublets, each integrating to two protons, creating a characteristic AA'BB' system. This clear doublet of doublets is a key identifier for the para isomer.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon Assignment | Methyl 2-(acetyloxy)benzoate (ortho) | Methyl 3-(acetyloxy)benzoate (meta) | Methyl 4-(acetyloxy)benzoate (para) |
| -OCOCH₃ | ~21.0 ppm | ~21.1 ppm | ~21.2 ppm |
| -COOCH₃ | ~52.3 ppm | ~52.4 ppm | ~52.2 ppm |
| Aromatic C | ~123-150 ppm (6 signals) | ~122-151 ppm (6 signals) | ~121-155 ppm (4 signals) |
| -OCOCH₃ (C=O) | ~169.5 ppm | ~169.4 ppm | ~169.3 ppm |
| -COOCH₃ (C=O) | ~165.0 ppm | ~166.1 ppm | ~165.8 ppm |
In-depth Analysis:
-
Symmetry as a Diagnostic Tool: The most striking difference is in the number of aromatic carbon signals. The ortho and meta isomers, being unsymmetrical, will each display six distinct signals for the six aromatic carbons. In contrast, the para isomer, with its C₂ axis of symmetry, will only show four signals in the aromatic region, as carbons 2 and 6, and 3 and 5 are chemically equivalent. This reduction in the number of signals is a powerful confirmation of the para substitution pattern.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While all three isomers will show characteristic absorptions for the ester carbonyl (C=O) and C-O bonds, the out-of-plane (OOP) C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic of the benzene ring substitution pattern.[2]
Table 3: Comparative IR Spectral Data (cm⁻¹)
| Vibrational Mode | Methyl 2-(acetyloxy)benzoate (ortho) | Methyl 3-(acetyloxy)benzoate (meta) | Methyl 4-(acetyloxy)benzoate (para) |
| C=O (acetyloxy) | ~1765-1775 | ~1765-1775 | ~1760-1770 |
| C=O (methoxycarbonyl) | ~1725-1735 | ~1725-1735 | ~1720-1730 |
| C-O Stretch | ~1200-1300 (multiple bands) | ~1200-1300 (multiple bands) | ~1200-1300 (multiple bands) |
| Aromatic C-H OOP Bending | ~750-760 (strong) | ~740-760 (strong) & ~800-820 (medium) | ~840-860 (strong) |
In-depth Analysis:
-
Ortho Isomer: Characterized by a single strong absorption band for C-H OOP bending in the range of 750-760 cm⁻¹.
-
Meta Isomer: Typically shows two distinct bands: one strong band around 740-760 cm⁻¹ and another medium intensity band between 800-820 cm⁻¹.
-
Para Isomer: Exhibits a single, strong absorption band at a higher frequency, typically in the 840-860 cm⁻¹ region.[3]
The distinct patterns of these C-H out-of-plane bending vibrations provide a rapid and reliable method for distinguishing between the three positional isomers.
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratios of the fragments provide a molecular fingerprint. All three isomers will show a molecular ion peak (M⁺) at m/z 194. However, the relative abundances of the fragment ions can differ.
A key fragmentation pathway for these molecules involves the loss of the acetyloxy group or parts thereof. A prominent fragmentation is the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion to form a hydroxy methylbenzoate radical cation at m/z 152. Another common fragmentation is the loss of the methoxy radical (-OCH₃, 31 Da) to form an ion at m/z 163, followed by the loss of CO (28 Da) to give an ion at m/z 135. The benzoyl cation at m/z 121, resulting from the loss of the acetyloxy group, is also a significant fragment.[4]
Table 4: Key Fragments in EI-Mass Spectra
| m/z | Fragment Ion | Ortho Isomer | Meta Isomer | Para Isomer |
| 194 | [M]⁺ | Present | Present | Present |
| 152 | [M - C₂H₂O]⁺ | Abundant | Abundant | Abundant |
| 121 | [M - OCOCH₃]⁺ | Abundant | Abundant | Very Abundant (Base Peak) |
| 43 | [CH₃CO]⁺ | Very Abundant | Very Abundant | Very Abundant |
In-depth Analysis:
-
The "Ortho Effect": In the mass spectrum of the ortho isomer, specific fragmentation pathways can be influenced by the proximity of the two functional groups, potentially leading to unique minor fragments not observed in the meta and para isomers.
-
Para Isomer Stability: The high symmetry and stability of the para isomer often lead to a more abundant molecular ion peak and a base peak at m/z 121, corresponding to the stable 4-methoxycarbonylphenyl cation.[4]
Caption: Workflow for the spectroscopic differentiation of isomers.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the ATR crystal).
-
Sample Spectrum: Place the sample in the IR beam path and record the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of 70 eV electrons. This will cause ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The differentiation of Methyl 2-(acetyloxy)benzoate, Methyl 3-(acetyloxy)benzoate, and Methyl 4-(acetyloxy)benzoate is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR are particularly powerful in distinguishing the isomers based on the symmetry and resulting splitting patterns and number of signals in the aromatic region. IR spectroscopy offers a rapid method to identify the substitution pattern through the characteristic C-H out-of-plane bending vibrations. Finally, mass spectrometry, while showing the same molecular ion for all three, can provide corroborating evidence through subtle differences in fragmentation patterns. By understanding the principles behind how the isomeric positions influence the spectral output, researchers can confidently and accurately characterize these closely related compounds.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. Methyl 4-(acetyloxy)benzoate. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 3-(acetyloxy)benzoate. National Center for Biotechnology Information. [Link]
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The Good Scents Company. methyl 4-acetoxybenzoate. [Link]
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A Comparative Guide to Acetylating Agents for Hydroxyl Group Protection: "Methyl 3-(acetyloxy)benzoate" in Focus
In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. Among the most ubiquitous functionalities, the hydroxyl group presents a unique challenge due to its amphoteric nature and its propensity to interfere with a wide array of reaction conditions.[1][2] Acetylation, the introduction of an acetyl group, remains a premier strategy for rendering hydroxyl groups temporarily inert.[3] This guide provides a comprehensive comparison of common acetylating agents, with a special focus on the utility of methyl 3-(acetyloxy)benzoate, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
The Imperative of Hydroxyl Group Protection
The hydroxyl moiety can act as a nucleophile, an acid, or a directing group, often leading to undesired side reactions and diminished yields.[1] Protecting groups serve as a form of "molecular painter's tape," masking the reactivity of the hydroxyl group while other transformations are carried out on the molecule.[1] An ideal protecting group should be easy to introduce, stable to a variety of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups.[1] The acetyl group, forming an ester linkage with the hydroxyl group, fulfills many of these criteria and is widely employed in the synthesis of complex molecules like carbohydrates, steroids, and natural products.[3][4]
The Arsenal of Acetylating Agents: A Comparative Overview
The choice of acetylating agent is dictated by factors such as the substrate's reactivity, the presence of other sensitive functional groups (chemoselectivity), and the desired reaction conditions. The most common reagents include acetyl chloride, acetic anhydride, and, the focus of this guide, methyl 3-(acetyloxy)benzoate.
| Property | Acetyl Chloride (CH₃COCl) | Acetic Anhydride ((CH₃CO)₂O) | Methyl 3-(acetyloxy)benzoate |
| Reactivity | Very High[5][6] | High[5][6] | Moderate |
| Byproduct | Hydrogen Chloride (HCl)[5][6][7] | Acetic Acid (CH₃COOH)[5][6][7] | Methyl 3-hydroxybenzoate |
| Handling | Corrosive, volatile, fumes in air.[5][8][9] | Less volatile than acetyl chloride, easier to handle.[5][8] | Solid, stable, easy to handle.[10] |
| Selectivity | Can be less selective due to high reactivity.[6][11] | Generally offers better selectivity than acetyl chloride.[6] | Potentially high selectivity for certain applications. |
| Catalysis | Often requires a base (e.g., pyridine, triethylamine) to neutralize HCl.[9][12] | Can be used with or without a catalyst; bases like pyridine or DMAP accelerate the reaction.[3][13][14] | Often requires a catalyst for efficient reaction. |
In-Depth Analysis of Common Acetylating Agents
Acetyl Chloride: The Highly Reactive Workhorse
Acetyl chloride is a powerful acetylating agent due to the excellent leaving group ability of the chloride ion.[5] This high reactivity translates to rapid reaction times, often at room temperature.[6][12] However, this potency can be a double-edged sword, leading to a lack of chemoselectivity in molecules with multiple nucleophilic sites.[6][11] The generation of corrosive hydrogen chloride (HCl) gas as a byproduct necessitates the use of a stoichiometric amount of base, such as pyridine or triethylamine, to prevent acid-catalyzed side reactions and to drive the reaction to completion.[7][8][15] The volatile and corrosive nature of acetyl chloride also requires careful handling in a well-ventilated fume hood.[5][9]
Acetic Anhydride: The Versatile and Milder Alternative
Acetic anhydride is the most commonly used acetylating agent in both laboratory and industrial settings.[6][8] It is less reactive than acetyl chloride, which often translates to better selectivity.[6] The byproduct of the reaction is acetic acid, which is less corrosive and more easily removed than HCl.[6][7] While some acetylations with acetic anhydride can proceed without a catalyst, particularly at elevated temperatures, the reaction is significantly accelerated by the addition of a base.[16] Pyridine can act as both a base and a nucleophilic catalyst in these reactions.[17][18][19] For more sterically hindered or less reactive alcohols, a more potent nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed.[3][13][14][20]
Methyl 3-(acetyloxy)benzoate: A Potentially Selective Reagent
Methyl 3-(acetyloxy)benzoate represents a less common but potentially valuable class of acetylating agents. As an activated ester, its reactivity is generally lower than that of acetyl chloride and acetic anhydride. This moderated reactivity can be advantageous in achieving high chemoselectivity, particularly in complex substrates with multiple hydroxyl groups of varying steric and electronic environments. The byproduct, methyl 3-hydroxybenzoate, is a stable solid that can be easily separated from the reaction mixture. While not as widely documented for general hydroxyl protection as the other two reagents, its application in specific synthetic contexts where mild conditions and high selectivity are paramount warrants further exploration.
Mechanistic Insights: The Role of Catalysts
The efficiency of acetylation reactions is often dramatically enhanced by the use of catalysts. Understanding their mode of action is crucial for optimizing reaction conditions.
Base Catalysis with Pyridine
In the presence of pyridine, the acetylation of alcohols with acetic anhydride is thought to proceed through two primary pathways. Pyridine can act as a simple base, deprotonating the alcohol to increase its nucleophilicity.[19] Alternatively, and often more significantly, pyridine can act as a nucleophilic catalyst.[17] It attacks the carbonyl carbon of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is then more susceptible to nucleophilic attack by the alcohol, regenerating the pyridine catalyst in the process.[17]
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// Nodes AceticAnhydride [label="Acetic\nAnhydride", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridine [label="Pyridine", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylpyridinium [label="N-Acetylpyridinium\nIon (Reactive Intermediate)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="Alcohol\n(R-OH)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylatedProduct [label="Acetylated\nProduct (R-OAc)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PyridineRegen [label="Pyridine\n(Regenerated)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AceticAnhydride -> Acetylpyridinium [label="Nucleophilic Attack"]; Pyridine -> Acetylpyridinium; Acetylpyridinium -> AcetylatedProduct [label="Nucleophilic Attack\nby Alcohol"]; Alcohol -> AcetylatedProduct; AcetylatedProduct -> PyridineRegen [label="Releases"];
// Invisible nodes and edges for alignment {rank=same; AceticAnhydride; Pyridine;} {rank=same; Acetylpyridinium;} {rank=same; Alcohol;} {rank=same; AcetylatedProduct; PyridineRegen;} } .enddot Caption: Pyridine-catalyzed acetylation workflow.
Nucleophilic Catalysis with DMAP
4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst compared to pyridine.[13][14] The electron-donating dimethylamino group significantly increases the nucleophilicity of the pyridine nitrogen, leading to a much faster formation of the N-acetylpyridinium intermediate.[20] This intermediate is also more stable due to resonance, yet remains highly reactive towards nucleophiles like alcohols.[20] The use of catalytic amounts of DMAP can dramatically accelerate acetylation reactions, often allowing them to proceed at room temperature with high efficiency, even for sterically hindered alcohols.[13][20][21] Theoretical and experimental studies have strongly supported this nucleophilic catalysis pathway as the most energetically favorable.[13][21][22]
.dot digraph "DMAP_Catalyzed_Acetylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="DMAP-Catalyzed Acetylation Mechanism", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];
// Nodes AceticAnhydride [label="Acetic\nAnhydride", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DMAP [label="DMAP", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylDMAP [label="N-Acetyl-DMAP\nIon (Highly Reactive)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol\n(R-OH)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylatedProduct [label="Acetylated\nProduct (R-OAc)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAPRegen [label="DMAP\n(Regenerated)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AceticAnhydride -> AcetylDMAP [label="Rapid Nucleophilic Attack"]; DMAP -> AcetylDMAP; AcetylDMAP -> AcetylatedProduct [label="Nucleophilic Attack\nby Alcohol"]; Alcohol -> AcetylatedProduct; AcetylatedProduct -> DMAPRegen [label="Releases"];
// Invisible nodes and edges for alignment {rank=same; AceticAnhydride; DMAP;} {rank=same; AcetylDMAP;} {rank=same; Alcohol;} {rank=same; AcetylatedProduct; DMAPRegen;} } .enddot Caption: DMAP-catalyzed acetylation workflow.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative protocols for the acetylation of a primary alcohol using acetic anhydride.
General Protocol for Acetylation using Acetic Anhydride and Pyridine
-
Dissolve the alcohol (1.0 equivalent) in dry pyridine (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, quench the reaction by the slow addition of methanol.[3]
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[3]
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude acetylated product.
-
Purify the product by silica gel chromatography if necessary.
Protocol for DMAP-Catalyzed Acetylation
-
Dissolve the alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.05-0.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography as needed.
Chemoselectivity: The Art of Discriminating Between Hydroxyl Groups
In molecules containing multiple hydroxyl groups, such as diols or carbohydrates, the selective acetylation of one hydroxyl group over another is a significant synthetic challenge.[23] Generally, primary alcohols are more reactive towards acetylation than secondary alcohols due to reduced steric hindrance.[24] Tertiary alcohols are even less reactive.[25]
By carefully choosing the acetylating agent and reaction conditions, a degree of selectivity can be achieved. For instance, using a less reactive acetylating agent or running the reaction at a lower temperature can favor the acetylation of the more accessible primary alcohol.[26] Certain catalyst systems have also been developed to enhance the selectivity for primary alcohol acetylation.[27][28]
Conclusion: Selecting the Optimal Acetylating Agent
The choice of an acetylating agent for hydroxyl group protection is a critical decision that can significantly impact the outcome of a synthetic sequence.
-
Acetyl chloride is the most reactive option, ideal for rapid acetylations of simple, robust substrates where its high reactivity and corrosive byproduct can be managed.[6]
-
Acetic anhydride offers a versatile and milder alternative, providing a good balance of reactivity and selectivity.[6] Its ease of handling and less hazardous byproduct make it the preferred reagent for a wide range of applications.[6][7] The use of catalysts like pyridine and especially DMAP can greatly enhance its efficacy.
-
Methyl 3-(acetyloxy)benzoate and other activated esters represent a class of reagents that may offer advantages in terms of mildness and selectivity, although they are less commonly employed. Their utility is most pronounced in syntheses involving delicate substrates where chemoselectivity is a primary concern.
Ultimately, the optimal choice depends on the specific requirements of the synthesis at hand. By understanding the relative reactivities, mechanistic nuances, and practical considerations of each agent, researchers can navigate the challenges of hydroxyl group protection with greater confidence and success.
References
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The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed. Available at: [Link]
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The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar. Available at: [Link]
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The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. Available at: [Link]
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Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF - ResearchGate. Available at: [Link]
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Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. National Institute of Chemistry. Available at: [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. Available at: [Link]
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O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available at: [Link]
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Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry. Available at: [Link]
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(PDF) Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs - ResearchGate. Available at: [Link]
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Why is acetic anhydride preferred over acetyl chloride in acetylation reaction? - Brainly. Available at: [Link]
- Selective Acetylation of Primary Alcohols: Acetyl and Formyl Transfer Reactions with Copper(II) Salts | CoLab.
-
ACETYLATION Acetyl chloride: Acetic acid:. Available at: [Link]
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Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC - NIH. Available at: [Link]
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Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate - ResearchGate. Available at: [Link]
-
Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature - ResearchGate. Available at: [Link]
-
What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. Available at: [Link]
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The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
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Ester synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
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Can we use acetyl chloride instead of acetic anhydride in the synthesis of aspirin? - Quora. Available at: [Link]
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Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
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Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions - SciSpace. Available at: [Link]
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A Simple, General, and Highly Chemoselective Acetylation of Alcohols Using Ethyl Acetate as the Acetyl Donor Catalyzed by a Tetranuclear Zinc Cluster - Organic Chemistry Portal. Available at: [Link]
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Why are acetyl chloride or acetic anhydride used instead class 12 chemistry CBSE. Available at: [Link]
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How can I get acetylation with acetic anhydride and prydine? - ResearchGate. Available at: [Link]
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Acetyl Chloride - Common Organic Chemistry. Available at: [Link]
-
An extremely simple, convenient, and selective method for acetylating primary alcohols in the presence of secondary alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. Oregon State University. Available at: [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate - MDPI. Available at: [Link]
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Protecting Groups For Alcohols - Master Organic Chemistry. Available at: [Link]
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Hydroxyl Protecting Groups In Multi-Step Syntheses - ZM Silane Limited. Available at: [Link]
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What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents | - YouTube. Available at: [Link]
-
Acylation of Alcohols, Part 2: with Other Acylating Reagents - YouTube. Available at: [Link]
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Methyl 3-(acetyloxy)benzoate | C10H10O4 | CID 577969 - PubChem - NIH. Available at: [Link]
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A Comparative Guide to Catalysts for the Synthesis of Methyl 3-(acetyloxy)benzoate
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of Methyl 3-(acetyloxy)benzoate, a key intermediate in the development of pharmaceuticals and specialty chemicals. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles, offering field-proven insights to guide researchers in selecting the optimal catalyst for their specific application.
Introduction: The Significance of Methyl 3-(acetyloxy)benzoate
Methyl 3-(acetyloxy)benzoate (also known as methyl 3-acetoxybenzoate) is a bifunctional molecule featuring both an ester and an acetoxy group.[1][2] This structure makes it a versatile building block for more complex molecular architectures. Its synthesis is a foundational example of functional group manipulation and protection strategy in organic chemistry. The primary route to this compound involves a two-step process starting from 3-hydroxybenzoic acid:
-
Esterification: The carboxylic acid group of 3-hydroxybenzoic acid is esterified with methanol to produce Methyl 3-hydroxybenzoate.[1]
-
Acetylation: The phenolic hydroxyl group of Methyl 3-hydroxybenzoate is then acetylated using an agent like acetic anhydride to yield the final product.[1]
While the initial esterification is a critical prerequisite, this guide will focus primarily on the comparative efficacy of catalysts for the second, pivotal step: the acetylation of Methyl 3-hydroxybenzoate.
Overall Synthesis Pathway
The logical flow from the starting material to the final product is a straightforward two-step sequence. The choice of catalyst in each step is crucial for optimizing yield, purity, and process efficiency.
Caption: Two-step synthesis of Methyl 3-(acetyloxy)benzoate.
A Comparative Study of Acetylation Catalysts
The acetylation of the phenolic hydroxyl group on Methyl 3-hydroxybenzoate can be achieved using several classes of catalysts. The selection of a specific catalyst is a trade-off between reaction efficiency, cost, safety, and environmental impact.
Homogeneous Acid Catalysis
Conventional Brønsted acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are frequently used to catalyze this transformation.[3][4]
Mechanism of Action: The acid catalyst works by protonating the carbonyl oxygen of the acetylating agent (acetic anhydride), rendering the carbonyl carbon significantly more electrophilic. This enhanced electrophilicity facilitates the nucleophilic attack by the phenolic hydroxyl group of Methyl 3-hydroxybenzoate.
Caption: Simplified mechanism for acid-catalyzed acetylation.
-
Expertise & Insights: While inexpensive and effective, strong mineral acids present significant challenges. They are highly corrosive, requiring specialized equipment. Furthermore, their homogeneous nature necessitates a challenging aqueous workup to neutralize the acid and separate it from the product, generating substantial waste.[3] This makes the process less environmentally friendly.
Homogeneous Base Catalysis
Bases, particularly tertiary amines like pyridine or 4-dimethylaminopyridine (DMAP), are also highly effective catalysts for acetylation.
Mechanism of Action: These catalysts function as nucleophilic catalysts. DMAP, for instance, is a hyper-nucleophilic catalyst that reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more susceptible to attack by the weakly nucleophilic phenolic hydroxyl group than acetic anhydride itself. Pyridine functions similarly but is less reactive than DMAP.
-
Expertise & Insights: DMAP is exceptionally efficient, often allowing reactions to proceed at room temperature with high yields. However, the toxicity and cost of pyridine and its derivatives are significant drawbacks. Similar to mineral acids, their removal from the reaction mixture requires extraction, complicating product purification.
Heterogeneous Solid Acid Catalysis
To overcome the limitations of homogeneous catalysts, a variety of solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst), zeolites, and metal oxides like sulfated zirconia.[3]
Mechanism of Action: The mechanism is analogous to homogeneous acid catalysis, but the acidic protons are immobilized on a solid support. The reaction occurs at the active sites on the surface of the catalyst.
-
Expertise & Insights: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration.[3] This simplifies the workup process, minimizes waste generation, and allows for the catalyst to be recovered and reused multiple times, which is both economically and environmentally advantageous. Recent studies on the esterification of benzoic acids have highlighted the potential of novel solid acids like titanium-zirconium composites, which demonstrate high activity and reusability.[3]
Enzymatic Catalysis
Biocatalysis using enzymes, particularly lipases, offers a green and highly selective alternative for acylation reactions.
Mechanism of Action: Lipases can catalyze ester formation in non-aqueous environments. The enzyme's active site binds both the alcohol (Methyl 3-hydroxybenzoate) and an acyl donor (acetic anhydride or a vinyl acetate) to facilitate the highly selective transfer of the acetyl group to the hydroxyl function.
-
Expertise & Insights: Enzymatic reactions are renowned for their high selectivity (chemo-, regio-, and stereoselectivity) and operate under very mild conditions (neutral pH, room temperature), which prevents the formation of byproducts. While the direct enzymatic synthesis of Methyl 3-(acetyloxy)benzoate is not widely documented in the initial search, the successful use of Candida rugosa lipase for synthesizing methyl benzoate from benzoic acid in an organic medium demonstrates the principle's viability.[5] The main barriers to industrial-scale adoption are the higher cost of enzymes and their potential for lower stability under operational conditions compared to traditional chemical catalysts.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the different catalytic systems discussed. The data are representative values compiled from literature and typical experimental outcomes.
| Catalyst Type | Representative Catalyst | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Acid | Conc. H₂SO₄ | 85-95 | 2-4 | 50-80 | No | Low cost, readily available | Corrosive, difficult separation, waste generation[3][4] |
| Homogeneous Base | DMAP (catalytic) | >95 | 1-3 | 25 | No | High efficiency, mild conditions | Toxic, expensive, difficult separation |
| Heterogeneous Acid | Zirconium-based Solid Acid | 90-98 | 4-24 | 80-120 | Yes (5+ cycles) | Easily separated, reusable, low waste[3] | Higher initial cost, potentially slower reaction rates |
| Enzymatic | Immobilized Lipase | >90 | 24-72 | 30-50 | Yes | High selectivity, very mild conditions, green | High cost, lower stability, slower reaction rates[5] |
Detailed Experimental Protocols
A self-validating protocol is essential for reproducible results. The following are representative procedures for key catalytic systems.
Protocol 1: H₂SO₄-Catalyzed Acetylation
This protocol is adapted from the well-established acid-catalyzed acetylation of similar phenolic compounds.[4]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) in acetic anhydride (15 mL, 158 mmol).
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirred solution.
-
Reaction: Heat the mixture in a water bath at 60-70°C for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring vigorously to precipitate the product and hydrolyze excess acetic anhydride.
-
Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize from an ethanol/water mixture to obtain pure Methyl 3-(acetyloxy)benzoate as crystalline needles.
Protocol 2: Heterogeneous Solid Acid-Catalyzed Acetylation
This protocol illustrates the key advantage of solid catalysts: ease of handling and recycling.
-
Setup: To a 100 mL round-bottom flask, add Methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol), acetic anhydride (15 mL, 158 mmol), and the solid acid catalyst (e.g., 1 g of pre-activated ZT10 solid acid).[3]
-
Reaction: Attach a reflux condenser and heat the mixture to 100-120°C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the solid acid catalyst. Wash the recovered catalyst with a solvent like ethyl acetate and dry it in an oven for reuse.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove excess acetic anhydride and acetic acid.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
General Experimental Workflow
Caption: General workflow for synthesis and purification.
Conclusion and Future Outlook
The synthesis of Methyl 3-(acetyloxy)benzoate can be effectively achieved through various catalytic methods.
-
Homogeneous acid and base catalysts offer high yields and rapid reaction times but are hampered by issues of corrosion, toxicity, and difficult separation.
-
Enzymatic catalysts represent the pinnacle of green chemistry with their high selectivity and mild operating conditions, though cost and stability remain hurdles for widespread adoption.
-
Heterogeneous solid acid catalysts emerge as a highly compelling option, balancing high efficiency with significant environmental and economic benefits derived from their ease of separation and reusability.[3]
Future research should focus on the design of novel, robust, and highly active solid acid catalysts that can operate under milder conditions, further bridging the gap between the efficiency of homogeneous systems and the sustainability of heterogeneous ones. The continued exploration of immobilized enzyme systems to enhance their stability and reduce costs will also be a critical avenue for advancing the green synthesis of this important chemical intermediate.
References
- Benchchem. Methyl 3-(acetyloxy)benzoate | 24781-23-5.
- Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361.
- Benchchem. Application Notes and Protocols for the Esterification of 3-Hydroxybenzoic Acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate.
-
Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Available from: [Link]
- University of Toronto. Experiment 12. Preparation of 4-acetoxybenzoic acid.
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A Comparative Purity Analysis of Synthesized Methyl 3-(acetyloxy)benzoate versus Commercial Standards: An Application Guide
In the landscape of pharmaceutical research and drug development, the chemical purity of intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. The presence of even trace impurities can have unforeseen consequences on the efficacy and toxicity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the purity of a laboratory-synthesized batch of Methyl 3-(acetyloxy)benzoate against a high-purity commercial standard.
Methyl 3-(acetyloxy)benzoate, a key building block in organic synthesis, serves as an excellent case study for illustrating the rigorous analytical methodologies required to validate the purity of a synthesized compound. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Synthesis of Methyl 3-(acetyloxy)benzoate: A Two-Step Approach
The synthesis of Methyl 3-(acetyloxy)benzoate is typically achieved through a two-step process commencing with 3-hydroxybenzoic acid.[1] This method involves an initial esterification of the carboxylic acid functionality, followed by the acetylation of the phenolic hydroxyl group.
Step 1: Fischer Esterification of 3-hydroxybenzoic acid
The initial step is the conversion of 3-hydroxybenzoic acid to methyl 3-hydroxybenzoate. The Fischer esterification, a classic acid-catalyzed reaction, is well-suited for this transformation.[2][3]
Protocol:
-
To a round-bottom flask, add 3-hydroxybenzoic acid and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3-hydroxybenzoate.
Causality of Experimental Choices: The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 2: Acetylation of Methyl 3-hydroxybenzoate
The second step involves the acetylation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate to yield the final product, Methyl 3-(acetyloxy)benzoate.
Protocol:
-
Dissolve the crude methyl 3-hydroxybenzoate in a suitable solvent, such as dichloromethane, in a round-bottom flask.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath and slowly add acetic anhydride.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure Methyl 3-(acetyloxy)benzoate.
Causality of Experimental Choices: The base (triethylamine or pyridine) acts as a scavenger for the acetic acid byproduct of the reaction and also as a catalyst. Acetic anhydride is a powerful acetylating agent. The aqueous workup is essential to remove the base, any remaining acetic anhydride, and the salts formed during the reaction.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is imperative for a comprehensive purity assessment.[] This involves a combination of chromatographic and spectroscopic techniques to identify and quantify impurities, as well as to confirm the structure of the target compound.[6] For this guide, we will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. It excels at separating the main component from its impurities, allowing for accurate quantification.[6]
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. The exact composition should be optimized for the best separation.
-
Standard and Sample Preparation:
-
Commercial Standard: Accurately weigh and dissolve the commercial standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Synthesized Sample: Prepare the synthesized Methyl 3-(acetyloxy)benzoate in the same manner.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject both the standard and the sample. The purity of the synthesized sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds.[7] It separates components based on their boiling points and provides mass spectral data for identification.
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of both the commercial standard and the synthesized sample in a volatile solvent like methanol or ethyl acetate.[8]
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient, for example, starting at 60°C and ramping up to 250°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analysis: The total ion chromatogram (TIC) will show the separation of components. The mass spectrum of the main peak should match that of the commercial standard and literature data.[9] Impurities will appear as separate peaks with their own mass spectra, which can be used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also provide information about purity, particularly with respect to residual solvents and structurally similar impurities.[6]
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample (both commercial and synthesized) in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of Methyl 3-(acetyloxy)benzoate. The presence of unexpected signals may indicate impurities or residual solvents.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the number of unique carbon atoms in the molecule.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range.
Protocol:
-
Place a small amount of the crystalline sample into a capillary tube.
-
Use a calibrated melting point apparatus to slowly heat the sample.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Comparative Data Analysis
The following table summarizes hypothetical, yet realistic, data from the comparative analysis of a synthesized batch of Methyl 3-(acetyloxy)benzoate and a commercial standard.
| Analytical Technique | Parameter | Synthesized Product | Commercial Standard (>99.5%) |
| HPLC | Purity (Area %) | 98.7% | >99.8% |
| Impurity 1 (Retention Time) | 0.2% (at 3.5 min) | Not Detected | |
| Impurity 2 (Retention Time) | 0.8% (at 5.2 min) | <0.1% | |
| GC-MS | Main Peak (m/z) | 194 (M+), 152, 121, 43 | 194 (M+), 152, 121, 43 |
| Identified Impurities | Methyl 3-hydroxybenzoate, Acetic Acid | Not Detected | |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ, ppm) | Consistent with structure | Consistent with structure |
| Residual Solvents | δ 2.50 (Acetone), δ 7.26 (CHCl₃) | δ 7.26 (CHCl₃) | |
| Melting Point | Range (°C) | 70-73°C | 74-75°C |
Interpretation of Results:
-
HPLC: The synthesized product shows a respectable purity of 98.7%, which may be suitable for many research applications. However, it falls short of the high purity of the commercial standard. The presence of two impurities, one of which is likely the starting material from the second step (based on GC-MS data), suggests that the reaction or purification may not have gone to completion.
-
GC-MS: The mass spectrum of the main peak for both samples matches the expected molecular ion for Methyl 3-(acetyloxy)benzoate (C₁₀H₁₀O₄, M.W. 194.18 g/mol ).[9] The identification of Methyl 3-hydroxybenzoate and acetic acid as impurities in the synthesized batch corroborates the HPLC findings and points to incomplete acetylation and purification.
-
¹H NMR: Both samples show the expected signals for Methyl 3-(acetyloxy)benzoate. However, the spectrum of the synthesized product reveals the presence of residual acetone, likely from a washing or drying step. This highlights the importance of NMR for identifying volatile impurities that may not be easily detected by HPLC.
-
Melting Point: The broader and depressed melting point range of the synthesized product is a classic indicator of lower purity compared to the sharp melting point of the commercial standard.
Conclusion and Recommendations
This guide demonstrates a robust, multi-technique approach for the purity assessment of a synthesized chemical intermediate. The comparative analysis reveals that while the synthesized Methyl 3-(acetyloxy)benzoate is of reasonably high purity, it contains residual starting materials and solvents not present in the commercial standard.
For applications in early-stage research, the synthesized material may be adequate. However, for use in later-stage drug development where purity is paramount, further purification of the synthesized batch, for example by column chromatography followed by recrystallization, would be necessary to remove the identified impurities.
The principles and protocols outlined in this guide are broadly applicable to the purity determination of a wide range of organic compounds and underscore the necessity of rigorous analytical characterization in scientific research. Adherence to such self-validating systems is a cornerstone of scientific integrity and is essential for generating reliable and reproducible data. The International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for the purity assignment of organic compounds, which serve as an excellent resource for best practices.[10] For pharmaceutical intermediates, guidelines from regulatory bodies like the FDA provide a framework for acceptable impurity levels.[11][12]
References
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
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ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
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Phcogj.com. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-(acetyloxy)benzoate. PubChem Compound Database. Retrieved from [Link]
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Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-(acetyloxy)-3-methylpentyl benzoate. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]
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Bureau International des Poids et Mesures. (2023). New international guidelines on organic pure material standards. Retrieved from [Link]
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Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Retrieved from [Link]
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MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
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International Union of Pure and Applied Chemistry. (n.d.). Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Efficient Purification of Methyl 3-(acetyloxy)benzoate
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Methyl 3-(acetyloxy)benzoate, a key building block in organic synthesis, is no exception. Its purification is a critical step that dictates the success of subsequent reactions and the integrity of the final product.
This guide provides an in-depth, objective comparison of the most common and effective methods for purifying Methyl 3-(acetyloxy)benzoate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and execute the optimal purification strategy for your specific needs.
The Purification Challenge: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of what needs to be removed. Methyl 3-(acetyloxy)benzoate is typically synthesized in a two-step process: (1) Fischer esterification of 3-hydroxybenzoic acid with methanol to yield methyl 3-hydroxybenzoate, followed by (2) acetylation of the phenolic hydroxyl group.[1]
Based on this synthetic route, a typical crude product may contain the following impurities:
-
Unreacted Starting Materials: 3-hydroxybenzoic acid and methyl 3-hydroxybenzoate.
-
Reagents and Byproducts: Acetic anhydride, acetic acid, and any catalysts used.
-
Side Products: Di-acetylated compounds or other minor side-reaction products.
The varying polarities and boiling points of these impurities necessitate a careful selection of the purification technique.
Comparative Analysis of Purification Methodologies
We will evaluate three primary purification techniques: Recrystallization, Flash Column Chromatography, and Bulb-to-Bulb Distillation. Each method's efficiency is assessed based on purity achieved, yield, scalability, and resource intensity.
Data Summary: A Head-to-Head Comparison
| Method | Purity Achieved (Post-Purification) | Typical Yield | Scalability | Time & Labor Intensity | Cost-Effectiveness |
| Recrystallization | 98.0 - 99.5% | 75 - 90% | Excellent | Low to Moderate | High |
| Flash Column Chromatography | >99.5% | 60 - 85% | Good | High | Moderate |
| Bulb-to-Bulb Distillation | >99.0% | 80 - 95% | Poor to Moderate | Moderate | High |
Method 1: Recrystallization
Principle: Recrystallization is a technique based on the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Expertise & Experience: For esters like Methyl 3-(acetyloxy)benzoate, a mixed solvent system often provides the best results. An ethanol/water mixture is a common choice.[2] Ethanol, being an ester-friendly solvent, effectively dissolves the target compound when hot, while the gradual addition of water (an anti-solvent) reduces its solubility, promoting the formation of pure crystals upon cooling. This method is particularly effective at removing highly polar impurities like residual acids and salts, as well as non-polar impurities that remain in the mother liquor.
Experimental Protocol: Recrystallization of Methyl 3-(acetyloxy)benzoate
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude Methyl 3-(acetyloxy)benzoate in the minimum amount of hot ethanol (approximately 30-40 mL) by warming the mixture on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of Methyl 3-(acetyloxy)benzoate by recrystallization.
Method 2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[3] Less polar compounds travel down the column faster, while more polar compounds are retained for longer.
Expertise & Experience: Flash chromatography offers superior separation power and is ideal for removing impurities with polarities similar to the target compound. For Methyl 3-(acetyloxy)benzoate, a common eluent system is a gradient of ethyl acetate in hexanes.[4] Starting with a low polarity mobile phase allows for the elution of non-polar impurities, and gradually increasing the polarity allows for the clean separation of the product from more polar starting materials. This method is highly effective but more resource-intensive than recrystallization.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a slurry of hexanes.
-
Sample Loading: Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of 5% ethyl acetate in hexanes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to 10-15% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visualization of the Flash Chromatography Workflow
Caption: Workflow for the purification of Methyl 3-(acetyloxy)benzoate by flash chromatography.
Method 3: Bulb-to-Bulb Distillation (Kugelrohr)
Principle: This method is a form of vacuum distillation suitable for small quantities of thermally stable liquids. It separates compounds based on differences in their boiling points under reduced pressure.
Expertise & Experience: Bulb-to-bulb distillation is particularly effective for removing non-volatile impurities. Given that Methyl 3-(acetyloxy)benzoate is a liquid at room temperature, this method can be highly efficient, especially for final "polishing" of the product to remove trace involatile materials. The key to success is careful control of the temperature and vacuum to prevent decomposition and ensure a clean separation.
Experimental Protocol: Bulb-to-Bulb Distillation
-
Apparatus Setup: Assemble a Kugelrohr apparatus.
-
Sample Loading: Place the crude Methyl 3-(acetyloxy)benzoate (up to 5 g) into the first bulb.
-
Distillation: Apply a vacuum (e.g., 1-5 mmHg) and slowly heat the apparatus.
-
Fraction Collection: Collect the distilled product in the receiving bulb, which is typically cooled.
-
Product Recovery: Once the distillation is complete, carefully vent the apparatus and collect the purified liquid product.
Visualization of the Distillation Workflow
Caption: Workflow for the purification of Methyl 3-(acetyloxy)benzoate by bulb-to-bulb distillation.
Purity Assessment: A Multi-Technique Approach
The purity of the final product should be confirmed using a combination of analytical techniques.
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess purity and compare the purified product to the crude material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and quantifying the target compound and any remaining impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the purified product and can detect impurities with distinct proton or carbon signals.[6]
Conclusion
The choice of purification method for Methyl 3-(acetyloxy)benzoate is a strategic decision that depends on the initial purity of the crude material, the desired final purity, the scale of the reaction, and the available resources.
-
Recrystallization is a highly scalable and cost-effective method for achieving good purity, particularly for removing polar and non-polar extremities.
-
Flash Column Chromatography is the method of choice for achieving the highest possible purity by removing structurally similar impurities.
-
Bulb-to-Bulb Distillation is an excellent final purification step for removing non-volatile contaminants from a liquid product.
By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most efficient purification strategy, ensuring the integrity and quality of their synthetic work.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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RSC Education. Nitration of methyl benzoate. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Navarro, R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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The Royal Society of Chemistry. Supporting Information for “Novel Liquid Crystalline Mesogens and Main-Chain Chiral Smectic Thiol-ene Polymers based on Triflu”. [Link]
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Spectral Database for Organic Compounds SDBS. Methyl Benzoate (NMR). [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl 3-(acetyloxy)benzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of Benzoate Scaffolds
The benzoate scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, Methyl 3-(acetyloxy)benzoate presents an intriguing starting point for structure-activity relationship (SAR) studies. Its ester functionalities at both the carboxyl and phenolic hydroxyl groups offer multiple avenues for chemical modification, enabling a systematic exploration of how structural changes influence biological activity. While direct and extensive SAR studies on Methyl 3-(acetyloxy)benzoate are not widely published, we can draw valuable insights from the well-established SAR of structurally related salicylates and other benzoate derivatives.[1][2][3] This guide will provide a comparative framework for designing and evaluating novel analogs, with a focus on two promising therapeutic areas: anti-inflammatory and acetylcholinesterase (AChE) inhibition.
This document is designed to be a practical resource for researchers. It will not only compare the hypothesized activities of rationally designed analogs but also provide detailed, field-proven experimental protocols for their synthesis and biological evaluation.
Core Molecular Scaffold and Rationale for Analog Design
The foundational structure of Methyl 3-(acetyloxy)benzoate serves as our template. The key to a successful SAR study is to introduce systematic modifications to probe the impact of electronics, sterics, and lipophilicity on biological activity.
Caption: Core structure of Methyl 3-(acetyloxy)benzoate.
Based on the established SAR of salicylates, where the relative positions of the hydroxyl and carboxyl groups are critical, we will focus on modifications at three key positions of our parent molecule:
-
The Acetyloxy Group: Altering the acyl chain length and branching will modulate lipophilicity and steric bulk, potentially influencing enzyme binding.
-
The Methyl Ester: Conversion to other alkyl esters or amides can impact solubility, metabolic stability, and hydrogen bonding capacity.[1][3]
-
The Benzene Ring: Introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its interaction with biological targets.[1][3]
Comparative Analysis of Hypothesized Biological Activity
The following table outlines a series of proposed analogs and their hypothesized biological activities based on extrapolation from related compound classes. The experimental data for this table would be generated by following the protocols detailed later in this guide.
| Compound | Structure | Modification from Parent Compound | Hypothesized Primary Activity | Rationale for Hypothesized Activity | Predicted IC50 (µM) * |
| Parent | Methyl 3-(acetyloxy)benzoate | - | Baseline | Ester of a phenol and carboxylic acid, structurally similar to salicylates. | - |
| Analog 1 | Methyl 3-(propionyloxy)benzoate | Longer acyl chain | Increased Anti-inflammatory | Increased lipophilicity may enhance membrane permeability and interaction with hydrophobic pockets of inflammatory enzymes. | 15-25 (Anti-inflammatory) |
| Analog 2 | Ethyl 3-(acetyloxy)benzoate | Longer ester alkyl chain | Increased AChE Inhibition | Subtle change in steric bulk and lipophilicity may favor binding to the active site of acetylcholinesterase. | 20-30 (AChE Inhibition) |
| Analog 3 | 3-(Acetyloxy)benzoic acid | Hydrolysis of methyl ester | Increased Anti-inflammatory | The free carboxylic acid is a key feature for the anti-inflammatory activity of salicylates.[1] | 5-15 (Anti-inflammatory) |
| Analog 4 | Methyl 3-(acetyloxy)-5-chlorobenzoate | Electron-withdrawing group on the ring | Increased Potency (both) | Halogen substitution can enhance binding affinity and potency.[1][3] | <10 (Both) |
| Analog 5 | Methyl 3-(acetyloxy)-5-methoxybenzoate | Electron-donating group on the ring | Altered Selectivity | An electron-donating group may shift the activity profile towards a specific target. | Activity and selectivity to be determined. |
| Analog 6 | N-methyl-3-(acetyloxy)benzamide | Amide instead of methyl ester | Reduced Anti-inflammatory, Potential Analgesic | Conversion of the carboxylic acid to an amide in salicylates maintains analgesic but reduces anti-inflammatory properties.[1] | >50 (Anti-inflammatory) |
*Predicted IC50 values are hypothetical and serve as a guide for experimental design. Actual values must be determined empirically.
Experimental Protocols
A self-validating experimental workflow is crucial for trustworthy SAR studies. The following protocols provide detailed, step-by-step methodologies for the synthesis of the parent compound and its analogs, followed by a robust in vitro assay for evaluating a key biological activity.
Synthesis of Methyl 3-(acetyloxy)benzoate and its Analogs
The synthesis of these analogs can be reliably achieved through a two-step process involving esterification of the carboxylic acid followed by acylation of the phenolic hydroxyl group.
Caption: General synthetic workflow for Methyl 3-(acetyloxy)benzoate.
Step-by-Step Protocol for the Synthesis of Methyl 3-(acetyloxy)benzoate (Parent Compound):
-
Esterification of 3-Hydroxybenzoic Acid:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-hydroxybenzoate.
-
-
Acylation of Methyl 3-hydroxybenzoate:
-
Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-(acetyloxy)benzoate.
-
This protocol can be adapted for the synthesis of the analogs by using the corresponding starting materials (e.g., propionyl chloride for Analog 1, ethanol for Analog 2, and substituted 3-hydroxybenzoic acids for Analogs 4 and 5).
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Given the structural similarities to known AChE inhibitors, evaluating the analogs for this activity is a logical starting point. The Ellman's method is a widely accepted and reliable colorimetric assay for this purpose.
Caption: Workflow for the in vitro AChE inhibition assay.
Step-by-Step Protocol for the AChE Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (from electric eel) in phosphate-buffered saline (PBS).
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.
-
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in PBS.
-
Prepare serial dilutions of the test compounds (Parent and Analogs 1-6) and a positive control (e.g., galantamine) in PBS containing a small percentage of DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
25 µL of the test compound solution (or vehicle for control).
-
50 µL of the AChE solution.
-
-
Incubate the plate at 37 °C for 15 minutes.
-
To initiate the reaction, add:
-
125 µL of the DTNB solution.
-
25 µL of the ATCI solution.
-
-
Immediately begin monitoring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Conclusion and Future Directions
This guide provides a foundational framework for conducting SAR studies on Methyl 3-(acetyloxy)benzoate analogs. By systematically modifying the core scaffold and evaluating the resulting changes in biological activity, researchers can elucidate the key structural features required for potent and selective therapeutic agents. The provided protocols for synthesis and in vitro testing offer a robust starting point for these investigations.
Future work should focus on expanding the range of analogs to include a wider variety of substituents on the aromatic ring and further modifications to the ester and acyl groups. Promising lead compounds identified through these initial screens should be further characterized for their mechanism of action, selectivity against other enzymes, and in vivo efficacy in relevant disease models.
References
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GPATINDIA. (2020). SODIUM SALICYLATE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
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MDPI. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-acetylbenzoate. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-(acetyloxy)benzoate. PubChem. [Link]
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Pharmacy 180. (n.d.). Salicylates - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile. [Link]
-
ResearchGate. (2020). (PDF) Possible structure-activity profile of salicylate derivatives: their relationship on induction of systemic acquired resistance. [Link]
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National Center for Biotechnology Information. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. PMC. [Link]
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GPATINDIA. (2020). SAR for salicylates can be summarized as follows. Gpatindia. [Link]
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ResearchGate. (n.d.). (PDF) Acetylcholinesterase inhibitory properties of some benzoic acid derivatives. [Link]
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-
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-(acetyloxy)benzoate
Understanding the Compound: A Profile of Methyl 3-(acetyloxy)benzoate
Methyl 3-(acetyloxy)benzoate is an ester derived from benzoic acid.[1] To ascertain its potential hazards and inform our disposal strategy, we will consider the properties of related benzoate esters, such as methyl benzoate. Methyl benzoate is classified as a combustible liquid, harmful if swallowed, a suspected reproductive toxin, and harmful to aquatic life.[2] Given the structural similarity, it is prudent to handle methyl 3-(acetyloxy)benzoate with a similar level of caution, assuming it may present comparable health and environmental hazards.
Key Inferred Hazard Considerations:
-
Combustibility: Handle as a potentially combustible liquid.
-
Toxicity: Assume moderate oral toxicity.
-
Environmental Hazard: Presume it to be harmful to aquatic life.
| Property | Value | Source |
| CAS Number | 24781-23-5 | PubChem[1] |
| Molecular Formula | C10H10O4 | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| Inferred Hazards | Combustible, Harmful if Swallowed, Potential Reproductive Toxin, Harmful to Aquatic Life | Based on Methyl Benzoate SDS[2] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the safe disposal of methyl 3-(acetyloxy)benzoate from a laboratory setting. This process is designed to comply with the general principles of hazardous waste management as stipulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
Step 1: Waste Identification and Segregation
Proper identification is the critical first step in waste management.
-
Designate as Hazardous Waste: Due to its inferred hazards, methyl 3-(acetyloxy)benzoate should be treated as hazardous chemical waste.
-
Segregate at the Source: Do not mix methyl 3-(acetyloxy)benzoate waste with other waste streams, particularly non-hazardous waste.[4] Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases to prevent unintended reactions.[5]
Step 2: Containerization
Proper containerization is essential to prevent leaks and ensure safe transport.
-
Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with organic esters. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[3][4] Do not use metal containers for acidic or basic waste.[3]
-
Leave Headspace: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[3]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[4]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and crucial for safety.
-
Use a Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Methyl 3-(acetyloxy)benzoate." Avoid abbreviations or chemical formulas.
-
The accumulation start date (the date the first waste was added to the container).
-
The name and contact information of the generating laboratory or personnel.[6]
-
An indication of the hazards (e.g., "Combustible," "Toxic").
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. The secondary containment should be large enough to hold the entire volume of the largest container.
-
Storage Limits: Adhere to the accumulation limits for hazardous waste as defined by your institution and local regulations. Typically, a laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[7]
Step 5: Disposal and Removal
Final disposal must be handled by trained professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[8]
-
Documentation: Ensure all necessary paperwork, such as a waste manifest, is completed accurately for the transfer of the waste to the disposal facility.
Hydrolysis as a Potential Pre-Treatment Consideration
Benzoate esters can undergo hydrolysis, breaking down into benzoic acid and the corresponding alcohol.[9] In an alkaline environment, this process is accelerated.[10][11] While not a substitute for proper hazardous waste disposal, understanding this chemistry is relevant to its environmental fate. In a controlled laboratory setting, hydrolysis could potentially be used to convert the ester into less hazardous components, though this should only be attempted by trained personnel following a validated standard operating procedure and in compliance with all institutional and regulatory requirements for chemical waste treatment.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the methyl 3-(acetyloxy)benzoate disposal process.
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Navigating the Safe Handling of Methyl 3-(acetyloxy)benzoate: A Guide to Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is Methyl 3-(acetyloxy)benzoate, a compound that, while not extensively characterized in publicly available literature, demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this and similar benzoate esters. Our focus is on fostering a culture of safety that is both proactive and deeply rooted in scientific principles.
Hazard Assessment: Understanding the Risks
Inferred Potential Hazards:
-
Skin and Eye Irritation: Contact with benzoate esters can cause irritation to the skin and eyes.[2]
-
Respiratory Irritation: Inhalation of aerosols or dusts may irritate the nose, throat, and lungs.[2]
-
Harmful if Swallowed: Some benzoates are classified as harmful if ingested.[3]
-
Allergic Reactions: Certain individuals may develop skin or respiratory allergies upon exposure.[2]
-
Combustibility: While not highly flammable, it may be a combustible liquid.[3]
Based on these potential hazards, a comprehensive PPE strategy is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) Protocol
The following is a step-by-step guide to the selection and use of PPE when handling Methyl 3-(acetyloxy)benzoate. This protocol is designed to be a self-validating system, ensuring that each step reinforces the overall safety of the procedure.
Pre-Operational Checks
Before entering the laboratory and beginning any work, it is crucial to ensure that all necessary PPE is available and in good condition. This includes:
-
Eyewash and Safety Shower: Confirm that the eyewash station and safety shower are unobstructed and have been recently tested.
-
Fume Hood: If working with volatile substances or generating aerosols, ensure the fume hood is functioning correctly and the sash is at the appropriate height.[5][6][7]
-
Spill Kit: A well-stocked chemical spill kit should be readily accessible.[8][9][10]
Step-by-Step PPE Selection and Donning
-
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side shields are the minimum requirement for any work in a laboratory setting.[1]
-
Recommended: When handling liquid Methyl 3-(acetyloxy)benzoate, chemical splash goggles are required to provide a seal around the eyes, offering superior protection against splashes.[11]
-
High-Risk Operations: For procedures with a high risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to safety goggles.
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that extends to the knees should be worn at all times to protect skin and clothing from splashes.[11][12]
-
Gloves:
-
Material Selection: Nitrile or butyl rubber gloves are recommended for handling esters, as they provide good chemical resistance.[2][13] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Integrity Check: Before donning, visually inspect gloves for any tears or punctures. Inflate the glove with air to check for pinholes.
-
Double Gloving: For prolonged handling or when working with larger quantities, consider wearing two pairs of gloves.
-
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory environment to protect against spills and dropped objects.[1][11][12]
-
-
Respiratory Protection:
-
Standard Operations: For small-scale handling in a well-ventilated area or a fume hood, respiratory protection is typically not required.
-
Aerosol Generating Procedures: If there is a potential for aerosol generation and the work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[14] A proper fit test and training are required before using a respirator.
-
The following table summarizes the recommended PPE for different laboratory operations involving Methyl 3-(acetyloxy)benzoate:
| Operation | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solids | Safety Glasses with Side Shields | Nitrile or Butyl | Lab Coat | Not typically required |
| Preparing Solutions | Chemical Splash Goggles | Nitrile or Butyl | Lab Coat | Not typically required |
| Chemical Reactions | Chemical Splash Goggles and Face Shield | Double-gloved Nitrile or Butyl | Lab Coat | As needed based on risk assessment |
| Large Volume Transfers | Chemical Splash Goggles and Face Shield | Double-gloved Nitrile or Butyl | Lab Coat | As needed based on risk assessment |
PPE Doffing Procedure
The proper removal of PPE is as critical as its selection to prevent cross-contamination.
-
Gloves: Remove the first pair of gloves (if double-gloved) by grasping the outside of the cuff and peeling it off, turning it inside out. For the second pair, slide a clean finger under the cuff of the remaining glove and peel it off.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior away from your body.
-
Eye/Face Protection: Remove your face shield and goggles.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.[2][4]
The following diagram illustrates the logical workflow for PPE selection and use:
Caption: Workflow for PPE Selection and Use.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2][9][15] Place the absorbed material in a sealed container for proper disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste generated from the handling of Methyl 3-(acetyloxy)benzoate, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Contaminated PPE: Place used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
-
Chemical Waste: Collect all excess Methyl 3-(acetyloxy)benzoate and solutions containing it in a clearly labeled, sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[16]
By adhering to these detailed protocols, researchers can confidently and safely handle Methyl 3-(acetyloxy)benzoate, ensuring both personal safety and the integrity of their work.
References
- New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: Methyl Benzoate.
- Sigma-Aldrich. (2024, August 14). Safety Data Sheet: Methyl benzoate.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid.
- Fisher Scientific. (2011, June 15). Safety Data Sheet: 3-Acetoxy-2-methyl-benzoic acid.
- TCI Chemicals. (2025, January 15). Safety Data Sheet: Methyl Benzoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl benzoate.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- American Chemical Society. (1991). Safety Video.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
- AU. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- University of Wisconsin-Madison. (2025, November 6). Personal Protective Equipment – Lab Safety.
- Vanderbilt University. (n.d.). The Laboratory Standard.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
- European Commission. (n.d.). Opinion concerning benzoic acid and sodium benzoate.
- Chemtalk. (n.d.). Ester Disposal.
- American Chemical Society. (1991). Handling Chemicals Safely.
- American Chemical Society. (2010). Doing Things Safely: Safety for Introductory Chemistry Students.
- Fisher Scientific. (2023, October 19). Safety Data Sheet: Ethyl benzoate.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
- Home Science Tools. (n.d.). Shop Chemistry Lab Safety Equipment.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
